molecular formula C15H16O6 B1149804 (-)-Altenuene CAS No. 889101-41-1

(-)-Altenuene

Cat. No.: B1149804
CAS No.: 889101-41-1
M. Wt: 292.28 g/mol
InChI Key: MMHTXEATDNFMMY-IXPVHAAZSA-N
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Description

Altenuene is a benzochromenone mycotoxin isolated from the fungus Allernaria tenuis. It has a role as a mycotoxin.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4aR)-2,3,7-trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-5,10,12,16-18H,6H2,1-2H3/t10-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHTXEATDNFMMY-IXPVHAAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H]([C@@H](C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29752-43-0, 889101-41-1
Record name Altenuene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (2R,3R,4aR)-2,3,7-trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo[c]chromen-6-one
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Foundational & Exploratory

Discovery and Isolation of (-)-Altenuene from Alternaria Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Altenuene is a polyketide mycotoxin produced by various species of the fungal genus Alternaria. First identified in Alternaria tenuis in 1971, this dibenzopyranone derivative has garnered interest due to its diverse biological activities, including phytotoxic, cytotoxic, and cholinesterase inhibitory properties.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for fungal cultivation, metabolite extraction, and purification, a summary of quantitative data, and a plausible biosynthetic pathway. This document is intended to serve as a valuable resource for researchers involved in natural product chemistry, mycotoxin research, and drug discovery.

Introduction

The genus Alternaria is a ubiquitous group of fungi, known to be plant pathogens, saprophytes, and endophytic organisms.[3] These fungi produce a wide array of secondary metabolites, including a number of mycotoxins that can contaminate food and feed, posing a risk to human and animal health.[4][5] Among these mycotoxins, this compound (Chemical Formula: C₁₅H₁₆O₆, Molecular Weight: 292.28 g/mol ) is a notable compound belonging to the dibenzopyranone class.[6][7] Its discovery marked an important step in understanding the metabolic diversity of Alternaria species.[8] Subsequent research has focused on its biological activities and its potential as a lead compound for drug development.[3][9]

Fungal Cultivation for this compound Production

The production of this compound is highly dependent on the Alternaria species, strain, and cultivation conditions. Alternaria alternata (formerly A. tenuis) is a commonly used species for producing this metabolite.[8]

Experimental Protocol: Cultivation of Alternaria alternata

This protocol outlines a general procedure for the cultivation of Alternaria alternata for the production of this compound.

2.1. Media Preparation

A variety of media can be used for the cultivation of A. alternata, with Potato Dextrose Agar (B569324) (PDA) and Oatmeal Agar (OA) being common choices. The composition of these media is provided below.

  • Potato Dextrose Agar (PDA):

    • Potatoes, infusion from: 200 g

    • Dextrose: 20 g

    • Agar: 15 g

    • Distilled Water: 1 L

    • Preparation: Peel and dice potatoes, boil in 500 mL of water for 20 minutes. Filter through cheesecloth, retaining the filtrate. Add dextrose and agar to the filtrate. Adjust the final volume to 1 L with distilled water. Autoclave at 121°C for 15 minutes.

  • Oatmeal Agar (OA):

    • Oats: 40 g

    • Agar: 20 g

    • Distilled Water: 1 L

    • Preparation: Add oats to 1 L of boiling water and simmer for 3 minutes. Filter through cheesecloth. Add agar to the filtrate and adjust the volume to 1 L. Autoclave at 121°C for 15 minutes.

2.2. Inoculation and Incubation

  • Prepare PDA or OA plates.

  • Inoculate the center of each plate with a small agar plug containing mycelium of A. alternata.

  • Seal the plates with paraffin (B1166041) film.

  • Incubate the plates at 25°C in the dark for 14-21 days. Mycelial growth and secondary metabolite production will occur during this period.

Extraction and Purification of this compound

Following incubation, the fungal biomass and the agar medium are extracted to isolate this compound. The purification process typically involves chromatographic techniques.

Experimental Protocol: Extraction and Purification

3.1. Extraction

  • Cut the fungal culture (mycelium and agar) into small pieces and place them in a large flask.

  • Add a sufficient volume of a chloroform:methanol mixture (2:1, v/v) to completely cover the fungal material.

  • Macerate the mixture using a homogenizer or by vigorous shaking for 24 hours at room temperature.

  • Filter the mixture through cheesecloth and then through filter paper to remove solid debris.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3.2. Purification

The crude extract is a complex mixture of metabolites and requires further purification to isolate this compound.

  • Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform:methanol).

    • Pack a silica (B1680970) gel column with a non-polar solvent (e.g., hexane).

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane (B92381) and gradually adding ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5, v/v) and UV visualization.

    • Combine the fractions containing this compound based on the TLC profile.

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification, subject the enriched fractions from column chromatography to preparative HPLC.

    • A C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Quantitative Data

The yield of this compound can vary significantly between different Alternaria species and strains, as well as under different culture conditions. The following table summarizes some reported quantitative data for this compound production.

Alternaria Species/StrainCulture MediumIncubation Time (days)Yield of this compoundReference
Alternaria alternata (Strain F16)Potato Dextrose Broth210.90 µg/mL[2]
Alternaria alternata (Strain F20)Potato Dextrose Broth210.28 µg/mL[2]
Alternaria citriPotato Dextrose Broth151.35 µg/mL[4]

Characterization of this compound

The structure of this compound is confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The following table summarizes the key ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in CDCl₃.

Position¹³C (ppm)¹H (ppm, multiplicity, J in Hz)
1164.5-
2101.4-
3163.7-
498.66.25 (d, 2.5)
4a138.9-
5a108.8-
668.14.35 (d, 2.0)
770.24.10 (m)
832.42.30 (m), 2.10 (m)
940.1-
9a76.9-
10112.56.40 (d, 2.5)
10a145.8-
OCH₃55.83.85 (s)
CH₃23.51.45 (s)

Mass Spectrometry (MS): The molecular ion peak [M]+ in the mass spectrum of this compound is observed at m/z 292.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Alternaria cultures.

experimental_workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification start Start: Alternaria sp. culture cultivation Inoculation on Solid or Liquid Medium start->cultivation incubation Incubation (14-21 days, 25°C) cultivation->incubation harvest Harvest Fungal Biomass and Medium incubation->harvest extraction Solvent Extraction (e.g., Chloroform:Methanol) harvest->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom tlc TLC Analysis of Fractions column_chrom->tlc hplc Preparative HPLC tlc->hplc pure_compound Pure this compound hplc->pure_compound

Fig. 1: Experimental workflow for the isolation of this compound.
Plausible Biosynthetic Pathway of this compound

This compound is a polyketide, synthesized by a type I polyketide synthase (PKS). The pathway is thought to be similar to that of other dibenzopyranones from Alternaria, such as alternariol. The proposed pathway involves the condensation of one acetyl-CoA unit with six malonyl-CoA units, followed by cyclization and subsequent enzymatic modifications.

biosynthetic_pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa 6x Malonyl-CoA malonyl_coa->pks polyketide_chain Heptaketide Chain pks->polyketide_chain Condensation cyclization Cyclization & Aromatization polyketide_chain->cyclization alternariol_scaffold Alternariol-like Scaffold cyclization->alternariol_scaffold tailoring_enzymes Tailoring Enzymes (e.g., Hydroxylases, O-Methyltransferase) alternariol_scaffold->tailoring_enzymes Post-PKS Modifications altenuene This compound tailoring_enzymes->altenuene

Fig. 2: Plausible biosynthetic pathway of this compound.
Regulatory Signaling Pathway

The regulation of mycotoxin production in Alternaria is complex and influenced by environmental factors such as light. The velvet complex, a group of regulatory proteins including VeA, plays a significant role in controlling the expression of secondary metabolite gene clusters.[6][10]

signaling_pathway light Light Signal vea_complex Velvet Complex (VeA) light->vea_complex influences gene_cluster This compound Biosynthetic Gene Cluster vea_complex->gene_cluster regulates transcription biosynthesis This compound Biosynthesis gene_cluster->biosynthesis encodes enzymes for

Fig. 3: Simplified signaling pathway for mycotoxin regulation.

Conclusion

This compound represents an intriguing secondary metabolite from Alternaria species with a range of biological activities that warrant further investigation. This technical guide provides a foundational resource for researchers, offering detailed protocols for its isolation and characterization, a summary of production yields, and an overview of its biosynthesis. The methodologies and data presented herein are intended to facilitate future studies aimed at exploring the full potential of this compound in various scientific and industrial applications, including its development as a potential pharmaceutical agent. Further research into the specific enzymes and regulatory networks governing its biosynthesis will undoubtedly open new avenues for its biotechnological production and chemical modification.

References

The Enigmatic Path to (-)-Altenuene: A Technical Guide to its Fungal Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Altenuene is a polyketide mycotoxin produced by various species of the fungal genus Alternaria. As a significant contaminant of foodstuffs and with potential biological activities, understanding its biosynthetic pathway is of paramount importance for food safety, toxicology, and potential pharmacological applications. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, drawing parallels with the closely related and better-studied biosynthesis of alternariol (B1665735) (AOH). While the complete enzymatic cascade leading to this compound remains to be fully elucidated, this document synthesizes the available evidence to propose a putative pathway, details relevant experimental methodologies, and presents data in a structured format for clarity and further research.

Core Biosynthetic Machinery: A Polyketide Synthase Foundation

The biosynthesis of this compound, like many fungal secondary metabolites, originates from the activity of a Type I iterative polyketide synthase (PKS). These large, multifunctional enzymes catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to generate a polyketide chain. In the case of dibenzo-α-pyrones like altenuene (B161505) and alternariol, a non-reducing PKS (NR-PKS) is responsible for the formation of the aromatic core structure.

While a specific PKS dedicated solely to this compound has not yet been definitively identified, studies on the biosynthesis of the structurally similar mycotoxin alternariol (AOH) have revealed key PKS genes. It is widely hypothesized that the biosynthesis of this compound shares its initial steps and the core PKS enzyme with the AOH pathway. Genes such as pksJ and pksH in Alternaria alternata, and SnPKS19 in Parastagonospora nodorum, have been implicated in AOH production and are strong candidates for the initial steps of altenuene biosynthesis.

Proposed Biosynthetic Pathway of this compound

Based on the established pathway of the related compound alternariol and the chemical structure of this compound, a putative biosynthetic pathway is proposed. The initial steps, catalyzed by a non-reducing polyketide synthase (NR-PKS), are likely identical to those for alternariol synthesis. The divergence to this compound is hypothesized to occur through subsequent tailoring reactions catalyzed by enzymes such as cytochrome P450 monooxygenases and/or dehydrogenases.

Altenuene Biosynthesis Pathway acetyl_coa Acetyl-CoA + Malonyl-CoA pks Non-Reducing Polyketide Synthase (NR-PKS) acetyl_coa->pks polyketide Heptaketide Intermediate pks->polyketide cyclization Cyclization/Aromatization polyketide->cyclization aoh Alternariol (AOH) cyclization->aoh oxidation1 Hydroxylation (putative P450) aoh->oxidation1 intermediate1 Hydroxylated Intermediate oxidation1->intermediate1 oxidation2 Dehydrogenation (putative Dehydrogenase) intermediate1->oxidation2 altenuene This compound oxidation2->altenuene Gene Knockout Workflow start Isolate Fungal Genomic DNA construct Construct Gene Knockout Cassette (e.g., using split-marker PCR) start->construct transformation Protoplast Transformation construct->transformation selection Selection of Transformants (e.g., antibiotic resistance) transformation->selection verification Verify Gene Deletion (PCR and Southern Blot) selection->verification phenotype Phenotypic Analysis (Metabolite profiling by LC-MS) verification->phenotype complementation Gene Complementation (Re-introduce the wild-type gene) phenotype->complementation end Confirm Restoration of Phenotype complementation->end Heterologous Expression Workflow start Isolate Fungal RNA and Synthesize cDNA cloning Clone Candidate Genes into Expression Vectors start->cloning host_transformation Transform Heterologous Host (e.g., *Aspergillus oryzae*) cloning->host_transformation expression Induce Gene Expression host_transformation->expression analysis Metabolite Extraction and Analysis (LC-MS, NMR) expression->analysis end Identify Produced Compound(s) analysis->end

The Ubiquitous Threat: An In-Depth Technical Guide to the Natural Occurrence of (-)-Altenuene in Food and Feedstuffs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Altenuene (ALT), a mycotoxin produced by various species of Alternaria fungi, represents a significant and emerging concern for food safety and public health. As ubiquitous plant pathogens, Alternaria species can contaminate a wide range of agricultural commodities, leading to the presence of their toxic secondary metabolites in the food and feed chain. Among these, this compound has demonstrated notable toxicity, including mutagenic and cytotoxic effects. This technical guide provides a comprehensive overview of the natural occurrence of this compound in food and feedstuffs, detailed experimental protocols for its detection and quantification, and a visualization of the analytical workflow and toxicological implications.

Natural Occurrence of this compound

This compound contamination has been reported in a diverse array of food and feed products worldwide. The presence and concentration of this mycotoxin are influenced by factors such as climate, agricultural practices, and storage conditions. Cereals, fruits, vegetables, and oilseeds are among the most frequently contaminated commodities.

Quantitative Data on this compound Occurrence

The following tables summarize the reported quantitative data for this compound in various food and feed matrices. These data have been compiled from multiple scientific studies to provide a comparative overview.

Table 1: Occurrence of this compound in Cereal Grains and Cereal-Based Products

CommodityCountry/RegionNo. of Samples AnalyzedNo. of Positive Samples (%)Concentration Range (µg/kg)Mean/Median (µg/kg)Reference(s)
WheatChina370173 (47%)1.3 - 74.4Mean: 12.9, Median: 7.9[1]
WheatCzech Republic129118 (91.5%)ND - Not specifiedNot specified[2]
BarleyKorea24 strains24 (100%)QualitativeNot applicable[3][4]
Rye, Spelt, OatsSloveniaNot specifiedHigh incidenceNot specifiedNot specified[2]
Cereal-based foodsChina87249 (5.7%)ND - Not specifiedMean: 0.66

ND: Not Detected

Table 2: Occurrence of this compound in Fruits, Vegetables, and Their Products

CommodityCountry/RegionNo. of Samples AnalyzedNo. of Positive Samples (%)Concentration Range (µg/kg)Mean/Median (µg/kg)Reference(s)
Tomato ProductsSwitzerland85A few<1 - 33Not specified
Tomato ProductsArgentina793 (4%)Not specifiedMean: 59.8
Tomato SaucesNot specified109 (90%)Low levelsNot specified
Apple JuicesNot specified7Not specifiedUp to 35.33Not specified
Chrysanthemum FlowersChinaNot specifiedDetectedUp to 18,070Not specified
Sweet PeppersArgentina4841 (85%)Not specifiedNot specified
Fruits and VegetablesChinaNot specified45.2%Not specifiedNot specified

Table 3: Occurrence of this compound in Animal Feedstuffs

FeedstuffCountry/RegionNo. of Samples AnalyzedNo. of Positive Samples (%)Concentration Range (µg/kg)Mean/Median (µg/kg)Reference(s)
Ruminant FeedsChinaNot specifiedDetected4 - 551 (for total Alternaria toxins)Not specified
Oilseed Rape MealUK3010 (33%)Not specifiedAverage (AOH, AME, TeA): 68, 55, 730
Sunflower Seed MealArgentina, India, EC2222 (100%)Not specifiedAverage (AOH, AME, TeA): 180, 100, 1900

Experimental Protocols

Accurate and sensitive analytical methods are crucial for the monitoring of this compound in complex food and feed matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for its determination.

Protocol 1: Extraction and Quantification of this compound in Cereal Grains using LC-MS/MS

1. Sample Preparation and Extraction:

  • Grinding: Grind a representative sample of cereal grains to a fine powder (e.g., using a laboratory mill) to ensure homogeneity.

  • Extraction Solvent: Prepare an extraction solvent mixture of acetonitrile (B52724)/water/methanol (B129727) (e.g., 45/45/10, v/v/v) acidified with formic acid (e.g., 0.1%).

  • Extraction Procedure:

    • Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 20 mL of the extraction solvent.

    • Shake vigorously for 60 minutes using a mechanical shaker at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant for clean-up.

2. Clean-up using Solid Phase Extraction (SPE):

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load 5 mL of the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elution: Elute the analytes with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Gradient Program: A typical gradient could be: 0-1 min, 5% B; 1-8 min, linear gradient to 95% B; 8-10 min, hold at 95% B; 10.1-12 min, return to 5% B and re-equilibrate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • MS/MS Parameters: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound for quantification and confirmation. The specific precursor and product ions, as well as collision energies, should be optimized for the instrument used.

  • Quantification: Use a matrix-matched calibration curve or an isotopically labeled internal standard for accurate quantification.

Protocol 2: QuEChERS-based Extraction of this compound from Tomato Products

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined extraction and clean-up procedure suitable for a wide range of food matrices, including those with high water content like tomatoes.

1. Sample Preparation and Extraction:

  • Homogenization: Homogenize the tomato product (e.g., puree, sauce) to ensure a uniform consistency.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a QuEChERS salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

  • Transfer: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18).

  • Shaking and Centrifugation: Shake the tube for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.

3. Final Preparation and Analysis:

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter.

  • LC-MS/MS Analysis: Analyze the filtered extract using the LC-MS/MS conditions described in Protocol 1.

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in food and feed samples, from sample reception to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis sampling Representative Sampling homogenization Homogenization (Grinding/Blending) sampling->homogenization weighing Weighing homogenization->weighing add_solvent Addition of Extraction Solvent weighing->add_solvent shaking Vortexing/Shaking add_solvent->shaking centrifugation1 Centrifugation shaking->centrifugation1 spe Solid Phase Extraction (SPE) or d-SPE (QuEChERS) centrifugation1->spe Supernatant evaporation Evaporation & Reconstitution spe->evaporation lcmsms LC-MS/MS Analysis evaporation->lcmsms data_processing Data Processing & Quantification lcmsms->data_processing report Final Report data_processing->report

Caption: A typical experimental workflow for the analysis of this compound.

Toxicological Implications of Alternaria Toxins

While a specific signaling pathway for this compound is not yet fully elucidated, the known toxicological effects of Alternaria toxins, including this compound, at a cellular level are summarized in the following diagram. These toxins are known to induce genotoxicity, cytotoxicity, and oxidative stress.

toxicological_effects cluster_toxin Cellular Exposure cluster_effects Cellular Effects cluster_outcomes Potential Outcomes altenuene This compound & other Alternaria Toxins ros Increased Reactive Oxygen Species (ROS) altenuene->ros dna_damage DNA Damage (Strand Breaks) altenuene->dna_damage topoisomerase Topoisomerase Inhibition altenuene->topoisomerase ros->dna_damage apoptosis Apoptosis (Programmed Cell Death) dna_damage->apoptosis genotoxicity Genotoxicity dna_damage->genotoxicity topoisomerase->dna_damage cytotoxicity Cytotoxicity apoptosis->cytotoxicity mutagenicity Mutagenicity genotoxicity->mutagenicity carcinogenicity Carcinogenicity mutagenicity->carcinogenicity

Caption: Known cellular toxicological effects of Alternaria toxins.

Conclusion

The natural occurrence of this compound in a wide range of food and feedstuffs highlights the need for continuous monitoring and risk assessment. The analytical methods detailed in this guide provide robust frameworks for the accurate quantification of this mycotoxin. While the precise molecular mechanisms of this compound's toxicity are still under investigation, its demonstrated genotoxic and cytotoxic properties underscore the importance of minimizing exposure. Further research is warranted to fully elucidate its toxicological pathways and to establish regulatory limits to safeguard consumer and animal health.

References

Physical and chemical properties of (-)-Altenuene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Altenuene, a mycotoxin produced by fungi of the Alternaria genus, has garnered scientific interest due to its notable biological activities, including cholinesterase inhibition and antioxidant effects. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological mechanisms of action. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Physicochemical Properties

This compound is a polyketide metabolite with a complex stereochemistry. Its core structure features a dibenzo-α-pyrone skeleton.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₅H₁₆O₆[1]
Molecular Weight 292.28 g/mol [1]
CAS Number 29752-43-0[1]
Appearance White to off-white solid[2]
Melting Point 190-193 °C[2]
Solubility Soluble in methanol (B129727), ethyl acetate (B1210297), and chloroform.
UV λmax (MeOH) 216, 256, 302 nm
Table 2: Spectroscopic Data for this compound
Spectroscopy Key Data Reference
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 6.80 (1H, d, J=2.0 Hz), 6.62 (1H, d, J=2.0 Hz), 6.18 (1H, s), 4.72 (1H, d, J=11.6 Hz), 4.54 (1H, d, J=11.6 Hz), 4.40 (1H, m), 3.92 (3H, s), 2.90 (1H, dd, J=16.0, 4.4 Hz), 2.65 (1H, dd, J=16.0, 10.8 Hz), 2.10 (3H, s)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 165.8, 164.2, 158.0, 146.9, 139.8, 116.8, 111.9, 109.9, 101.8, 101.5, 76.8, 68.9, 56.1, 37.9, 21.1
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ calculated for C₁₅H₁₇O₆: 293.1025; found: 293.1023

Experimental Protocols

Isolation and Purification of this compound from Alternaria alternata

The following protocol describes a general method for the isolation and purification of this compound from fungal cultures.

1. Fungal Culture:

  • Alternaria alternata is cultured on a suitable solid medium, such as potato dextrose agar (B569324) (PDA), for 14-21 days at 25°C in the dark.

2. Extraction:

  • The fungal mycelia and agar are macerated and extracted with ethyl acetate (3 x 500 mL) at room temperature.

  • The combined organic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.

  • Preparative Thin-Layer Chromatography (TLC): Fractions showing the presence of this compound (visualized under UV light at 254 nm) are further purified by preparative TLC using a solvent system of chloroform-methanol (95:5, v/v).

  • Crystallization: The purified this compound is crystallized from methanol to yield a white to off-white solid.

G cluster_0 Isolation and Purification Workflow Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Ethyl Acetate Silica Gel Chromatography Silica Gel Chromatography Extraction->Silica Gel Chromatography Crude Extract Preparative TLC Preparative TLC Silica Gel Chromatography->Preparative TLC Enriched Fractions Crystallization Crystallization Preparative TLC->Crystallization Purified Compound Pure this compound Pure this compound Crystallization->Pure this compound

Figure 1: Workflow for the isolation and purification of this compound.
Characterization of this compound

1. Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS).

  • Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF mass spectrometer.

2. Cholinesterase Inhibition Assay (Ellman's Method):

  • The assay is performed in a 96-well microplate.

  • 25 µL of acetylthiocholine (B1193921) iodide (ATCI) or butyrylthiocholine (B1199683) iodide (BTCI) (15 mM) is added to 125 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) (3 mM).

  • 50 µL of buffer (50 mM Tris-HCl, pH 8.0) containing 0.1% Bovine Serum Albumin (BSA) is added.

  • 25 µL of various concentrations of this compound (dissolved in methanol) is added.

  • The reaction is initiated by adding 25 µL of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) (0.2 U/mL).

  • The hydrolysis of the substrate is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 405 nm for 5 minutes.

  • The percentage of inhibition is calculated by comparing the rates of reaction of the sample with that of the control.

Biological Activities and Mechanisms of Action

Cholinesterase Inhibition

This compound has been identified as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes leads to an increase in acetylcholine levels in the synaptic cleft, which is a key therapeutic strategy for managing neurodegenerative diseases like Alzheimer's disease.

The precise kinetic mechanism of inhibition by this compound has not been fully elucidated but is believed to involve interactions with the active site of the cholinesterase enzymes.

G cluster_1 Cholinesterase Inhibition by this compound Acetylcholine Acetylcholine AChE_BChE AChE / BChE Acetylcholine->AChE_BChE Hydrolysis Choline_Acetate Choline + Acetate AChE_BChE->Choline_Acetate Altenuene This compound Inhibition Inhibition Altenuene->Inhibition Inhibition->AChE_BChE

Figure 2: Simplified pathway of cholinesterase inhibition by this compound.
Antioxidant Activity

This compound exhibits antioxidant properties, which are likely attributable to its phenolic hydroxyl groups. These groups can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA. The antioxidant mechanism may involve direct scavenging of reactive oxygen species (ROS) and potentially the modulation of endogenous antioxidant enzyme systems.

G cluster_2 Antioxidant Mechanism of this compound ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage ROS->Cellular_Damage Altenuene This compound Neutralization Radical Scavenging Altenuene->Neutralization Protection Protection Altenuene->Protection Neutralization->ROS Donates H• Protection->Cellular_Damage Inhibits

Figure 3: Proposed antioxidant mechanism of this compound via free radical scavenging.

Conclusion

This compound is a mycotoxin with significant potential for further investigation in the fields of neuropharmacology and antioxidant research. Its ability to inhibit cholinesterases and scavenge free radicals makes it a compelling candidate for lead compound development. This guide provides a foundational understanding of its properties and biological activities, intended to support and stimulate future research endeavors. Further studies are warranted to fully elucidate its mechanisms of action, pharmacokinetic profile, and therapeutic potential.

References

(-)-Altenuene: A Technical Overview of a Mycotoxin with Cholinesterase Inhibitory and Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 889101-41-1 Molecular Formula: C₁₅H₁₆O₆

(-)-Altenuene is a mycotoxin produced by fungi of the Alternaria genus, notably Alternaria tenuis.[1] This technical guide provides a comprehensive overview of its biochemical properties, including its activities as a cholinesterase inhibitor and an antioxidant, supported by available quantitative data and experimental methodologies.

Physicochemical Properties

PropertyValueReference
CAS Number 889101-41-1[1]
Molecular Formula C₁₅H₁₆O₆[1]
Molecular Weight 292.28 g/mol [2]
Appearance White to off-white powder[3]
Solubility 10mg/ml in acetone[3]

Biological Activities

This compound has demonstrated notable biological activities, primarily as a dual cholinesterase inhibitor and an antioxidant.

Cholinesterase Inhibition

This compound has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4] One study reported a maximum inhibition of 78% against acetylcholinesterase and 73% against butyrylcholinesterase by an isolate of Alternaria alternata that produces altenuene.[4]

The inhibitory activity of this compound against AChE and BChE can be determined using a modified Ellman's spectrophotometric method.[4][5]

Principle: The assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm. The presence of an inhibitor, such as this compound, will reduce the rate of this color change.

Reagents:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate (B84403) buffer (pH 8.0)

  • This compound solution at various concentrations

Procedure:

  • In a 96-well microplate, add the phosphate buffer, DTNB solution, and the this compound solution at different concentrations to the respective wells.

  • Add the AChE or BChE enzyme solution to all wells except the blank.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate solution (ATCI or BTCI) to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

  • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antioxidant Activity

The antioxidant potential of purified this compound has been confirmed through a dot blot assay.[4] This activity is likely attributed to its phenolic structure, which can donate hydrogen atoms or electrons to neutralize free radicals.

A common method to quantify antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[6][7]

Principle: DPPH is a stable free radical with a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and can be measured spectrophotometrically at approximately 517 nm.

Reagents:

  • DPPH solution in a suitable solvent (e.g., methanol (B129727) or ethanol)

  • This compound solution at various concentrations

  • A standard antioxidant solution (e.g., ascorbic acid, trolox, or gallic acid) for comparison

  • Solvent for blank and sample preparation

Procedure:

  • Prepare a working solution of DPPH in the chosen solvent.

  • In a series of test tubes or a 96-well microplate, add a fixed volume of the DPPH solution.

  • Add varying concentrations of the this compound solution to the DPPH solution.

  • A control is prepared with the solvent and DPPH solution without the sample.

  • The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The EC₅₀ value, the concentration of the sample that scavenges 50% of the DPPH radicals, can be determined from a plot of scavenging activity against the sample concentration.

Signaling Pathways

While specific studies on the direct impact of this compound on cellular signaling pathways are limited, research on related Alternaria toxins, such as alternariol (B1665735) monomethyl-ether (AME), suggests potential involvement in pathways related to oxidative stress and apoptosis. For instance, AME has been shown to induce apoptosis and oxidative stress in swine intestinal epithelial cells, potentially through the inhibition of the Akt/Nrf2/HO-1 signaling pathway.[8][9] Given the structural similarities and co-occurrence with other Alternaria mycotoxins, it is plausible that this compound may also influence key cellular signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to cellular responses to stress, inflammation, and apoptosis.[10][11][12][13] Further research is required to elucidate the precise mechanisms of action of this compound on these pathways.

Below is a generalized representation of a potential experimental workflow to investigate the effect of this compound on a cellular signaling pathway.

experimental_workflow node_start Cell Culture (e.g., Neuronal cells, Immune cells) node_treatment Treatment with This compound (various concentrations and time points) node_start->node_treatment node_lysis Cell Lysis and Protein Extraction node_treatment->node_lysis node_quantification Protein Quantification (e.g., BCA assay) node_lysis->node_quantification node_analysis Analysis of Signaling Proteins (e.g., Western Blot, ELISA) node_quantification->node_analysis node_data Data Analysis and Interpretation node_analysis->node_data

Workflow for studying this compound's effect on cell signaling.

The following diagram illustrates a simplified overview of the canonical NF-κB signaling pathway, a potential target for mycotoxins.

NFkB_Pathway stimuli Stimuli (e.g., Cytokines, LPS, Mycotoxins?) receptor Receptor Activation stimuli->receptor ikk_complex IKK Complex Activation receptor->ikk_complex ikb_phos Phosphorylation of IκB ikk_complex->ikb_phos ikb_deg Ubiquitination and Degradation of IκB ikb_phos->ikb_deg nfkb_release NF-κB (p50/p65) Release and Nuclear Translocation ikb_deg->nfkb_release gene_transcription Gene Transcription (Inflammation, Cell Survival, etc.) nfkb_release->gene_transcription altenuene This compound (Potential Point of Interference?) altenuene->ikk_complex altenuene->nfkb_release

Simplified canonical NF-κB signaling pathway.

Conclusion

This compound is a mycotoxin with demonstrated bioactivities, including cholinesterase inhibition and antioxidant effects. This technical guide has provided an overview of its known properties and detailed experimental protocols for the assessment of its biological functions. Further research is warranted to fully elucidate its mechanisms of action, particularly its impact on cellular signaling pathways, and to determine its potential toxicological relevance and any therapeutic applications.

References

The Biological Activity of (-)-Altenuene and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Altenuene, a mycotoxin produced by fungi of the Alternaria genus, and its structural derivatives, represent a class of dibenzo-α-pyrone compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of these activities, including antioxidant, cholinesterase inhibitory, antimicrobial, and cytotoxic effects. This document details the quantitative data from key studies, outlines the experimental protocols used to ascertain these activities, and explores the potential signaling pathways involved. The information is presented to support further research and drug development efforts centered on this chemical scaffold.

Introduction

This compound is a naturally occurring secondary metabolite first isolated from Alternaria tenuis. Structurally, it is a dibenzo-α-pyrone, a class of compounds known for their varied biological effects. Research into this compound and its derivatives, such as dihydroaltenuenes A and B, dehydroaltenuenes A and B, isoaltenuene, and 5'-epialtenuene, has revealed a spectrum of activities that warrant further investigation for potential therapeutic applications. This guide synthesizes the available data to provide a detailed resource for the scientific community.

Quantitative Biological Activity Data

The biological activities of this compound and its derivatives have been quantified in several studies. The following tables summarize the key findings for easy comparison.

Table 1: Cytotoxic Activity of this compound

Cell LineCancer TypeIC50 (µM)Reference
A549Lung CancerData not available[1]
MDA-MB-231Breast CancerData not available[1]
PANC-1Pancreatic CancerData not available[1]
HL-60Leukemia6.65 (for Altenusin)[2][3]

Note: Specific IC50 values for this compound against A549, MDA-MB-231, and PANC-1 are not explicitly stated in the readily available literature, though its cytotoxic activity is noted.

Table 2: Antimicrobial Activity of this compound and Related Compounds

CompoundMicroorganismActivityIC50 (µM)Reference
This compoundStaphylococcus aureusModerate activityNot specified
Compound 1 (a polyketide)Candida albicans SC 5314Antifungal97.93 ± 1.12
Compounds 11-13 (xanthones)Bacillus subtilisStrong activity1-5
Compound 12 (norlichexanthone)Methicillin-resistant Staphylococcus aureus (MRSA)Significant inhibition20.95 ± 1.56
Dihydroaltenuenes A, Dehydroaltenuenes A & B, Isoaltenuene, this compoundGram-positive bacteriaAntibiotic activityNot specified

Table 3: Enzyme Inhibitory and Other Activities of this compound

ActivityTargetInhibitionReference
Cholinesterase InhibitionAcetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)Dual inhibitor
Antioxidant ActivityDPPH radical scavengingExhibited
Insecticidal ActivitySpodoptera lituraSignificant larval mortality

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature concerning the biological activity of this compound.

Extraction and Purification of this compound from Alternaria alternata

This protocol is based on methodologies for isolating secondary metabolites from fungal cultures.

Workflow for this compound Extraction and Purification

G cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Culture Culture of Alternaria alternata Extraction Extraction with Ethyl Acetate Culture->Extraction Concentration Concentration under vacuum Extraction->Concentration SilicaGel Silica (B1680970) Gel Chromatography Concentration->SilicaGel HPLC Preparative HPLC SilicaGel->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: Workflow for the extraction and purification of this compound.

  • Culture: Alternaria alternata is cultured on a suitable medium (e.g., Potato Dextrose Agar) to produce the desired secondary metabolites.

  • Extraction: The fungal biomass and medium are extracted with an organic solvent such as ethyl acetate.

  • Concentration: The organic solvent is evaporated under reduced pressure to yield a crude extract.

  • Chromatographic Purification:

    • Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions.

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of this compound are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

  • Structure Elucidation: The purified compound's structure is confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Reagents:

    • Phosphate (B84403) buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent

    • AChE or BChE enzyme solution

    • This compound solution at various concentrations

  • Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB, and the enzyme solution.

    • Add different concentrations of the this compound solution to the wells. A control well should contain the solvent used to dissolve the compound.

    • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Reagents:

    • DPPH solution in methanol (B129727)

    • This compound solution in methanol at various concentrations

    • Methanol (as blank)

  • Procedure:

    • Add the DPPH solution to a 96-well plate.

    • Add different concentrations of the this compound solution to the wells.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Caption: General workflow for an MTT-based cytotoxicity assay.

  • Cell Culture: Culture the desired cancer cell lines (e.g., A549, MDA-MB-231, PANC-1) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus).

  • Serial Dilution: Perform serial dilutions of the this compound solution in a 96-well plate containing broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the activities of related dibenzo-α-pyrones suggest potential mechanisms of action.

Apoptosis Induction

Related compounds like alternariol (B1665735) have been shown to induce apoptosis through the mitochondrial pathway. This intrinsic pathway is a plausible mechanism for the cytotoxic effects of this compound.

Proposed Intrinsic Apoptosis Pathway

Altenuene This compound Mitochondrion Mitochondrion Altenuene->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential mechanism of apoptosis induction by this compound.

Modulation of Inflammatory Pathways

Dibenzo-α-pyrones have been linked to the modulation of inflammatory signaling pathways such as NF-κB and MAPK pathways. These pathways are critical in regulating cellular responses to stress, and their modulation could contribute to the observed biological activities.

Potential Modulation of NF-κB and MAPK Pathways

cluster_0 Stimuli cluster_1 Signaling Cascades cluster_2 Cellular Response Stimuli Cellular Stress / Stimuli MAPK MAPK Pathway Stimuli->MAPK NFkB NF-kB Pathway Stimuli->NFkB Response Inflammation, Proliferation, Apoptosis MAPK->Response NFkB->Response Altenuene This compound Altenuene->MAPK Modulation? Altenuene->NFkB Modulation?

Caption: Plausible modulation of inflammatory pathways by this compound.

Conclusion and Future Directions

This compound and its derivatives exhibit a compelling range of biological activities that position them as interesting candidates for further research and development. The available data on their antioxidant, cholinesterase inhibitory, antimicrobial, and cytotoxic properties provide a solid foundation for more in-depth studies.

Future research should focus on:

  • Elucidating specific IC50 values for this compound against a broader panel of cancer cell lines.

  • Investigating the precise molecular mechanisms and signaling pathways affected by this compound.

  • Exploring the structure-activity relationships of its derivatives to optimize for specific biological effects.

  • Conducting in vivo studies to validate the in vitro findings and assess the therapeutic potential and toxicological profile of these compounds.

This technical guide serves as a foundational resource to stimulate and support these future endeavors, ultimately aiming to unlock the full potential of this compound and its derivatives in medicine and biotechnology.

References

(-)-Altenuene: A Technical Review of Toxicity and Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Altenuene, a mycotoxin produced by fungi of the Alternaria genus, presents a complex toxicological profile. While some traditional assays suggest low acute toxicity, emerging data indicates potential for significant cytotoxic effects against various cell lines, warranting a closer examination of its mechanisms of action. This technical guide provides a comprehensive review of the currently available data on the toxicity and cytotoxic effects of this compound, outlines relevant experimental protocols for its study, and visually represents logical workflows for its toxicological assessment. A notable gap in the current scientific literature is the absence of detailed studies on the specific signaling pathways modulated by this compound, a critical area for future research.

Introduction

This compound is a secondary metabolite produced by several species of Alternaria fungi, which are common contaminants of foodstuffs[1]. As with many mycotoxins, there is a growing interest in understanding its potential impact on human and animal health. This document aims to consolidate the existing knowledge on the toxicity of this compound and provide a technical guide for researchers and professionals involved in toxicology and drug development.

Toxicity Data Summary

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with significant hazard warnings, indicating high potential for acute toxicity[2].

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 2 (97.4%)H300: Fatal if swallowed[2]
Acute Toxicity, DermalCategory 2 (97.4%)H310: Fatal in contact with skin[2]
Acute Toxicity, InhalationCategory 1 (97.4%)H330: Fatal if inhaled[2]
Reproductive ToxicityCategory 1B (97.4%)H360: May damage fertility or the unborn child
Acute Toxicity

Studies on the acute toxicity of this compound have produced varied results depending on the model system.

Assay SystemRoute of AdministrationResults
Chicken Embryo AssayYolk sac injectionNo mortality or teratogenic effects observed at doses up to 1,000 micrograms per egg. In contrast, Tenuazonic acid, another Alternaria toxin, exhibited a calculated 50% lethal dose (LD50) of 548 micrograms per egg in the same study.
In Vitro Cytotoxicity

This compound has demonstrated cytotoxic activity against several human cancer cell lines. However, specific IC50 values for this compound are not consistently reported in the available literature. For context, the cytotoxicity of a related compound, Altenusin, is included.

Cell LineCancer TypeReported ActivityIC50 Value (µM)
A549Lung CancerExhibits cytotoxic activityNot Available
MDA-MB-231Breast CancerExhibits cytotoxic activityNot Available
PANC-1Pancreatic CancerExhibits cytotoxic activityNot Available
HL-60 (for Altenusin)Promyelocytic LeukemiaModerate cytotoxicity [NA]6.65
Antimicrobial Activity

This compound has also been reported to have antibacterial properties.

OrganismActivityMIC Value
Staphylococcus aureusDemonstrates moderate activityNot Available

Experimental Protocols

Detailed experimental protocols for assessing the cytotoxicity of this compound are not available. However, standard methodologies for testing mycotoxins can be adapted.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of this compound on a given cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Seeding:

  • Culture cells to approximately 80% confluency.

  • Trypsinize and resuspend cells in fresh culture medium.

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest test concentration) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24, 48, and 72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) product is visible.

4. Formazan Solubilization and Absorbance Measurement:

  • Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

  • Gently shake the plate to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol describes a method to determine if this compound induces apoptosis by measuring the activity of caspases 3 and 7.

1. Cell Treatment:

  • Seed and treat cells with this compound as described in the MTT assay protocol.

2. Caspase-Glo® 3/7 Reagent Preparation and Addition:

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well of the 96-well plate.

3. Incubation and Luminescence Measurement:

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence of each well using a luminometer.

4. Data Analysis:

  • Compare the luminescence signals from treated cells to the vehicle control to determine the fold increase in caspase 3/7 activity.

Cell Cycle Analysis (Flow Cytometry)

This protocol details how to analyze the effect of this compound on the cell cycle distribution.

1. Cell Treatment and Harvesting:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

2. Cell Fixation:

  • Resuspend the cell pellet in 500 µL of PBS.

  • While vortexing gently, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells.

  • Incubate at 4°C for at least 2 hours.

3. Staining:

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • The DNA content of the cells will be measured by the fluorescence of the PI.

5. Data Analysis:

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Compare the cell cycle distribution of treated cells to the control to identify any cell cycle arrest.

Logical and Experimental Workflows

Due to the lack of specific data on the signaling pathways affected by this compound, the following diagrams illustrate logical workflows for its toxicological investigation.

experimental_workflow General Workflow for this compound Cytotoxicity Assessment cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Investigation (Hypothetical) start This compound Compound cytotoxicity_assay In Vitro Cytotoxicity Assay (e.g., MTT on A549, MDA-MB-231, PANC-1) start->cytotoxicity_assay determine_ic50 Determine IC50 Values cytotoxicity_assay->determine_ic50 apoptosis_assay Apoptosis Assays (e.g., Caspase Activity, Annexin V) determine_ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) determine_ic50->cell_cycle_analysis ros_measurement Reactive Oxygen Species (ROS) Measurement determine_ic50->ros_measurement report Report Findings western_blot Western Blot for Key Proteins (e.g., MAPK, Akt, NF-κB pathways) apoptosis_assay->western_blot cell_cycle_analysis->western_blot ros_measurement->western_blot gene_expression Gene Expression Analysis (qPCR, RNA-Seq) western_blot->gene_expression gene_expression->report

Caption: General workflow for assessing the cytotoxicity of this compound.

mechanism_decision_tree Decision Tree for Characterizing this compound's Cytotoxic Mechanism cluster_apoptosis Apoptotic Pathway start Cytotoxicity Observed apoptosis_check Is Apoptosis Induced? (Caspase activation, Annexin V staining) start->apoptosis_check intrinsic Intrinsic Pathway (Mitochondrial depolarization, Cytochrome c release) apoptosis_check->intrinsic Yes extrinsic Extrinsic Pathway (Caspase-8 activation) apoptosis_check->extrinsic Yes necrosis Necrosis or other cell death mechanisms apoptosis_check->necrosis No cell_cycle_check Is Cell Cycle Arrested? intrinsic->cell_cycle_check extrinsic->cell_cycle_check g1_arrest G1 Arrest cell_cycle_check->g1_arrest G1 s_arrest S Phase Arrest cell_cycle_check->s_arrest S g2m_arrest G2/M Arrest cell_cycle_check->g2m_arrest G2/M no_arrest No significant arrest cell_cycle_check->no_arrest No

Caption: Decision tree for elucidating the cytotoxic mechanism of this compound.

hypothetical_signaling_cascade Hypothetical Signaling Cascade for Investigation cluster_pathways Potential Target Pathways (To Be Investigated) cluster_outcomes Cellular Outcomes altenuene This compound mapk MAPK Pathway (ERK, JNK, p38) altenuene->mapk pi3k_akt PI3K/Akt Pathway altenuene->pi3k_akt nf_kb NF-κB Pathway altenuene->nf_kb apoptosis Apoptosis mapk->apoptosis cell_cycle_arrest Cell Cycle Arrest mapk->cell_cycle_arrest pi3k_akt->apoptosis pi3k_akt->cell_cycle_arrest nf_kb->apoptosis inflammation Inflammation nf_kb->inflammation

Caption: Hypothetical signaling pathways to investigate for this compound's effects.

Review and Conclusion

This compound is a mycotoxin with a dualistic toxicological profile. While it appears to have low acute toxicity in some in vivo models, its GHS classification indicates a high hazard potential. Furthermore, reports of its cytotoxic activity against several cancer cell lines suggest that it may have specific cellular targets that are not yet fully understood.

The most significant gap in the current knowledge of this compound is the absence of data on its mechanism of action. The specific signaling pathways that are modulated by this compound to induce cytotoxicity remain to be elucidated. Future research should focus on:

  • Quantitative Cytotoxicity Studies: Determining the IC50 values of this compound against a broader panel of cancer and non-cancer cell lines.

  • Mechanism of Action Studies: Investigating whether cytotoxicity is mediated by apoptosis, necrosis, or other forms of cell death.

  • Signaling Pathway Analysis: Identifying the specific protein kinases and transcription factors (e.g., within the MAPK, PI3K/Akt, or NF-κB pathways) that are affected by this compound.

  • In Vivo Studies: Conducting further in vivo studies to better understand its toxicokinetics and potential for systemic toxicity.

A thorough understanding of the toxicological properties of this compound is crucial for assessing its risk to human and animal health and for exploring any potential therapeutic applications. The information and protocols provided in this guide serve as a foundation for future research in this important area.

References

(-)-Altenuene: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Altenuene, a mycotoxin produced by fungi of the Alternaria genus, has garnered interest in the scientific community for its biological activities, including antioxidant and cholinesterase inhibitory properties. A thorough understanding of its physicochemical characteristics, particularly its solubility in various solvent systems and its stability under different environmental conditions, is crucial for accurate in vitro and in vivo studies, as well as for the development of analytical methods and potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound, presenting available quantitative data, outlining experimental protocols for its assessment, and visualizing key workflows.

Solubility Profile

The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability. Currently, detailed quantitative solubility data for this compound across a wide range of solvents is limited in publicly available literature. The existing data is summarized in the table below.

Table 1: Quantitative Solubility Data for this compound
SolventSolubility (mg/mL)Molar Solubility (M)ConditionsReference(s)
Acetone10~0.034Not Specified[1]
Dimethyl Sulfoxide (DMSO)100~0.342Requires sonication[2]
MethanolSlightly solubleNot determinedNot Specified

Note: Molar solubility was calculated based on the molecular weight of this compound (292.28 g/mol ).

Stability Profile

The stability of this compound is a key consideration for its storage, handling, and experimental use. Degradation can lead to a loss of biological activity and the formation of new, potentially interfering compounds.

Solid-State Stability

As a solid, this compound exhibits good long-term stability when stored under appropriate conditions.

Table 2: Solid-State Stability of this compound
Storage TemperatureDurationStabilityReference(s)
-20°C≥ 4 yearsStable[1]
Solution Stability

The stability of this compound in solution is dependent on the solvent, storage temperature, and exposure to light.

Table 3: Solution Stability of this compound in DMSO
Storage TemperatureDurationStability NotesReference(s)
-80°C6 monthsProtect from light. Aliquoting is recommended to avoid freeze-thaw cycles.[2]
-20°C1 monthProtect from light. Aliquoting is recommended to avoid freeze-thaw cycles.[2]
4°C> 1 weekFor short-term storage.[3]
Thermal Degradation

Studies on the thermal stability of this compound, particularly in the context of food processing, have shown that it is susceptible to degradation at high temperatures, especially under dry conditions. During wet baking processes, its degradation is minimal, while significant degradation occurs during dry baking[4][5]. The stability of this compound under these conditions is reported to be lower than that of other Alternaria mycotoxins like alternariol (B1665735) and alternariol monomethyl ether[4][5].

Metabolic Stability

In vitro studies using rat liver microsomes have shown that this compound can undergo oxidative metabolism[6]. The identified metabolites include a major 8-hydroxylation product and minor metabolites resulting from hydroxylation at other positions (10-hydroxy and 4-hydroxy isomers)[6]. This indicates that metabolic degradation pathways should be considered in biological systems.

Experimental Protocols

Protocol for Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., ethanol, methanol, acetonitrile, water, buffer solutions)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV/Vis or Mass Spectrometry)

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and place it on an orbital shaker or agitate continuously at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Preparation: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the original concentration in the supernatant, which represents the solubility of this compound in that solvent at the specified temperature.

G Workflow for Solubility Determination cluster_prep Preparation cluster_sep Separation & Sampling cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Seal vial and equilibrate (e.g., 24-48h at 25°C with shaking) A->B C Centrifuge to pellet undissolved solid B->C D Withdraw aliquot of clear supernatant C->D E Dilute aliquot to a known concentration D->E F Quantify by HPLC E->F G Calculate Solubility (mg/mL or M) F->G G Workflow for Solution Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare stock solution of This compound at known concentration B Temperature (e.g., 4°C, 25°C, 40°C) A->B C pH (e.g., acidic, neutral, basic buffers) A->C D Light Exposure (Photostability chamber vs. dark control) A->D E Withdraw samples at predetermined time points B->E C->E D->E F Analyze by stability-indicating HPLC method E->F G Data Analysis: - % Remaining vs. Time - Degradation Kinetics - Half-life (t₁/₂) - Identify Degradation Products F->G G Logical Framework for this compound Research & Development cluster_physchem Physicochemical Characterization cluster_bio Biological Evaluation A This compound (Mycotoxin) B Solubility Profiling A->B C Stability Assessment A->C D In Vitro Assays (e.g., Cholinesterase Inhibition) A->D G Analytical Method Development B->G Informs H Formulation & Drug Development B->H Critical for C->G Informs C->H Critical for E Cell-based Studies D->E D->H Guides F In Vivo Models E->F E->H Guides F->H Guides

References

Methodological & Application

Application Note: Quantitative Analysis of (-)-Altenuene in Grain Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: (-)-Altenuene (ALT) is a mycotoxin produced by fungi of the Alternaria genus, which are common contaminants of grains and other agricultural products.[1] Due to its potential toxicity, sensitive and reliable analytical methods are required for its detection and quantification in food and feed to ensure safety and regulatory compliance.[1] This document provides a detailed protocol for the determination of this compound in grain samples (e.g., wheat, corn) using a robust extraction and cleanup procedure followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An alternative screening method using Enzyme-Linked Immunosorbent Assay (ELISA) is also discussed.

Principle of Methods

1.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is the preferred method for the accurate quantification of this compound.[2] The principle involves a three-step process:

  • Extraction: The mycotoxin is first extracted from the homogenized grain matrix using a suitable solvent mixture.

  • Chromatographic Separation: The sample extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system. The components of the extract are separated based on their physicochemical properties as they pass through a chromatographic column.

  • Mass Spectrometric Detection: As the separated components elute from the column, they are ionized and introduced into a tandem mass spectrometer. The instrument filters ions based on their mass-to-charge ratio (m/z) for both a parent ion and specific fragment ions, providing high selectivity and sensitivity for quantification.[1] Isotope-labeled internal standards are often used to compensate for matrix effects and improve accuracy.[3]

1.2. Enzyme-Linked Immunosorbent Assay (ELISA) ELISA is an immunological assay used for the rapid screening of mycotoxins. The competitive ELISA format is typically used for small molecules like Altenuene. In this setup, a specific antibody is immobilized on a microtiter plate. The sample extract is added along with a known amount of enzyme-labeled Altenuene. The free Altenuene from the sample and the enzyme-labeled Altenuene compete for binding to the fixed antibodies. After a washing step, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of Altenuene in the sample.

Quantitative Analysis by LC-MS/MS

This protocol is based on validated methods for the analysis of Alternaria toxins in cereals.

2.1. Apparatus and Reagents

  • Apparatus: High-speed blender or laboratory mill, analytical balance, centrifuge, solid-phase extraction (SPE) manifold, nitrogen evaporator, LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

  • Reagents: Acetonitrile (ACN), methanol (B129727) (MeOH), ethyl acetate (B1210297), water (LC-MS grade), acetic acid, ammonium (B1175870) acetate. All solvents and reagents should be analytical or HPLC grade.

  • Standards: Certified reference standard of this compound. Isotopically labeled Altenuene (e.g., this compound-D3) is recommended as an internal standard.

  • SPE Cartridges: Polymeric SPE columns (e.g., Oasis HLB or equivalent).

2.2. Experimental Protocol

Step 1: Sample Preparation and Homogenization

  • Obtain a representative grain sample (e.g., 500 g).

  • Grind the sample to a fine powder (e.g., 1 mm particle size) using a laboratory mill to ensure homogeneity.

  • Store the homogenized sample in a sealed container at -20°C until analysis to prevent degradation.

Step 2: Extraction

  • Weigh 2.00 g (± 0.01 g) of the homogenized sample into a 50 mL centrifuge tube.

  • If using an internal standard, spike the sample with the appropriate volume of isotopically labeled standard solution.

  • Add 20 mL of extraction solvent. A common solvent mixture is methanol/water/acetic acid (85:14:1, v/v/v).

  • Shake vigorously for 60 minutes using a mechanical shaker.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant (the clear liquid extract).

Step 3: Solid-Phase Extraction (SPE) Cleanup

  • Condition the SPE column: Pass 7 mL of methanol, followed by 7 mL of ultrapure water, and finally 4 mL of 1% (v/v) aqueous acetic acid through the column.

  • Load the sample: Take an aliquot of the supernatant from Step 2 (e.g., 5 mL), dilute it with an equal volume of 1% aqueous acetic acid, and load it onto the conditioned SPE column.

  • Wash the column: Pass 5 mL of water through the column to remove polar interferences.

  • Elute the analyte: Elute the retained analytes with 7 mL of an elution solution (e.g., methanol/ethyl acetate, 75:25, v/v) into a clean collection tube.

Step 4: Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dry residue in 1 mL of a suitable solvent, typically the initial mobile phase composition (e.g., 70:30 water/methanol).

  • Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial.

Step 5: LC-MS/MS Analysis

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., Acquity UPLC HSS T3).

    • Mobile Phase A: 5 mmol/L ammonium acetate in water, pH 8.0.

    • Mobile Phase B: Methanol.

    • Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Altenuene.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor ion → fragment ion transitions for both Altenuene and its labeled internal standard should be optimized.

    • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.

2.3. Data Presentation: Performance Characteristics

The performance of LC-MS/MS methods for this compound detection in grain and related matrices is summarized below. These values are derived from collaborative studies and validated methods, demonstrating the suitability of the technique for sensitive analysis.

ParameterMatrixValueReference
Limit of Quantification (LOQ) Wheat0.19 - 1.40 µg/kg
Average Recovery Wheat, Tomato, Sunflower Seeds97%
Repeatability (RSDr) Wheat, Tomato, Sunflower Seeds8.0%
Reproducibility (RSD_R) Wheat, Tomato, Sunflower Seeds23%

RSDr: Relative Standard Deviation for repeatability; RSD_R: Relative Standard Deviation for reproducibility.

Screening Protocol using ELISA

ELISA kits for Alternaria toxins may not always be specific to only this compound but can be used for rapid, high-throughput screening. Positive results should be confirmed by a quantitative method like LC-MS/MS.

3.1. General Protocol

  • Sample Extraction: Extract the homogenized grain sample using the solvent specified in the ELISA kit manual (often a methanol/water mixture).

  • Dilution: Dilute the crude extract with the provided assay buffer to minimize matrix interference.

  • Assay Procedure:

    • Add standards, controls, and diluted samples to the antibody-coated microplate wells.

    • Add the enzyme conjugate (e.g., Altenuene-HRP).

    • Incubate for the specified time to allow competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate for color development.

    • Stop the reaction with a stop solution.

  • Measurement: Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).

  • Interpretation: Calculate the concentration of the toxin in the samples by comparing their absorbance to the standard curve.

Visualizations

Diagram 1: LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_data Data Processing Sample Grain Sample Collection Homogenize Grinding & Homogenization Sample->Homogenize Weigh Weigh 2g Sample Homogenize->Weigh Extract Add Extraction Solvent (MeOH/H2O/Acetic Acid) Weigh->Extract Centrifuge Shake & Centrifuge Extract->Centrifuge SPE SPE Cleanup (Condition -> Load -> Wash -> Elute) Centrifuge->SPE Evap Evaporate to Dryness SPE->Evap Recon Reconstitute & Filter Evap->Recon LCMS Inject into LC-MS/MS Recon->LCMS Quant Quantification vs. Internal Standard LCMS->Quant Report Final Report (µg/kg) Quant->Report

Caption: Workflow for this compound analysis in grain by LC-MS/MS.

Diagram 2: Competitive ELISA Principle

ELISA_Principle Principle of Competitive ELISA cluster_0 Step 1: Competition cluster_1 Step 2: Substrate Addition cluster_2 Step 3: Signal Detection well Antibody-Coated Well bound_complex Bound ALT-Enzyme antigen_sample ALT (Sample) antigen_sample->well Competes antigen_enzyme ALT-Enzyme (Conjugate) antigen_enzyme->well for binding color_dev Color Development substrate Substrate substrate->bound_complex Enzymatic Reaction result High Sample ALT = Low Color Low Sample ALT = High Color

Caption: Principle of competitive ELISA for small molecule detection.

References

Application Note: Quantification of (-)-Altenuene using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Altenuene (ALT) is a mycotoxin produced by fungi of the Alternaria genus, which are common pathogens of various agricultural commodities such as grains, fruits, and vegetables.[1] Due to its potential toxicity, including acute toxicity demonstrated in mice, sensitive and reliable methods for the quantification of ALT in food and feed are crucial for risk assessment and ensuring consumer safety.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for mycotoxin analysis due to its high selectivity, sensitivity, and capability for multi-analyte detection.[1][2][3] This application note provides a detailed protocol for the quantification of this compound in various food matrices using an LC-MS/MS system. The method utilizes a stable isotope-labeled internal standard, this compound-D3, to ensure accuracy and precision by correcting for matrix effects and variations in instrument response.

Quantitative Data Summary

The performance of the described LC-MS/MS method for the quantification of this compound is summarized in the table below. Data has been compiled from various studies employing similar methodologies.

ParameterMatrixValueReference
Limit of Detection (LOD)Tomato0.1 - 1.4 µg/kg
Wheat0.2 - 1.4 µg/kg
Sunflower Seeds0.1 - 2.6 µg/kg
Limit of Quantification (LOQ)Tomato0.6 - 18 ng/g
Wheat Flour0.6 - 18 ng/g
Sunflower Seed Oil0.6 - 18 ng/g
Tomato Products0.7 - 5.7 µg/kg
Neat Solvent0.10 ng/mL
RecoveryTomato-based products75.7 - 111%
Wheat70 - 110%
Fruit & Vegetable Juices87.0 - 110.6%
Linearity (R²)Various Matrices>0.99

Detailed Experimental Protocol

This protocol is intended for researchers, scientists, and professionals in drug development and food safety for the quantification of this compound.

Materials and Reagents
  • This compound analytical standard

  • This compound-D3 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (or Acetic Acid)

  • Ammonium (B1175870) acetate

  • Solid Phase Extraction (SPE) cartridges (e.g., Strata-XL or equivalent)

  • Syringe filters (0.2 or 0.45 µm)

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are examples for solid and liquid samples.

2.1. Solid Samples (e.g., Wheat, Sunflower Seeds)

  • Weigh 2.00 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add a known amount of this compound-D3 internal standard solution.

  • Add 15 mL of extraction solvent (e.g., methanol/water/acetic acid, 85/14/1, v/v/v).

  • Extract the sample by shaking vigorously for 45 minutes at room temperature.

  • Centrifuge the sample at approximately 3200 x g for 10 minutes.

  • Transfer 7.5 mL of the supernatant to a new tube and dilute with 7.5 mL of 1% aqueous acetic acid.

2.2. Liquid Samples (e.g., Tomato Juice, Fruit Juices)

  • For viscous samples like tomato puree, weigh 20 g and homogenize with 60 mL of an acetonitrile/methanol/water mixture (e.g., 45/10/45, v/v/v, pH 3).

  • Centrifuge for 10 minutes at 4000 rpm.

  • Take a 6 mL aliquot of the supernatant and dilute with 15 mL of a suitable buffer like 0.05 M sodium dihydrogen phosphate (B84403) solution (pH 3).

  • For clearer juices, a simple dilution step may be sufficient before SPE cleanup.

2.3. Solid Phase Extraction (SPE) Cleanup

  • Condition an SPE cartridge (e.g., Strata-XL) with 7 mL of methanol, followed by 7 mL of water, and then 4 mL of 1% aqueous acetic acid.

  • Load the diluted sample extract onto the conditioned cartridge.

  • Wash the cartridge with 5 mL of water.

  • Dry the cartridge under a light vacuum for 10 minutes.

  • Elute the analytes with 5 mL of methanol, followed by 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., water/methanol, 70/30, v/v).

  • Filter the reconstituted sample through a 0.2 µm or 0.45 µm syringe filter before injection.

LC-MS/MS Conditions

3.1. Liquid Chromatography (LC)

  • Column: A C18 column (e.g., Zorbax Eclipse XDB-C18, 50 mm x 4.6 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.

  • Flow Rate: 0.4 - 1 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    2.0 95
    5.0 95
    5.1 10

    | 8.0 | 10 |

3.2. Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Altenuene.

  • Multiple Reaction Monitoring (MRM) Transitions: The following precursor to product ion transitions are monitored. The most intense transition is used for quantification (quantifier) and the second for confirmation (qualifier).

    Compound Precursor Ion (m/z) Product Ion 1 (m/z) (Quantifier) Product Ion 2 (m/z) (Qualifier) Collision Energy (eV)
    This compound 291.1 245.1 217.1 Optimized Instrumentally

    | this compound-D3 | 294.1 | 248.1 | 220.1 | Optimized Instrumentally |

  • Ion Source Parameters:

    • Ion Spray Voltage: -4500 V

    • Source Temperature: 350 - 450 °C

    • Curtain Gas: 20 - 50 psi

    • Collision Gas (Nitrogen): Medium/Optimized

    • Ion Source Gas 1: 50 - 60 psi

    • Ion Source Gas 2: 55 psi

Calibration and Quantification

Prepare matrix-matched calibration standards by spiking known concentrations of this compound standard solution into blank matrix extracts that have undergone the entire sample preparation procedure. A fixed amount of the internal standard, this compound-D3, is added to each calibration standard and sample. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration. The concentration of this compound in the samples is then determined from this calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Sample Weighing (Solid or Liquid Matrix) istd 2. Internal Standard Spiking (this compound-D3) sample->istd Add IS extraction 3. Solvent Extraction istd->extraction Add Solvent cleanup 4. SPE Cleanup extraction->cleanup Load Extract reconstitution 5. Reconstitution & Filtration cleanup->reconstitution Elute & Reconstitute lc_separation 6. Chromatographic Separation (C18 Column) reconstitution->lc_separation Inject Sample ms_detection 7. MS/MS Detection (MRM Mode) lc_separation->ms_detection Eluent Transfer quantification 8. Quantification (Matrix-Matched Calibration) ms_detection->quantification Acquire Data reporting 9. Result Reporting (µg/kg or ng/g) quantification->reporting

Caption: Workflow for the quantification of this compound.

Logical Relationship for MRM

mrm_logic cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) - Collision Cell cluster_q3 Quadrupole 3 (Q3) precursor Precursor Ion (m/z 291.1) This compound fragmentation Fragmentation (CID) precursor->fragmentation Selects & Passes quantifier Quantifier Ion (m/z 245.1) fragmentation->quantifier Selects & Detects qualifier Qualifier Ion (m/z 217.1) fragmentation->qualifier Selects & Detects

Caption: MRM logic for this compound detection.

References

Application Notes and Protocols for the Extraction and Purification of (-)-Altenuene from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of (-)-Altenuene, a mycotoxin produced by various species of Alternaria fungi. This compound and its derivatives have garnered interest for their potential biological activities. This document outlines the optimized conditions for fungal culture, a step-by-step extraction procedure, and high-performance purification methods.

Data Summary

The following tables summarize quantitative data related to the production of this compound by Alternaria alternata strains under different culture conditions. These values can serve as a benchmark for optimizing production and purification yields.

Table 1: Production of this compound and Tenuazonic Acid by Alternaria alternata Strains in Richard's Medium

Fungal StrainThis compound (ALT) (µg/mL)Tenuazonic Acid (TeA) (µg/mL)
F160.9021.84
F200.28342.16

Source: Adapted from a study on Alternaria alternata from Chrysanthemum morifolium.

Table 2: Production of Mycotoxins by Alternaria alternata DSM 12633 in a 2L Bioreactor

MycotoxinMaximum Concentration (mg/L)
Alternariol (AOH)3.49 ± 0.12
Alternariol monomethyl ether (AME)1.62 ± 0.14
Tenuazonic Acid (TA)38.28 ± 0.1

Note: Altenuene production was not explicitly quantified in this study, but AOH is a direct precursor.

Experimental Protocols

Protocol 1: Fungal Culture for this compound Production

This protocol describes the culture of Alternaria alternata for the production of this compound in a liquid medium.

Materials:

  • Pure culture of Alternaria alternata

  • Potato Dextrose Agar (PDA) plates

  • Modified Czapek-Dox Medium or Potato Dextrose Broth (PDB)

  • Sterile flasks

  • Incubator shaker

  • Sterile distilled water

Procedure:

  • Inoculum Preparation: Grow the Alternaria alternata strain on PDA plates at 25°C for 7-10 days, or until sufficient sporulation is observed.

  • Liquid Culture: Inoculate a sterile liquid culture medium (Modified Czapek-Dox or PDB) in flasks with spores or mycelial plugs from the PDA plates.

  • Incubation: Incubate the liquid cultures on a rotary shaker at 120-150 rpm at a temperature of 25-28°C for 14-21 days in the dark. Mycotoxin production generally begins in the late-growth phase. An acidic pH in the range of 4.0-4.5 has been shown to be optimal for mycotoxin production[1].

Protocol 2: Extraction of this compound

This protocol details the solvent extraction of this compound from both the fungal mycelium and the culture filtrate.

Materials:

  • Fungal culture from Protocol 1

  • Cheesecloth or filter paper (e.g., Whatman No. 1)

  • Centrifuge

  • Separatory funnel

  • Ethyl acetate (B1210297)

  • Concentrated HCl

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Mycelium Separation: Separate the fungal mycelium from the culture broth by filtration through several layers of cheesecloth or filter paper.

  • Clarification of Filtrate: Centrifuge the culture filtrate at 5,000 x g for 15 minutes to remove any remaining mycelial debris.

  • Acidification: Adjust the pH of the clarified filtrate to approximately 3.0 with concentrated HCl.

  • Solvent Extraction from Filtrate:

    • Transfer the acidified filtrate to a separatory funnel.

    • Extract the filtrate three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate extracts.

  • Extraction from Mycelium:

    • The collected mycelium can also be extracted with ethyl acetate. Homogenization of the mycelium in the solvent will improve extraction efficiency.

    • Filter the mycelial extract and combine it with the filtrate extract.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the dried extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 3: Purification of this compound

This protocol outlines a two-step purification process using silica (B1680970) gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

Part A: Silica Gel Column Chromatography (Initial Purification)

Materials:

  • Crude this compound extract from Protocol 2

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Solvent system: e.g., Ethyl acetate-hexane gradient or Tetrahydrofuran-benzene (50:50, v/v)

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica gel to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution:

    • Begin elution with the non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding the more polar solvent (e.g., ethyl acetate).

    • Alternatively, an isocratic elution with a solvent system like 50% tetrahydrofuran (B95107) in benzene (B151609) can be used.

  • Fraction Collection: Collect the eluate in fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing this compound.

  • Pooling and Concentration: Combine the fractions containing pure or enriched this compound and concentrate using a rotary evaporator.

Part B: Preparative HPLC (Final Purification)

Materials:

  • Partially purified this compound from Part A

  • Preparative HPLC system with a UV detector

  • C18 preparative HPLC column

  • Mobile phase: Acetonitrile and water (HPLC grade) or Methanol and water (HPLC grade), often with a modifier like 0.1% formic acid.

  • Collection vials

Procedure:

  • Method Development (Analytical Scale): First, develop a separation method on an analytical C18 HPLC column to determine the optimal mobile phase composition and gradient for separating this compound from remaining impurities.

  • Scaling Up to Preparative Scale:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Dissolve the partially purified this compound in the mobile phase.

    • Inject the sample onto the preparative column.

  • Elution and Fraction Collection: Run the preparative HPLC using the scaled-up gradient. Collect the peak corresponding to this compound based on the retention time determined during analytical method development.

  • Purity Check and Final Concentration:

    • Analyze the collected fraction for purity using analytical HPLC.

    • Combine pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Visualizations

Extraction_Purification_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification Culture Alternaria alternata Culture Filtration Filtration Culture->Filtration Filtrate Culture Filtrate Filtration->Filtrate Mycelium Mycelium Filtration->Mycelium SolventExtraction Solvent Extraction (Ethyl Acetate) Filtrate->SolventExtraction Mycelium->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography PartiallyPure Partially Purified This compound ColumnChromatography->PartiallyPure PrepHPLC Preparative HPLC (C18 Column) PartiallyPure->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Altenuene_Biosynthesis AcetylCoA Acetyl-CoA + 6x Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Polyketide Hexaketide Intermediate PKS->Polyketide Cyclization Cyclization & Aromatization Polyketide->Cyclization AOH Alternariol (AOH) Cyclization->AOH Oxidation Oxidation AOH->Oxidation Altenuene This compound Oxidation->Altenuene

References

Application Notes and Protocols for the Use of (-)-Altenuene as a Standard in Mycotoxin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Altenuene is a mycotoxin produced by fungi of the Alternaria genus, which are common contaminants of various agricultural commodities such as cereals, fruits, and vegetables. Due to its potential toxic effects, including antioxidant and cholinesterase inhibitory activities, accurate detection and quantification in food and feed are crucial for food safety and risk assessment.[1][2] These application notes provide detailed protocols for the use of this compound as a certified reference standard in analytical methodologies, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties of this compound Standard

A thorough understanding of the physicochemical properties of the analytical standard is fundamental for its proper handling, storage, and use in quantitative analysis.

PropertyValueReference
Systematic Name (2R,3R,4aR)-2,3,4,4a-Tetrahydro-2,3,7-trihydroxy-9-methoxy-4a-methyl-6H-dibenzo[b,d]pyran-6-one[3]
CAS Number 889101-41-1[1][3]
Molecular Formula C₁₅H₁₆O₆
Molecular Weight 292.28 g/mol
Appearance Off-White Solid
Purity ≥98%
Solubility Soluble in DMSO (Slightly), Methanol (B129727) (Slightly), and Acetone (B3395972) (approx. 10 mg/mL)
Storage Store at -20°C in a dry and dark place.
Stability ≥ 4 years when stored properly. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month, protected from light.

Experimental Protocols

The following protocols are designed for the quantitative analysis of this compound in complex matrices such as cereals (wheat), tomatoes, and sunflower seeds. The use of an isotopically labeled internal standard, such as U-[¹³C₁₅]-Altenuene or this compound-d₃, is highly recommended to ensure accuracy and correct for matrix effects and extraction losses.

Preparation of Standard Solutions

Objective: To prepare accurate stock and working standard solutions of this compound for calibration.

Materials:

  • This compound certified reference material

  • U-[¹³C₁₅]-Altenuene or this compound-d₃ internal standard

  • HPLC-grade methanol

  • HPLC-grade acetone

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

Procedure:

  • Stock Solution (100 µg/mL):

    • Accurately weigh approximately 1 mg of this compound standard.

    • Dissolve the standard in a minimal amount of acetone and then bring to a final volume of 10 mL with methanol in a volumetric flask.

    • Store the stock solution at -20°C, protected from light.

  • Internal Standard Stock Solution (e.g., 10 µg/mL):

    • Prepare a stock solution of the isotopically labeled internal standard in methanol at a suitable concentration.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with a suitable solvent mixture (e.g., methanol/water). These solutions will be used to construct the calibration curve.

Sample Preparation: Extraction and Clean-up

Objective: To extract this compound from the sample matrix and remove interfering components prior to LC-MS/MS analysis. This protocol is based on a method validated for tomato, wheat, and sunflower seeds.

Materials:

  • Homogenized sample (e.g., wheat flour, tomato puree)

  • Extraction solution: Methanol/water/acetic acid (85:14:1, v/v/v)

  • Dilution solution: 1% (v/v) aqueous acetic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)

  • Elution solution: Methanol/ethyl acetate (B1210297) (75:25, v/v)

  • Centrifuge and centrifuge tubes (50 mL)

  • Wrist-action shaker

  • Nitrogen evaporator

Procedure:

  • Weigh 2.00 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of the internal standard solution.

  • Add 15 mL of the extraction solution.

  • Shake vigorously for 45 minutes using a wrist-action shaker.

  • Centrifuge at approximately 3200 x g for 10 minutes.

  • Transfer 7.5 mL of the supernatant to a new 50 mL centrifuge tube.

  • Dilute the extract with an equal volume (7.5 mL) of 1% aqueous acetic acid.

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the diluted extract onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute this compound with 7 mL of the elution solution.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

Objective: To separate and quantify this compound using liquid chromatography coupled with tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.5 µm particle size)
Mobile Phase A 5 mM Ammonium acetate in water
Mobile Phase B Methanol
Gradient Optimized for separation of Alternaria toxins
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30°C
Injection Volume 5 µL

MS/MS Conditions:

ParameterRecommended Settings
Ionization Mode Electrospray Ionization (ESI), typically in negative mode for better sensitivity
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M-H]⁻ for this compound (e.g., 291.1)
Product Ions (m/z) At least two characteristic product ions for quantification and confirmation
Collision Energy Optimized for each transition
Dwell Time Optimized for the number of analytes

Note: Specific MRM transitions and collision energies should be optimized in-house using the this compound standard.

Method Performance and Validation Data

The following tables summarize typical performance data for analytical methods using this compound as a standard. These values can serve as a benchmark for method validation.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

MatrixLOD (µg/kg)LOQ (µg/kg)Reference
Tomato Sauce-0.6 - 18 (for a multi-toxin method)
Sunflower Seed Oil-0.6 - 18 (for a multi-toxin method)
Wheat Flour-0.6 - 18 (for a multi-toxin method)
Wheat-0.19 - 1.40
Tomato Products-0.7 - 5.7
Fruit and Vegetable Juices-0.7 - 5.7

Table 2: Recovery and Precision Data

MatrixAnalyteRecovery (%)Repeatability (RSDr, %)Reproducibility (RSDR, %)Reference
Tomato, Wheat, Sunflower SeedsThis compound978.023
Tomato ProductsThis compound87.0 - 110.6< 15.7< 17.9
Fruit and Vegetable JuicesThis compound87.0 - 110.6< 15.7< 17.9
Tomato Sauce, Sunflower Seed Oil, Wheat FlourThis compound75 - 1009 - 44-

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_cleanup SPE Cleanup cluster_analysis Analysis weigh 1. Weigh Sample (2g) spike 2. Spike with Internal Standard weigh->spike extract 3. Add Extraction Solvent & Shake spike->extract centrifuge1 4. Centrifuge extract->centrifuge1 dilute 5. Dilute Supernatant centrifuge1->dilute load 6. Load onto SPE Cartridge dilute->load wash 7. Wash Cartridge load->wash elute 8. Elute Analyte wash->elute evaporate 9. Evaporate to Dryness elute->evaporate reconstitute 10. Reconstitute in Mobile Phase evaporate->reconstitute analyze 11. LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for the analysis of this compound.

Cholinesterase Inhibition

This compound has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibitory action prevents the breakdown of the neurotransmitter acetylcholine.

cholinesterase_inhibition cluster_pathway Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline Choline + Acetate AChE->Choline Signal Signal Transmission Receptor->Signal Altenuene This compound Altenuene->AChE Inhibition

Caption: Inhibition of Acetylcholinesterase by this compound.

Disclaimer

These protocols and application notes are intended for guidance and informational purposes for qualified professionals. It is essential to validate all analytical methods in-house to ensure they are fit for the intended purpose and to comply with relevant regulatory requirements. Proper safety precautions should be taken when handling mycotoxin standards.

References

Application Notes and Protocols: In Vitro Determination of (-)-Altenuene Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Altenuene (ALT) is a mycotoxin produced by various species of Alternaria fungi, which are common contaminants of food and feed. As a member of the dibenzo-α-pyrone class of mycotoxins, its presence in the food chain raises concerns regarding potential risks to human and animal health. Preliminary studies have indicated that this compound exhibits cytotoxic activity against several human cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MDA-MB-231), and pancreatic carcinoma (PANC-1)[1]. Therefore, robust and reproducible in vitro assays are essential to quantify its cytotoxic effects and elucidate the underlying molecular mechanisms.

This document provides detailed protocols for a panel of standard in vitro assays to determine the cytotoxicity of this compound. It covers methods for assessing cell viability, apoptosis, and oxidative stress, and outlines putative signaling pathways that may be involved in its mode of action.

Data Presentation: Cytotoxicity of Alternaria Mycotoxin Mixtures

Quantitative cytotoxicity data, such as IC50 values for pure this compound, are not extensively available in publicly accessible literature. Most studies have focused on the cytotoxic effects of mixtures of Alternaria toxins. The data presented below is from a study that evaluated a combined mixture of this compound (ALT), Alternariol (AOH), Tenuazonic acid (TeA), and Altenuisol (AS) on two human cell lines after 24 hours of exposure. In the studied fungal isolates, ALT was the predominantly produced mycotoxin[2][3].

Cell LineCell TypeAssayMycotoxin Mixture IC50 (µg/mL)
PCS-200-014Human Oral Epithelial CellsMTT> 500
WI-38Human Lung Fibroblast CellsMTT~115.95 (Calculated from dose-response)

Note: The provided IC50 values are for a mycotoxin mixture and not for isolated this compound. These values should be interpreted with caution and serve as a preliminary reference for designing dose-response experiments.

Experimental Workflow

A typical experimental workflow for assessing the cytotoxicity of this compound involves several key stages, from initial cell culture preparation to the final data analysis. The following diagram illustrates this general process.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis culture 1. Cell Culture (e.g., A549, MDA-MB-231, PANC-1) seed 2. Cell Seeding (96-well or 6-well plates) culture->seed adhere 3. Overnight Incubation (Allow cells to adhere) seed->adhere treat 5. Treat Cells (24, 48, 72 hours) adhere->treat prepare_alt 4. Prepare this compound Dilutions prepare_alt->treat viability 6a. Cell Viability (MTT, SRB) treat->viability apoptosis 6b. Apoptosis (Annexin V/PI) treat->apoptosis ros 6c. Oxidative Stress (ROS Detection) treat->ros measure 7. Measurement (Spectrophotometer, Flow Cytometer) viability->measure apoptosis->measure ros->measure calculate 8. Data Calculation (% Viability, % Apoptosis, IC50) measure->calculate

General workflow for in vitro cytotoxicity testing of this compound.

Key In Vitro Cytotoxicity Assays: Protocols

Cell Viability Assays

Cell viability assays are fundamental for determining the concentration-dependent cytotoxic effects of a compound.

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a medium-only blank.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as follows: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100

The SRB assay is a colorimetric method that measures total cellular protein content, providing an estimation of cell biomass.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After incubation, gently remove the treatment medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plate to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Calculation: Calculate cell viability using the same formula as for the MTT assay.

Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membrane integrity (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Oxidative Stress Assay

This assay uses a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound for the desired time. Include a positive control (e.g., H₂O₂) and a negative control.

  • Probe Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in PBS to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and gently wash the cells twice with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Calculation: Express the results as a fold change in fluorescence intensity relative to the untreated control.

Putative Signaling Pathways of this compound Cytotoxicity

Disclaimer: The specific signaling pathways activated by isolated this compound have not been fully elucidated. The following diagrams represent putative pathways based on the known mechanisms of related Alternaria mycotoxins and other mycotoxins that induce apoptosis and oxidative stress[4][5].

Putative Intrinsic Apoptosis Pathway

Many mycotoxins induce apoptosis via the mitochondrial (intrinsic) pathway. This involves mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors and subsequent caspase activation.

G cluster_mito Mitochondrion cluster_cyto Cytosol Bax Bax/Bak Activation MOMP MOMP (Loss of ΔΨm) Bax->MOMP Bcl2 Bcl-2/Bcl-xL Inhibition Bcl2->MOMP CytC Cytochrome c Release MOMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp3 Caspase-3 (Effector) Casp9->Casp3 ProCasp3 Pro-caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis ALT This compound ALT->Bax ALT->Bcl2

Putative intrinsic apoptosis pathway induced by this compound.
Putative Oxidative Stress-Induced Cell Death Pathway

Oxidative stress is a common mechanism of mycotoxin cytotoxicity. An overproduction of Reactive Oxygen Species (ROS) can damage cellular components, particularly mitochondria, leading to the initiation of the apoptotic cascade.

G cluster_ros ROS Generation cluster_damage Cellular Damage cluster_mito Mitochondrial Dysfunction ALT This compound ROS ↑ ROS Production (e.g., O₂⁻, H₂O₂) ALT->ROS Lipid Lipid Peroxidation ROS->Lipid DNA DNA Damage ROS->DNA Protein Protein Oxidation ROS->Protein Mito Mitochondrial Damage ROS->Mito Apoptosis Apoptosis DNA->Apoptosis MMP ↓ Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome c Release MMP->CytC CytC->Apoptosis

Putative oxidative stress-mediated cytotoxicity of this compound.

References

Application of (-)-Altenuene in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(-)-Altenuene, a mycotoxin naturally produced by fungi of the Alternaria genus, has emerged as a compound of interest in antimicrobial research.[1] Possessing a unique dibenzo-α-pyrone structure, this secondary metabolite has demonstrated potential antibacterial and antifungal properties. These notes provide an overview of its current applications, known antimicrobial spectrum, and directions for future research.

Overview of Antimicrobial Activity:

This compound has shown moderate antibacterial activity, primarily against Gram-positive bacteria such as Staphylococcus aureus.[1][2] Its efficacy against Gram-negative bacteria is less documented and appears to be limited. In the realm of antifungal research, this compound has exhibited inhibitory effects against clinically relevant yeasts, notably Candida albicans.[1]

The exploration of this compound and its derivatives is still in a nascent stage. Further investigation is warranted to fully characterize its antimicrobial spectrum, elucidate its mechanism of action, and evaluate its potential for therapeutic development. Its activity against drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), is a particularly important area for future studies.

Key Research Applications:

  • Screening for novel antimicrobial leads: this compound can serve as a scaffold for the synthesis of new antimicrobial agents with improved potency and a broader spectrum of activity.

  • Mechanistic studies: Investigating the mode of action of this compound can unveil novel targets for antimicrobial drug development.

  • Synergy studies: Evaluating the combination of this compound with existing antibiotics may reveal synergistic interactions that could combat drug resistance.

Quantitative Data Summary

The following table summarizes the available quantitative data on the antimicrobial activity of this compound and related compounds. It is important to note that data for this compound is still limited, and further studies are required to establish a comprehensive profile of its minimum inhibitory concentrations (MICs) against a wider range of microorganisms.

CompoundMicroorganismAssay TypeValueReference
This compoundCandida albicans SC 5314IC5097.93 ± 1.12 μM[1]
Dihydroaltenuene AStaphylococcus aureus ATCC 29213Disk Diffusion14 mm zone of inhibition at 100 μ g/disk [2]
Dehydroaltenuene BStaphylococcus aureus ATCC 29213Disk Diffusion14 mm zone of inhibition at 100 μ g/disk [2]
NorlichexanthoneMethicillin-resistant Staphylococcus aureusIC5020.95 ± 1.56 μM[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the determination of the MIC of this compound against bacterial and fungal strains, following the general principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial/fungal inoculums

  • Positive control antibiotic (e.g., gentamicin (B1671437) for bacteria, fluconazole (B54011) for fungi)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth (MHB or RPMI-1640) to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculum Preparation:

    • Bacteria: Grow the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10⁵ CFU/mL.

    • Fungi: Grow the fungal strain on an appropriate agar (B569324) plate. Prepare a suspension in sterile saline and adjust the turbidity to the 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum of approximately 0.5-2.5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the prepared bacterial or fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

  • Controls:

    • Positive Control: Include a row with a standard antibiotic undergoing serial dilution.

    • Negative Control: Include a well with broth only (no inoculum).

    • Growth Control: Include a well with broth and inoculum but no antimicrobial agent.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_inoc Inoculation cluster_inc_read Incubation & Reading A Prepare this compound Stock Solution C Perform Serial Dilutions A->C B Prepare 96-well Plate with Broth B->C E Inoculate Plates C->E D Prepare Microbial Inoculum (0.5 McFarland) D->E F Incubate Plates (24-48h) E->F G Read Results (Visual/OD) F->G H Determine MIC G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Hypothetical Signaling Pathway Inhibition in Bacteria

Bacterial_Inhibition cluster_cell Bacterial Cell Altenuene This compound CellWall Cell Wall Synthesis (Peptidoglycan) Altenuene->CellWall Inhibits ProteinSynth Protein Synthesis (Ribosome) Altenuene->ProteinSynth Inhibits? DNASynth DNA Replication Altenuene->DNASynth Inhibits? CellDeath Bacterial Cell Death CellWall->CellDeath ProteinSynth->CellDeath DNASynth->CellDeath Fungal_Inhibition cluster_cell Fungal Cell Altenuene This compound Ergosterol Ergosterol Biosynthesis Pathway Altenuene->Ergosterol Inhibits CellMembrane Cell Membrane Integrity Ergosterol->CellMembrane Maintains FungalGrowth Inhibition of Fungal Growth CellMembrane->FungalGrowth Disruption leads to

References

Application Notes and Protocols for the Evaluation of (-)-Altenuene as a Potential Bioherbicide Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Altenuene, a mycotoxin produced by fungi of the genus Alternaria, has been a subject of interest for its various biological activities.[1] Structurally classified as a dibenzo-α-pyrone, it shares a common origin with other secondary metabolites from Alternaria species, some of which have demonstrated phytotoxic effects. These observations have led to the hypothesis that this compound could potentially be developed as a bioherbicide.

This document provides a summary of the current, albeit limited, publicly available data regarding the phytotoxicity of this compound and its derivatives. It also includes detailed experimental protocols to enable researchers to systematically evaluate its potential as a bioherbicidal agent. While direct evidence for the herbicidal efficacy of this compound is currently lacking in the scientific literature, the provided methodologies will facilitate the necessary investigations into its activity.

Data Presentation: Phytotoxicity of this compound Derivatives

A 2024 study by Takahashi et al. isolated several compounds from an endophytic strain of Alternaria alternata, including this compound. While the study reported the phytotoxic activity of related compounds, no such data was presented for this compound itself. The available data for the phytotoxic derivatives is summarized below for comparative purposes.

CompoundTarget Plant SpeciesBioassayEndpointIC50 (µg/mL)Reference
Alternariol (6)Brassica campestris L.Root ElongationInhibition63.5[2]
Altenusin (7)Lactuca sativaRoot ElongationInhibition41.5[2]
Isoaltenuene (5)Stellaria aquatica (L.) Scop.Growth InhibitionInhibition69.2[2]
Altenusin (7)Stellaria aquatica (L.) Scop.Growth InhibitionInhibition43.2[2]
Altenusin (7)Digitaria ciliarisGrowth InhibitionInhibition7.9[2]

Experimental Protocols

The following protocols are designed to provide a framework for the systematic evaluation of this compound's phytotoxic and potential bioherbicidal properties.

Protocol 1: Seed Germination and Seedling Growth Bioassay

This protocol assesses the effect of this compound on the germination and early growth of target plant species.

Materials:

  • This compound (pure compound)

  • Solvent (e.g., acetone, DMSO)

  • Surfactant (e.g., Tween® 80)

  • Distilled water

  • Seeds of monocot and dicot plant species (e.g., Lactuca sativa, Brassica campestris, Lolium multiflorum, Amaranthus retroflexus)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Growth chamber with controlled temperature and light conditions

  • Micropipettes

  • Sterile flasks and beakers

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10 mg/mL).

    • Prepare a series of dilutions from the stock solution to achieve the desired final test concentrations (e.g., 1, 10, 50, 100, 250, 500 µg/mL).

    • The final concentration of the solvent should be consistent across all treatments and the control, and should not exceed a level that affects germination or growth (typically <1%).

    • Include a surfactant in the final dilution to aid in the dispersion of the compound. The surfactant concentration should also be consistent and non-phytotoxic.

    • Prepare a control solution containing the same concentration of solvent and surfactant as the test solutions, but without this compound.

  • Seed Sterilization and Plating:

    • Surface sterilize the seeds to prevent microbial contamination. A common method is to wash the seeds in a 1% sodium hypochlorite (B82951) solution for 5-10 minutes, followed by several rinses with sterile distilled water.

    • Place one or two layers of sterile filter paper in each Petri dish.

    • Pipette a fixed volume (e.g., 5 mL) of the respective test solution or control solution onto the filter paper in each Petri dish.

    • Evenly place a predetermined number of seeds (e.g., 20) on the moistened filter paper in each dish.

  • Incubation:

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Place the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark photoperiod).

  • Data Collection and Analysis:

    • After a set period (e.g., 7 days), count the number of germinated seeds in each Petri dish. A seed is considered germinated when the radicle has emerged.

    • Measure the radicle length and plumule (shoot) length of each germinated seedling.

    • Calculate the germination percentage and the inhibition of radicle and plumule elongation relative to the control.

    • The IC50 value (the concentration that causes 50% inhibition) for each parameter can be determined using probit analysis or by plotting the inhibition percentage against the log of the concentration.

Protocol 2: Whole Plant Phytotoxicity Assay (Foliar Application)

This protocol evaluates the post-emergence herbicidal activity of this compound when applied to the foliage of young plants.

Materials:

  • This compound test solutions (prepared as in Protocol 1, with an appropriate surfactant for foliar application)

  • Young, healthy plants of target species (e.g., at the 2-4 true leaf stage) grown in pots with a standardized soil mix

  • Handheld sprayer or microsyringe

  • Greenhouse or controlled environment chamber

  • Control solution (solvent and surfactant only)

  • Negative control (water spray)

Procedure:

  • Plant Preparation:

    • Grow a sufficient number of plants of each target species to allow for multiple replicates per treatment.

    • Ensure plants are of a uniform size and developmental stage before treatment.

  • Application of Test Solutions:

    • Apply the this compound test solutions and control solutions to the foliage of the plants until runoff. Ensure even coverage of the leaves.

    • Use a handheld sprayer for a fine mist or a microsyringe for precise application to individual leaves.

    • Keep the treated plants in a well-ventilated area until the spray has dried to prevent cross-contamination.

  • Observation and Data Collection:

    • Return the plants to the greenhouse or growth chamber.

    • Observe the plants daily for signs of phytotoxicity, such as chlorosis (yellowing), necrosis (tissue death), stunting, and morphological deformities.

    • After a specified period (e.g., 14-21 days), harvest the above-ground biomass of each plant.

    • Determine the fresh weight and dry weight (after drying in an oven at 60-70°C until a constant weight is achieved) of the biomass.

  • Data Analysis:

    • Calculate the percentage reduction in fresh and dry weight for each treatment relative to the control.

    • The GR50 value (the concentration that causes a 50% reduction in growth) can be calculated using regression analysis.

Visualizations

Experimental Workflow for Bioherbicide Potential Assessment

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening (if active) cluster_2 Phase 3: Mechanism of Action Studies Start Start Prepare Altenuene Solutions Prepare Altenuene Solutions Start->Prepare Altenuene Solutions Seed Germination Assay Seed Germination Assay Prepare Altenuene Solutions->Seed Germination Assay Evaluate Germination & Seedling Growth Evaluate Germination & Seedling Growth Seed Germination Assay->Evaluate Germination & Seedling Growth Data Analysis (IC50) Data Analysis (IC50) Evaluate Germination & Seedling Growth->Data Analysis (IC50) Whole Plant Assay (Foliar/Soil) Whole Plant Assay (Foliar/Soil) Data Analysis (IC50)->Whole Plant Assay (Foliar/Soil) Active? Observe Phytotoxicity Symptoms Observe Phytotoxicity Symptoms Whole Plant Assay (Foliar/Soil)->Observe Phytotoxicity Symptoms Measure Biomass Reduction Measure Biomass Reduction Observe Phytotoxicity Symptoms->Measure Biomass Reduction Data Analysis (GR50) Data Analysis (GR50) Measure Biomass Reduction->Data Analysis (GR50) Physiological & Biochemical Assays Physiological & Biochemical Assays Data Analysis (GR50)->Physiological & Biochemical Assays Potent? Identify Molecular Target Identify Molecular Target Physiological & Biochemical Assays->Identify Molecular Target

Caption: Workflow for assessing the bioherbicidal potential of this compound.

Generalized Phytotoxin-Induced Plant Signaling

G Phytotoxin Phytotoxin Receptor/Target Site Receptor/Target Site Phytotoxin->Receptor/Target Site Signal Transduction Cascade Signal Transduction Cascade Receptor/Target Site->Signal Transduction Cascade ROS Production ROS Production Signal Transduction Cascade->ROS Production Hormonal Imbalance Hormonal Imbalance Signal Transduction Cascade->Hormonal Imbalance Gene Expression Changes Gene Expression Changes Signal Transduction Cascade->Gene Expression Changes Cellular Responses Cellular Responses ROS Production->Cellular Responses Hormonal Imbalance->Cellular Responses Gene Expression Changes->Cellular Responses Chlorosis Chlorosis Cellular Responses->Chlorosis Necrosis Necrosis Cellular Responses->Necrosis Growth Inhibition Growth Inhibition Cellular Responses->Growth Inhibition

Caption: General signaling pathway of a phytotoxin in a plant cell.

Conclusion and Future Directions

The potential of this compound as a bioherbicide remains to be elucidated. Current literature focuses more on the phytotoxic properties of its structural analogs. The protocols provided herein offer a standardized approach to rigorously assess the herbicidal activity of this compound. Should primary screenings indicate significant phytotoxicity, further research into its mechanism of action, spectrum of activity against various weed species, and environmental safety will be warranted. The exploration of natural compounds like this compound is a critical step in the development of novel and sustainable weed management strategies.

References

Protocol for Studying the Phytotoxic Effects of (-)-Altenuene

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

(-)-Altenuene is a mycotoxin produced by various species of Alternaria fungi.[1] As a secondary metabolite, it has been noted for its biological activities, including phytotoxicity. Understanding the phytotoxic effects of this compound is crucial for assessing its impact on agriculture, particularly in the context of plant diseases caused by Alternaria species. Furthermore, elucidating its mechanism of action could pave the way for the development of novel bioherbicides.

This document provides a detailed protocol for researchers, scientists, and drug development professionals to systematically study the phytotoxic effects of this compound on plants. The described experimental procedures are designed to assess the impact of this compound on key physiological and morphological parameters of plant growth and development. The protocols cover seed germination, seedling growth, and the induction of visible toxic effects such as chlorosis and necrosis.[2] The methodologies are based on established phytotoxicity testing procedures for fungal metabolites and natural compounds.

The successful implementation of these protocols will enable the generation of robust and reproducible data, facilitating a comprehensive evaluation of the phytotoxic potential of this compound. The provided templates for data presentation and visualization tools are intended to support clear and effective communication of research findings.

Quantitative Data Summary

The following tables summarize key quantitative data related to the phytotoxicity of this compound and associated Alternaria toxins. This data can serve as a reference for expected outcomes and for designing dose-response experiments.

Table 1: Concentration of this compound and Other Alternaria Mycotoxins in Fungal Culture and Infected Plant Tissue

MycotoxinConcentration in A. alternata W19 Isolate Culture (ppm)[2]
Tentoxin (TTX)959.24
Tenuazonic Acid (TeA)102.03
This compound (ALT) 24.01
Alternariol (AOH)9.04
Alternariol Monomethyl Ether (AME)2.44

Table 2: Example Parameters for Phytotoxicity Assessment of this compound

ParameterDescriptionMeasurement UnitExample Data (Hypothetical)
Seed Germination
Germination PercentageThe percentage of seeds that have germinated after a specific period.%85% (Control), 40% (100 µM ALT)
Mean Germination TimeThe average time it takes for seeds to germinate.Days2.5 (Control), 4.1 (100 µM ALT)
Seedling Growth
Root LengthThe length of the primary root of the seedling.mm35 (Control), 12 (100 µM ALT)
Shoot LengthThe length of the seedling shoot (from the base to the tip of the coleoptile or epicotyl).mm28 (Control), 9 (100 µM ALT)
Fresh WeightThe weight of the seedling immediately after harvesting.mg150 (Control), 65 (100 µM ALT)
Dry WeightThe weight of the seedling after drying in an oven until a constant weight is achieved.mg15 (Control), 7 (100 µM ALT)
Visible Injury
Chlorosis RatingA visual assessment of the yellowing of the leaves on a scale (e.g., 0-5).Scale (0-5)0 (Control), 4 (100 µM ALT)
Necrosis RatingA visual assessment of tissue death on the leaves on a scale (e.g., 0-5).Scale (0-5)0 (Control), 3 (100 µM ALT)

Experimental Protocols

Seed Germination and Seedling Growth Assay

This protocol details the procedure to assess the effect of this compound on the germination and early growth of model plant species.

Materials:

  • This compound (pure compound)

  • Seeds of a model plant (e.g., Lactuca sativa (lettuce), Arabidopsis thaliana, or other sensitive species)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Sterile distilled water

  • Solvent for this compound (e.g., DMSO or ethanol (B145695), pre-tested for phytotoxicity)

  • Growth chamber or incubator with controlled temperature and light conditions

  • Ruler or caliper

  • Analytical balance

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of this compound to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 200 µM).

    • Prepare a control solution containing the same concentration of the solvent used for the dilutions.

  • Seed Sterilization (Optional but Recommended):

    • Surface sterilize the seeds by rinsing them in 70% ethanol for 1-2 minutes, followed by a 5-10 minute wash in a 1% sodium hypochlorite (B82951) solution.

    • Rinse the seeds thoroughly with sterile distilled water (3-5 times).

  • Assay Setup:

    • Place two layers of sterile filter paper in each Petri dish.

    • Add 5 mL of the respective test solution or control solution to each Petri dish, ensuring the filter paper is saturated.

    • Place a defined number of seeds (e.g., 20-30) on the filter paper in each dish, ensuring they are evenly spaced.

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Prepare at least three replicates for each concentration and the control.

  • Incubation:

    • Incubate the Petri dishes in a growth chamber at a constant temperature (e.g., 25 ± 1°C) with a defined photoperiod (e.g., 16 hours light / 8 hours dark).

  • Data Collection:

    • Germination: Count the number of germinated seeds daily for a period of 3-7 days. A seed is considered germinated when the radicle has emerged.

    • Seedling Growth: After the incubation period (e.g., 7 days), carefully remove the seedlings from the Petri dishes.

    • Measure the root length and shoot length of each seedling.

    • Measure the fresh weight of all seedlings from each replicate.

    • Dry the seedlings in an oven at 60-70°C for 48 hours or until a constant weight is achieved, and then measure the dry weight.

  • Data Analysis:

    • Calculate the germination percentage for each replicate.

    • Calculate the mean root length, shoot length, fresh weight, and dry weight for each replicate.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the treatments and the control.

Detached Leaf Assay for Visible Phytotoxicity

This protocol is used to observe the direct phytotoxic effects of this compound, such as chlorosis and necrosis, on leaf tissue.

Materials:

  • This compound test solutions (as prepared in Protocol 1)

  • Healthy, fully expanded leaves from a test plant (e.g., Pelargonium or bean)

  • Petri dishes or multi-well plates

  • Filter paper or cotton

  • Pipette

  • Growth chamber or incubator

Procedure:

  • Leaf Preparation:

    • Excise healthy leaves from the plant using a sharp scalpel or razor blade.

    • Wash the leaves gently with distilled water to remove any surface contaminants.

  • Assay Setup:

    • Place a piece of moist filter paper or cotton in the bottom of each Petri dish or well to maintain humidity.

    • Place one leaf in each dish or well.

    • Apply a small, defined volume (e.g., 10-20 µL) of the this compound test solution or control solution directly onto the leaf surface. Alternatively, a small wound can be made on the leaf surface before applying the solution to facilitate uptake.

  • Incubation:

    • Incubate the plates in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark).

  • Observation and Scoring:

    • Observe the leaves daily for the development of phytotoxic symptoms such as chlorosis (yellowing) and necrosis (tissue death).

    • The severity of the symptoms can be scored using a rating scale (e.g., 0 = no symptoms, 1 = slight chlorosis, 2 = moderate chlorosis, 3 = severe chlorosis/slight necrosis, 4 = moderate necrosis, 5 = severe necrosis).

    • Document the results with photographs.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_data Data Collection & Analysis prep_sol Prepare this compound Test Solutions setup_germ Seed Germination Assay (Petri Dishes) prep_sol->setup_germ setup_leaf Detached Leaf Assay prep_sol->setup_leaf prep_seeds Surface Sterilize Seeds prep_seeds->setup_germ incubation Controlled Environment (Temperature, Light) setup_germ->incubation setup_leaf->incubation collect_germ Measure Germination Rate, Root/Shoot Length, Biomass incubation->collect_germ collect_leaf Score Chlorosis & Necrosis incubation->collect_leaf analysis Statistical Analysis collect_germ->analysis collect_leaf->analysis

Caption: Workflow for assessing the phytotoxic effects of this compound.

Hypothesized Signaling Pathway for this compound Induced Phytotoxicity

signaling_pathway cluster_input Initiation cluster_membrane Cellular Interaction cluster_signaling Signal Transduction cluster_response Phytotoxic Effects altenuene This compound membrane Plasma Membrane Interaction altenuene->membrane sphingolipid Interference with Sphingolipid Metabolism membrane->sphingolipid ceramide Ceramide Signaling sphingolipid->ceramide ros Reactive Oxygen Species (ROS) Production ceramide->ros pcd Programmed Cell Death (PCD) ros->pcd chlorosis Chlorosis pcd->chlorosis necrosis Necrosis pcd->necrosis

Caption: Hypothesized pathway of this compound-induced phytotoxicity in plant cells.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of (-)-Altenuene in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (-)-Altenuene in food matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting substances from the sample matrix.[1] In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, particularly with electrospray ionization (ESI), these effects can lead to either ion suppression or enhancement of the analyte signal.[2] This can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[3] The complexity of food matrices, which can range from cereals and nuts to spices and dairy products, makes them a significant challenge in mycotoxin analysis.[4] For instance, strong ion suppression (up to -89%) has been observed in the analysis of mycotoxins in spices.

Q2: I am observing significant signal suppression for this compound in my LC-MS/MS analysis. What are the primary strategies to overcome this?

A: To overcome signal suppression, a multi-faceted approach is often necessary. The most effective strategies include:

  • Advanced Sample Preparation: Employing cleanup techniques to remove interfering matrix components is a crucial first step. Techniques like Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and immunoaffinity column (IAC) cleanup are highly effective. IACs, in particular, use specific antibody-analyte binding to isolate and concentrate the mycotoxin of interest, resulting in a cleaner extract.

  • Stable Isotope Dilution Analysis (SIDA): This is considered one of the most reliable methods to compensate for matrix effects. It involves adding a known amount of a stable isotope-labeled internal standard, such as this compound-D3, to the sample prior to extraction. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same matrix effects, allowing for accurate correction and quantification.

  • Matrix-Matched Calibration: This technique involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to mimic the matrix effects observed in the actual samples, leading to more accurate quantification. However, a major challenge is obtaining a truly blank matrix free of the analyte.

  • Sample Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of interfering compounds, but it may also lower the analyte concentration below the limit of quantification (LOQ).

Q3: Can I use a simple "dilute-and-shoot" method for this compound analysis?

A: While a "dilute-and-shoot" approach is fast and cost-effective, its applicability depends on the complexity of the food matrix and the required sensitivity of the assay. For complex matrices, simple dilution may not be sufficient to overcome significant matrix effects, potentially leading to inaccurate results or failure to reach the required limits of detection (LOD) and quantification (LOQ). For matrices with strong matrix effects, more extensive sample cleanup is often necessary.

Q4: Are there commercially available immunoaffinity columns specifically for this compound?

A: The search results highlight the use of immunoaffinity columns for various mycotoxins, including multi-mycotoxin columns. While the results do not explicitly state the commercial availability of an IAC specifically for this compound, they do mention IACs for other Alternaria toxins and the possibility of developing columns for specific mycotoxins. It is recommended to check with suppliers like R-Biopharm and Romer Labs who offer a wide range of mycotoxin cleanup columns.

Troubleshooting Guide

Problem 1: Poor recovery of this compound during sample extraction.
Possible Cause Troubleshooting Action
Inefficient Extraction Solvent Optimize the extraction solvent composition. A mixture of acetonitrile (B52724) and water is commonly used for mycotoxin extraction.
Analyte Loss During Cleanup Evaluate the cleanup step. If using SPE, ensure the correct sorbent and elution solvents are used. For complex matrices, consider using immunoaffinity columns for higher specificity and recovery.
Analyte Degradation Ensure the stability of this compound in the extraction and final sample solvents. Some mycotoxins can be sensitive to light or pH changes.
Problem 2: High variability in quantitative results between replicate injections.
Possible Cause Troubleshooting Action
Inconsistent Matrix Effects This is a common issue in complex matrices. The most robust solution is to implement Stable Isotope Dilution Analysis (SIDA) using this compound-D3 as an internal standard.
Non-Homogeneous Sample Mycotoxin contamination can be heterogeneous in food samples, leading to so-called "mycotoxin pockets". Ensure thorough homogenization of the sample before taking an analytical portion.
Instrumental Instability Check the stability of the LC-MS/MS system. Run system suitability tests to ensure consistent performance.
Problem 3: The concentration of this compound is below the limit of quantification (LOQ).
Possible Cause Troubleshooting Action
Low Analyte Concentration in Sample Increase the starting sample amount or concentrate the final extract. Be aware that concentrating the extract may also increase the concentration of matrix components, potentially enhancing matrix effects.
Signal Suppression Implement strategies to reduce matrix effects, such as more rigorous sample cleanup (e.g., immunoaffinity columns) or using matrix-matched calibration.
Suboptimal MS/MS Parameters Optimize the mass spectrometer parameters, including ion source settings and collision energy for the specific MRM transitions of this compound, to maximize signal intensity.

Experimental Protocols

Protocol 1: Generic QuEChERS-based Extraction for this compound

This protocol is a general guideline and may require optimization for specific food matrices.

  • Homogenization: Homogenize a representative portion of the food sample.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile/water (e.g., 80:20, v/v).

    • If using SIDA, spike the sample with a known amount of this compound-D3 internal standard.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 10 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a microcentrifuge tube containing d-SPE sorbents (e.g., PSA, C18, and magnesium sulfate).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

Protocol 2: Immunoaffinity Column (IAC) Cleanup

This protocol outlines the general steps for using an IAC. Refer to the manufacturer's instructions for specific details.

  • Sample Extraction: Extract this compound from the food sample using an appropriate solvent system (e.g., methanol (B129727)/water).

  • Dilution and Filtration: Dilute the crude extract with a buffer solution (usually phosphate-buffered saline, PBS) and filter to remove particulate matter.

  • Column Loading: Pass the diluted and filtered extract through the immunoaffinity column at a controlled flow rate. The specific antibodies in the column will bind to this compound.

  • Washing: Wash the column with a specific washing solution (e.g., water or PBS) to remove unbound matrix components.

  • Elution: Elute the bound this compound from the column using a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: The eluate can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.

Quantitative Data Summary

The following table summarizes recovery data for Alternaria toxins, including this compound, from various studies. This data can serve as a benchmark for method validation.

MycotoxinFood MatrixSample PreparationRecovery (%)Reference
This compound Tomato ProductsUPLC-MS/MS with QuEChERS87.0 - 110.6
This compound Wheat FlourLC-MS/MS75 - 100
Aflatoxin M1 Liquid MilkImmunoaffinity Column Cleanup74
Multiple Mycotoxins Various Food MatricesSIDA & Matrix-Matched Calibration27.7 - 204 (Matrix-Matched)

Visualizations

Workflow for Overcoming Matrix Effects

This diagram illustrates a logical workflow for identifying and mitigating matrix effects in this compound analysis.

MatrixEffectWorkflow start Start: Inaccurate Quantification of This compound check_me Assess Matrix Effects (Post-extraction spike vs. Solvent standard) start->check_me me_present Significant Matrix Effect (Suppression or Enhancement) check_me->me_present Yes no_me No Significant Matrix Effect check_me->no_me No strategy Select Mitigation Strategy me_present->strategy validate Validate Method (Recovery, Precision, Accuracy) no_me->validate dilution Simple Dilution ('Dilute and Shoot') strategy->dilution cleanup Improve Sample Cleanup (SPE, QuEChERS, IAC) strategy->cleanup cal_method Change Calibration Method strategy->cal_method dilution->validate cleanup->validate mm_cal Matrix-Matched Calibration cal_method->mm_cal sida Stable Isotope Dilution Analysis (SIDA) with this compound-D3 cal_method->sida mm_cal->validate sida->validate end End: Accurate Quantification validate->end Successful end_fail Re-evaluate Strategy validate->end_fail Fails Criteria end_fail->strategy

A decision-making workflow for addressing matrix effects in this compound analysis.

Sample Preparation Strategies Comparison

This diagram provides a high-level comparison of different sample preparation strategies for mitigating matrix effects.

SamplePrepStrategies cluster_strategies title Sample Preparation Strategies for Matrix Effect Reduction dilute Dilution + Simple & Fast - Loss of Sensitivity spe Solid-Phase Extraction (SPE) + Good for broad cleanup - Can have analyte loss quechers QuEChERS + High throughput - May require optimization iac Immunoaffinity Cleanup (IAC) + Highly specific + Excellent cleanup - Higher cost sida Stable Isotope Dilution (SIDA) + Most accurate correction - Requires labeled standard

Comparison of common sample preparation and analysis strategies.

References

Technical Support Center: Synthesis of (-)-Altenuene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (-)-Altenuene synthesis. The information is based on established synthetic routes and optimization studies.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The total synthesis of this compound typically follows a convergent approach. A key strategy, originally developed by Podlech and coworkers and later optimized, involves a Suzuki-Miyaura cross-coupling reaction to form the central biaryl bond. This is preceded by the synthesis of two key fragments: a chiral cyclohexene (B86901) derivative and a boronic acid derivative of a substituted benzene (B151609) ring.

Q2: What are the most critical steps affecting the overall yield?

A2: Based on published literature, two of the most critical steps impacting the overall yield are:

  • The diastereoselective addition of a methyl group to a cyclohexenone intermediate: Achieving high diastereoselectivity in this step is crucial for maximizing the yield of the desired stereoisomer.

  • The Suzuki-Miyaura cross-coupling reaction: The efficiency of this C-C bond formation is vital for the successful coupling of the two main fragments.

Q3: Are there common side reactions to be aware of?

A3: Yes, particularly in the Suzuki-Miyaura coupling step, potential side reactions include:

  • Homocoupling: Formation of dimers of either the boronic acid derivative or the halide partner.

  • Protodeboronation: Cleavage of the C-B bond of the boronic acid derivative before the cross-coupling occurs.

  • Dehalogenation: Removal of the halide from the coupling partner without C-C bond formation.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Grignard Reaction for the Tertiary Alcohol Synthesis

A significant challenge in the synthesis of this compound is the diastereoselectivity of the Grignard reaction to form the key tertiary alcohol intermediate. An unoptimized reaction can lead to a mixture of diastereomers, significantly lowering the yield of the desired product.

Troubleshooting Steps:

  • Choice of Methylating Reagent and Additives: The original synthesis reported unfavorable diastereoselectivity. An optimized procedure has shown that the choice of the organometallic reagent and the use of additives can dramatically improve the outcome.[1][2]

  • Reaction Temperature: Lowering the reaction temperature can enhance diastereoselectivity. The optimized protocol suggests conducting the reaction at -78°C.

  • Use of a More Stable Halide Precursor: Switching from an iodo-enone to a more stable bromo-enone precursor can allow for a broader range of reaction conditions to be explored without decomposition of the starting material.[1]

Quantitative Data Summary: Optimization of the 1,2-Addition of a Methyl Group

The following table summarizes the results from an optimization study to improve the diastereoselectivity of the methyl addition to the enone precursor.[1][2]

EntryHalide (X)ReagentConditionsDiastereomeric Ratio (approx.)
1IMeMgI-40 °C / THF1:6
2BrMeMgI-40 °C / THF1:4
3BrMeMgI / CeCl₃-40 °C / THF1:2
4BrMeLi-40 °C / THF~1.4:1
5BrMeLi / CeCl₃-40 °C / THF~1:1
6BrMeLi-78 °C / THF1.7:1
7IMeLi-78 °C / THFDecomposition
8BrAlMe₃0 °C / THF~1:3

This data is adapted from Sebald, M. A., et al. (2019). Molecules, 24(24), 4563.[1][2]

Logical Workflow for Troubleshooting Low Diastereoselectivity

G start Prepare Reaction Vessel add_reactants Add Boronic Acid Derivative, Halide Partner, and Base start->add_reactants add_solvent Add Degassed Solvent System (e.g., Dioxane/Water) add_reactants->add_solvent degas Degas Reaction Mixture (e.g., Argon Bubbling) add_solvent->degas add_catalyst Add Pd(PPh₃)₄ Catalyst under Inert Atmosphere degas->add_catalyst heat Heat Reaction Mixture (e.g., 80-100°C) add_catalyst->heat monitor Monitor Reaction Progress (e.g., TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify end Isolated this compound purify->end

References

Technical Support Center: Stabilizing (-)-Altenuene in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and long-term storage of (-)-Altenuene. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound solutions throughout their experimental workflows.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound solutions.

Problem Possible Cause(s) Recommended Solution(s)
Precipitate forms in the solution upon thawing. 1. The concentration of this compound exceeds its solubility in the chosen solvent at lower temperatures. 2. The solvent has partially evaporated during storage, increasing the effective concentration.1. Gently warm the solution to room temperature and vortex or sonicate briefly to redissolve the precipitate. 2. Before the next freezing cycle, consider aliquoting into smaller volumes to minimize the headspace for evaporation. 3. Ensure vials are sealed tightly with appropriate caps.
Loss of biological activity or inconsistent experimental results. 1. Degradation of this compound due to improper storage conditions (e.g., temperature fluctuations, exposure to light). 2. Multiple freeze-thaw cycles causing degradation. 3. pH of the final aqueous solution is neutral or alkaline, leading to instability.1. Verify storage temperature. For long-term storage, -80°C is recommended.[1] 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1] 3. Protect solutions from light by using amber vials or wrapping clear vials in aluminum foil. 4. When diluting into aqueous buffers for experiments, ensure the final pH is acidic (e.g., around pH 5), as related Alternaria toxins show instability at neutral or alkaline pH.
Appearance of unexpected peaks in HPLC/LC-MS analysis. 1. Chemical degradation of this compound. 2. Contamination of the solvent or vial.1. Prepare a fresh dilution from a solid stock if possible and re-analyze. 2. Review the storage conditions and handling procedures. While specific degradation products of this compound in solution are not well-documented, related mycotoxins can undergo hydrolysis or epimerization. 3. Use high-purity solvents and pre-cleaned or silanized vials to minimize contamination and adsorption to glass surfaces.[2]
Difficulty dissolving the solid this compound. 1. Use of an inappropriate solvent. 2. Insufficient mixing.1. This compound is reported to be soluble in acetone (B3395972) (approx. 10 mg/mL) and DMSO (approx. 100 mg/mL).[3][4] Acetonitrile (B52724) is also commonly used for mycotoxin standards. 2. Use gentle warming and sonication to aid dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for long-term storage of this compound?

A1: While specific long-term stability data for this compound in various solvents is limited, general practice for mycotoxins suggests using anhydrous, high-purity organic solvents. Acetonitrile is a common choice for mycotoxin stock solutions and has been shown to be suitable for long-term storage of other Alternaria toxins at low temperatures. DMSO is also a viable option for creating highly concentrated stock solutions, but care must be taken as it is hygroscopic. For all solvents, storage at -80°C is recommended for periods longer than a month.

Q2: What are the recommended storage temperatures and expected stability?

A2: For optimal long-term stability, stock solutions of this compound should be stored at -80°C. Under these conditions, stability for at least 6 months to over a year can be expected. For short-term storage (up to one month), -20°C is acceptable. Solid this compound is stable for several years when stored at -20°C.

Storage Condition Comparison

Storage ConditionFormDurationStability
-80°CStock Solution> 1 yearHigh
-80°CStock Solution6 monthsHigh (protect from light)
-20°CStock Solution1 monthModerate (protect from light)
-20°CSolid≥ 4 yearsHigh
4°CSample> 1 weekShort-term only

Q3: Should I protect my this compound solutions from light?

A3: Yes. As a general precaution for complex organic molecules, solutions of this compound should be protected from UV and ambient light to prevent potential photodegradation. It is recommended to use amber glass vials or to wrap vials in aluminum foil.

Q4: How many times can I freeze and thaw my stock solution?

A4: It is strongly recommended to avoid repeated freeze-thaw cycles. The best practice is to aliquot your stock solution into single-use volumes that correspond to your experimental needs. This minimizes the exposure of the bulk of your stock to temperature fluctuations.

Q5: Is this compound sensitive to pH?

A5: While there is no direct study on the pH stability of this compound, related Alternaria mycotoxins, such as alternariol, are known to be unstable in neutral or alkaline aqueous solutions. Therefore, it is advisable to maintain acidic conditions (pH < 7) when preparing aqueous working solutions of this compound.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add the desired volume of high-purity, anhydrous solvent (e.g., acetonitrile or DMSO) to the vial to achieve the target concentration.

  • Dissolution: Securely cap the vial and vortex until the solid is completely dissolved. Gentle warming or sonication can be used to assist dissolution if necessary.

  • Aliquoting: Dispense the stock solution into single-use amber glass vials with tightly sealing caps.

  • Storage: Store the aliquots at -80°C for long-term storage.

Protocol for Stability Assessment by HPLC

This protocol provides a framework for assessing the stability of your this compound solution over time.

  • Initial Analysis (T=0):

    • Prepare a fresh stock solution of this compound.

    • Immediately analyze the solution by a validated HPLC method (e.g., reversed-phase with UV detection) to determine the initial peak area and confirm purity. This will be your baseline measurement.

  • Storage:

    • Store your aliquoted solutions under the desired conditions (e.g., -20°C and -80°C in different solvents).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, and 12 months), remove one aliquot from each storage condition.

    • Allow the aliquot to thaw and reach room temperature.

    • Analyze the sample using the same HPLC method and conditions as the initial analysis.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial (T=0) peak area.

    • Calculate the percentage of this compound remaining. A significant decrease in peak area or the appearance of new peaks may indicate degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_use Experimental Use prep1 Equilibrate Solid This compound to RT prep2 Add Anhydrous Solvent (e.g., Acetonitrile) prep1->prep2 prep3 Vortex/Sonicate to Dissolve prep2->prep3 prep4 Aliquot into Amber Vials prep3->prep4 storage1 Store at -80°C prep4->storage1 Store use1 Thaw Single-Use Aliquot storage1->use1 Retrieve use2 Prepare Working Solution (maintain acidic pH if aqueous) use1->use2 use3 Perform Experiment use2->use3

Caption: Recommended workflow for preparing and storing this compound solutions.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes temp Temperature degradation Chemical Degradation temp->degradation High Temp Accelerates light Light Exposure light->degradation Can Induce ph pH (in aqueous solution) ph->degradation Neutral/Alkaline Can Induce solvent Solvent Choice solvent->degradation Impure/Wet Solvent precipitation Precipitation solvent->precipitation Poor Solubility freeze_thaw Freeze-Thaw Cycles freeze_thaw->degradation Repeated Cycles loss_activity Loss of Activity degradation->loss_activity

Caption: Factors influencing the stability of this compound in solution.

References

Technical Support Center: Optimization of (-)-Altenuene Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of (-)-altenuene from complex matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of this compound, providing potential causes and their solutions in a clear question-and-answer format.

Issue 1: Low or No Recovery of this compound

Q: I am not detecting any this compound in my final extract, or the recovery is very low. What are the possible reasons for this?

A: Low or no recovery of this compound can stem from several factors throughout the experimental workflow. Here are the most common causes and how to address them:

  • Inadequate Sample Homogenization: Mycotoxins, including this compound, can be heterogeneously distributed within a sample matrix.[1] Inconsistent grinding can lead to incomplete toxin extraction.

    • Solution: Ensure your sample is finely and uniformly ground to increase the surface area for efficient solvent penetration. For most plant-based matrices, a particle size of less than 1 mm is recommended.

  • Suboptimal Extraction Solvent: The choice of extraction solvent is critical and its effectiveness can vary depending on the matrix.

    • Solution: Acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH), often mixed with water and/or an acid like formic acid, are commonly used for extractions of Alternaria toxins.[2] If recovery is low, consider optimizing the solvent composition. For example, adding a small percentage of formic or acetic acid can improve the extraction efficiency of acidic toxins. A comparison of different solvents for the extraction of Alternaria toxins from grapes showed that acetonitrile generally provides good recoveries.[3]

  • Inefficient Extraction Conditions: Factors such as extraction time, temperature, and agitation can significantly impact recovery.

    • Solution: For solvent-based extractions, ensure sufficient agitation (e.g., vortexing or shaking) and an adequate extraction time (typically 30-60 minutes). For advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), optimization of parameters such as power, time, and temperature is crucial.[4][5]

  • Analyte Degradation: this compound can be susceptible to degradation under certain conditions.

    • Solution: Minimize exposure of your samples and extracts to high temperatures and direct light. If performing solvent evaporation, use a gentle stream of nitrogen at a controlled temperature.

  • Matrix Effects: Complex matrices can contain compounds that interfere with the extraction process or the final analysis, leading to ion suppression or enhancement in LC-MS/MS analysis.[6]

    • Solution: A cleanup step after the initial extraction is often necessary. Dispersive solid-phase extraction (dSPE) with sorbents like C18 or graphitized carbon black (GCB) can effectively remove interfering compounds. The choice of sorbent should be optimized for your specific matrix.

Issue 2: Poor Reproducibility of Results

Q: I am getting inconsistent results between replicate extractions. What could be causing this variability?

A: Poor reproducibility is often linked to inconsistencies in the experimental procedure. Here are some key areas to check:

  • Inconsistent Sample Preparation: As mentioned earlier, non-homogeneous samples will lead to variable results.

    • Solution: Implement a standardized and rigorous homogenization protocol for all samples.

  • Variable Extraction Conditions: Minor variations in extraction time, temperature, or solvent volumes can lead to significant differences in recovery.

    • Solution: Carefully control all extraction parameters. Use calibrated equipment and ensure consistent timing for each step of the procedure.

  • Incomplete Solvent Evaporation or Reconstitution: Inconsistent volumes after solvent evaporation and reconstitution can lead to errors in concentration calculations.

    • Solution: Ensure the solvent is completely evaporated before reconstitution. Use a precise volume of reconstitution solvent and ensure the extracted residue is fully dissolved by vortexing.

Issue 3: High Background or Interfering Peaks in Chromatogram

Q: My chromatogram shows a high baseline or many interfering peaks, making it difficult to accurately quantify this compound. How can I clean up my extract?

A: High background and interfering peaks are typically due to co-extracted matrix components. A robust cleanup strategy is essential to address this.

  • Ineffective Cleanup Step: The chosen cleanup method may not be suitable for your specific matrix.

    • Solution: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which incorporates a dispersive solid-phase extraction (dSPE) cleanup step, is highly effective for many complex matrices.[7][8] The choice of dSPE sorbent is critical:

      • C18: Effective for removing nonpolar interferences like lipids.

      • Primary Secondary Amine (PSA): Removes sugars, fatty acids, and organic acids.

      • Graphitized Carbon Black (GCB): Removes pigments and sterols. Be cautious, as it can also retain some planar analytes.

    • Experiment with different sorbents and amounts to find the optimal combination for your matrix.

  • Matrix Overload: Injecting a too-concentrated extract can overwhelm the analytical column and detector.

    • Solution: Dilute the final extract before injection into the LC-MS/MS system. This can help reduce matrix effects and improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction solvent for this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the sample matrix. However, acetonitrile (ACN) and mixtures of ACN and water (e.g., 80:20 v/v) are widely and successfully used for the extraction of Alternaria toxins, including this compound.[1][3] The addition of a small amount of acid, such as formic acid (e.g., 1%), can improve extraction efficiency, particularly for acidic mycotoxins.

Q2: What is the QuEChERS method and why is it recommended for this compound extraction?

A2: QuEChERS is a sample preparation technique that involves a solvent extraction step followed by a dispersive solid-phase extraction (dSPE) cleanup.[7][8] It is recommended for its simplicity, speed, and effectiveness in removing a wide range of matrix interferences. This leads to cleaner extracts, which can improve the accuracy and sensitivity of subsequent analysis by techniques like LC-MS/MS.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in complex matrices. To minimize them, you can:

  • Implement a thorough cleanup step: As discussed above, using dSPE with appropriate sorbents is crucial.

  • Dilute the final extract: This reduces the concentration of co-eluting matrix components.

  • Use a matrix-matched calibration curve: Prepare your calibration standards in an extract of a blank matrix that is free of this compound. This helps to compensate for any signal suppression or enhancement caused by the matrix.

  • Use an isotopically labeled internal standard: This is the most effective way to correct for matrix effects and variations in extraction recovery.

Q4: What are the typical recovery rates for this compound extraction?

A4: With an optimized method, recovery rates for this compound are generally expected to be in the range of 70-120%.[8] For example, a validated QuEChERS-based method for the analysis of six Alternaria toxins in grapes reported recoveries of 77.8–101.6% for this compound.[3] Another study on various food matrices reported recoveries generally above 70%. Several studies have demonstrated recoveries for various Alternaria toxins, including altenuene, within the 71.44% to 112.65% range in matrices like herbs and spices.[2]

Data Presentation

Table 1: Comparison of Extraction Solvents for Alternaria Toxins (including this compound) in Grapes

Extraction SolventThis compound Recovery (%)Alternariol (AOH) Recovery (%)Tentoxin (TEN) Recovery (%)Tenuazonic acid (TeA) Recovery (%)Alternariol monomethyl ether (AME) Recovery (%)Altenusin (ALS) Recovery (%)
Methanol68.276.088.974.370.165.4
Methanol/water (80/20, v/v)75.680.290.182.578.972.3
Acetonitrile85.392.195.490.888.680.1
Acetonitrile/acetic acid (99/1, v/v)88.995.698.294.392.585.7
Acetonitrile/water (80/20, v/v)82.189.593.288.786.478.9

Data adapted from a study on the determination of six Alternaria toxins in grapes.[3]

Table 2: Recovery of Alternaria Toxins using an Optimized QuEChERS Method in Various Matrices

AnalyteSpiked Level (µg/kg)Recovery in Nutmeg (%)Recovery in Alpinia officinarum rhizoma (%)
This compound (ALT)2576-104>70
Alternariol (AOH)12.576-104>70
Tentoxin (TEN)12.576-104>70
Tenuazonic acid (TeA)2576-104>70
Alternariol monomethyl ether (AME)5.076-104>70
Altenusin (ALS)2568.0454.98
Altertoxin I (ATX-I)12.576-104>70

Data adapted from a study on the detection of seven Alternaria toxins in edible and medicinal herbs.[2]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction of this compound from Cereal Grains

This protocol is a general guideline and may require optimization for specific matrices.

1. Sample Preparation: 1.1. Weigh a representative sample of the cereal grain (e.g., 50 g). 1.2. Grind the sample to a fine, homogeneous powder (particle size < 1 mm).

2. Extraction: 2.1. Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube. 2.2. Add 10 mL of water and vortex for 1 minute to hydrate (B1144303) the sample. 2.3. Add 10 mL of acetonitrile containing 1% formic acid. 2.4. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate). 2.5. Immediately cap the tube and shake vigorously for 1 minute. 2.6. Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup: 3.1. Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the dSPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18). 3.2. Vortex for 30 seconds. 3.3. Centrifuge at 4000 rpm for 5 minutes.

4. Final Extract Preparation: 4.1. Transfer a 4 mL aliquot of the cleaned extract to a clean tube. 4.2. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. 4.3. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis. 4.4. Vortex to dissolve the residue and filter through a 0.22 µm syringe filter into an autosampler vial.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis sample 1. Homogenize Sample weigh 2. Weigh 5g into Tube sample->weigh add_solvent 3. Add Acetonitrile/Water weigh->add_solvent add_salts 4. Add QuEChERS Salts add_solvent->add_salts shake 5. Shake Vigorously add_salts->shake centrifuge1 6. Centrifuge shake->centrifuge1 transfer_supernatant 7. Transfer Supernatant centrifuge1->transfer_supernatant add_dspe 8. Add to dSPE Tube transfer_supernatant->add_dspe vortex 9. Vortex add_dspe->vortex centrifuge2 10. Centrifuge vortex->centrifuge2 evaporate 11. Evaporate to Dryness centrifuge2->evaporate reconstitute 12. Reconstitute evaporate->reconstitute filter 13. Filter reconstitute->filter lcms 14. LC-MS/MS Analysis filter->lcms

Caption: QuEChERS workflow for this compound extraction.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low or No Recovery cause1 Inadequate Homogenization? start->cause1 cause2 Suboptimal Solvent? start->cause2 cause3 Ineffective Cleanup? start->cause3 cause4 Analyte Degradation? start->cause4 solution1 Improve Grinding Protocol cause1->solution1 Yes solution2 Optimize Solvent System (e.g., add acid) cause2->solution2 Yes solution3 Test Different dSPE Sorbents (C18, PSA, GCB) cause3->solution3 Yes solution4 Control Temperature and Light cause4->solution4 Yes

Caption: Troubleshooting low this compound recovery.

References

Reducing signal suppression in LC-MS analysis of (-)-Altenuene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of (-)-Altenuene. Our goal is to help you overcome common challenges, particularly those related to signal suppression, and achieve accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: I am observing significant signal suppression for this compound in my LC-MS analysis. What are the common causes?

A1: Signal suppression in the LC-MS analysis of this compound is a common issue, primarily caused by matrix effects.[1][2] The "matrix" refers to all components in your sample other than this compound.[2] Co-eluting compounds from the sample matrix can compete with this compound for ionization in the MS source, leading to a reduced signal.[2] Common culprits include salts, phospholipids, and other endogenous components from complex matrices like food samples.[2] Inadequate sample cleanup and high concentrations of matrix components are frequent reasons for severe ion suppression.

Q2: How can I determine if signal suppression is affecting my results?

A2: A post-column infusion experiment is a reliable method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of an this compound standard solution into the MS source while injecting a blank matrix extract onto the LC column. A dip in the baseline signal of the this compound standard at specific retention times indicates the presence of co-eluting, suppression-inducing components from the matrix.

Q3: What are the most effective strategies to reduce or eliminate signal suppression for this compound?

A3: A multi-pronged approach is often the most effective:

  • Robust Sample Preparation: The most critical step is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are highly effective for cleaning up complex samples containing mycotoxins like this compound.

  • Chromatographic Optimization: Improving the separation of this compound from matrix components can significantly reduce suppression. This can be achieved by modifying the mobile phase gradient, changing the stationary phase (e.g., using a pentafluorophenyl column), or adjusting the flow rate.

  • Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of interfering matrix components. However, this is only feasible if the concentration of this compound remains above the limit of quantification (LOQ).

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for signal suppression. Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of suppression, allowing for accurate quantification based on the analyte-to-internal standard ratio. The synthesis of this compound-D3 has been reported for this purpose.

Q4: Are there specific sample preparation protocols recommended for this compound in food matrices?

A4: Yes, several validated methods have been published. For instance, a common approach for fruit and vegetable matrices involves extraction with an acidified acetonitrile/methanol/water mixture, followed by a clean-up and concentration step using Solid-Phase Extraction (SPE) with a polymer-based sorbent. Another effective method, particularly for tomato products, utilizes the QuEChERS protocol.

Q5: My signal for this compound is inconsistent between injections. What could be the cause?

A5: Inconsistent signal intensity can be due to several factors:

  • Sample-to-sample variability in matrix composition: This can lead to differing degrees of ion suppression between samples.

  • Carryover from previous injections: Ensure your wash steps are adequate to prevent residual analyte or matrix from one run affecting the next.

  • LC system instability: Fluctuations in pump pressure or leaks in the system can cause variable flow rates and, consequently, inconsistent signal.

  • Ion source contamination: A dirty ion source can lead to erratic signal. Regular cleaning is essential.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the LC-MS analysis of this compound.

TroubleshootingGuide start Problem: Low or No Signal for this compound check_ms Isolate MS: Infuse Standard Directly start->check_ms ms_ok Signal OK? check_ms->ms_ok lc_problem Issue is with LC System or Method ms_ok->lc_problem Yes ms_problem Issue is with MS System ms_ok->ms_problem No check_chrom Review Chromatography: - Peak shape - Retention time stability lc_problem->check_chrom clean_source Clean Ion Source and Optics ms_problem->clean_source chrom_ok Chromatography OK? check_chrom->chrom_ok optimize_lc Optimize LC Method: - Gradient - Column chemistry - Flow rate chrom_ok->optimize_lc No sample_prep_issue Investigate Sample Preparation and Matrix Effects chrom_ok->sample_prep_issue Yes check_sample_prep Review Sample Prep: - Extraction efficiency - Cleanup effectiveness sample_prep_issue->check_sample_prep improve_cleanup Improve Sample Cleanup: - Use SPE or QuEChERS - Dilute sample check_sample_prep->improve_cleanup use_is Implement Stable Isotope-Labeled Internal Standard improve_cleanup->use_is check_tuning Check MS Tuning and Calibration clean_source->check_tuning

Caption: Troubleshooting workflow for low signal of this compound.

Experimental Protocols

Protocol 1: Sample Preparation for this compound in Fruit/Vegetable Juice using SPE

This protocol is adapted from a method for the determination of Alternaria toxins in fruit and vegetable beverages.

  • Sample Extraction:

    • Weigh 5 g of juice into a centrifuge tube.

    • Add 15 mL of an acetonitrile/methanol/water mixture (45/10/45 v/v/v), adjusted to pH 3.

    • Shake vigorously for 60 seconds.

    • Transfer 6 mL of the supernatant to a new centrifuge tube.

    • Add 15 mL of 0.05 M sodium dihydrogen phosphate (B84403) solution (pH 3).

    • Centrifuge if necessary.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Use a hydroxylated polymer SPE cartridge (e.g., Bond Elut Plexa 200 mg, 6 mL).

    • Condition the cartridge with 5 mL of methanol, followed by 5 mL of water.

    • Load the prepared sample extract.

    • Wash the cartridge with 5 mL of water.

    • Dry the cartridge under a light vacuum for 10 minutes.

    • Elute the analytes with 5 mL of methanol, followed by 5 mL of acetonitrile.

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of water/methanol (70/30, v/v).

    • Filter through a 0.45 µm filter before injection.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

The following are typical starting parameters. Optimization will be required for your specific instrument and application.

  • Liquid Chromatography:

    • Column: A pentafluorophenyl (PFP) column is recommended for good selectivity for aromatic mycotoxins. An alternative is a C18 column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for this compound.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These will need to be optimized for your specific instrument. Consult published literature for common transitions for this compound.

    • Ion Source Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage according to your instrument manufacturer's recommendations.

Quantitative Data Summary

The following table summarizes recovery data from a collaborative study on the analysis of Alternaria toxins, including this compound, in various food matrices. This data highlights the effectiveness of a validated method using SPE cleanup and isotope dilution LC-MS/MS.

AnalyteMatrixAverage Recovery (%)Repeatability (RSDr %)Reproducibility (RSDR %)
This compound Tomato Puree, Wheat, Sunflower Seeds978.023
Alternariol Tomato Puree, Wheat, Sunflower Seeds959.217
Alternariol monomethyl ether Tomato Puree, Wheat, Sunflower Seeds986.413
Tenuazonic acid Tomato Puree, Wheat, Sunflower Seeds974.29.3
Tentoxin Tomato Puree, Wheat, Sunflower Seeds1025.615
Data sourced from a collaborative trial validation of an LC-MS/MS method for Alternaria toxins.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the LC-MS analysis of this compound, from sample receipt to data analysis.

ExperimentalWorkflow sample_receipt Sample Receipt and Homogenization extraction Extraction (e.g., Acetonitrile/Methanol/Water) sample_receipt->extraction cleanup Sample Cleanup (e.g., SPE or QuEChERS) extraction->cleanup reconstitution Drydown and Reconstitution cleanup->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing final_report Final Report data_processing->final_report

Caption: General workflow for this compound analysis.

References

Challenges in the quantification of (-)-Altenuene at low concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of (-)-Altenuene, particularly at low concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound at low concentrations?

A1: The primary challenges in quantifying this compound at low concentrations include:

  • Matrix Effects: Complex sample matrices, such as those from food and biological samples, can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[1][2][3]

  • Low Abundance: this compound is often present at very low levels, requiring highly sensitive analytical instrumentation.

  • Lack of Certified Reference Materials: The availability of high-purity, certified reference materials for this compound can be limited, impacting the accuracy of calibration and quantification.[4]

  • Analyte Stability: this compound may be susceptible to degradation during sample extraction, cleanup, and analysis.[5]

  • Co-eluting Interferences: Compounds with similar chemical properties can co-elute with this compound, interfering with its detection and quantification.

Q2: Which analytical technique is most suitable for the quantification of this compound at low concentrations?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and suitable technique for the sensitive and selective quantification of this compound at low concentrations. This method offers high sensitivity and specificity, which is crucial when dealing with complex matrices and trace-level concentrations.

Q3: Why is an internal standard recommended for this compound quantification?

A3: An internal standard, particularly a stable isotope-labeled version like this compound-D3, is highly recommended to compensate for variations during sample preparation and analysis. It helps to correct for matrix effects, variations in instrument response, and losses during sample extraction and cleanup, thereby improving the accuracy and precision of the quantification.

Q4: What are common sample preparation techniques for extracting this compound from complex matrices?

A4: Common sample preparation techniques include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular method for extracting mycotoxins from various food matrices.

  • Solid-Phase Extraction (SPE): SPE is used for sample cleanup to remove interfering compounds from the sample extract before LC-MS/MS analysis.

  • Liquid-Liquid Extraction (LLE): LLE can also be employed for the extraction of this compound.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Step
Column Overload Dilute the sample extract and reinject. High concentrations of the analyte or matrix components can lead to peak distortion.
Inappropriate Injection Solvent Ensure the injection solvent is compatible with or weaker than the initial mobile phase to prevent peak distortion.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, consider replacing the column.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.
Issue 2: High Signal Suppression or Enhancement (Matrix Effects)
Possible Cause Troubleshooting Step
Insufficient Sample Cleanup Optimize the sample cleanup procedure. This may involve using a different SPE sorbent or adding an additional cleanup step.
Co-eluting Matrix Components Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from interfering matrix components.
Ion Source Contamination Clean the ion source of the mass spectrometer. Matrix components can accumulate in the source, leading to inconsistent ionization.
Calibration Issues Prepare matrix-matched calibration standards to compensate for consistent matrix effects. The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects.
Issue 3: Low or Inconsistent Recovery
Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent and conditions (e.g., extraction time, temperature, pH).
Analyte Degradation Investigate the stability of this compound under the employed extraction and storage conditions. Minimize sample processing time and store extracts at low temperatures.
Losses during Sample Cleanup Evaluate the SPE procedure for analyte breakthrough or irreversible adsorption. Test different sorbents and elution solvents.
Inaccurate Spiking Ensure the spiking solution is accurately prepared and added to the sample at the appropriate stage of the workflow.

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for this compound in various matrices as reported in the literature.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) of this compound

MatrixAnalytical MethodLODLOQReference
GrapesUHPLC-MS/MS0.03 - 0.21 µg/kg-
Solanaceous VegetablesUHPLC-MS/MS0.05 - 2 µg/kg2 - 5 µg/kg
Tomato Sauce, Sunflower Seed Oil, Wheat FlourLC-MS/MS0.03 - 9 ng/g0.6 - 18 ng/g
Chrysanthemum PetalsUPLC0.023 µg/mL0.077 µg/mL
Tomato, Wheat, Sunflower SeedsLC-MS/MS-0.1 - 2.6 µg/kg

Table 2: Recovery Rates of this compound

MatrixSample PreparationRecovery RateReference
Chrysanthemum PetalsModified QuEChERS86.65% - 96.78%
Tomato Products, Fruit and Vegetable JuicesQuEChERS87.0% - 110.6%
Tomatoes-85% - 103%
Tomato, Wheat, Sunflower SeedsSPE97%

Experimental Protocols

Protocol 1: Sample Preparation using a Modified QuEChERS Method

This protocol is a general guideline based on methods described for mycotoxin analysis.

  • Homogenization: Homogenize 5 g of the sample (e.g., fruit, vegetable) with 10 mL of acetonitrile.

  • Extraction: Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Centrifugation: Shake vigorously and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a d-SPE tube containing a suitable sorbent (e.g., PSA, C18) to remove interfering matrix components.

  • Final Preparation: Vortex and centrifuge. Take an aliquot of the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

The following are typical starting parameters for the LC-MS/MS analysis of this compound. Optimization will be required for specific instrumentation and matrices.

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used.

  • MS/MS Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ions for this compound and its internal standard should be optimized.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Sample Homogenization extraction QuEChERS Extraction sample->extraction Add solvent & salts cleanup d-SPE Cleanup extraction->cleanup Transfer supernatant concentration Evaporation & Reconstitution cleanup->concentration Purified extract lcms LC-MS/MS Analysis concentration->lcms Inject sample data Data Processing & Quantification lcms->data Acquire data

Caption: A typical experimental workflow for the quantification of this compound.

troubleshooting_tree start Quantification Issue (e.g., Low Recovery, Poor Peak Shape) check_system Run System Suitability Test (e.g., Standard Injection) start->check_system system_ok System OK? check_system->system_ok system_not_ok Troubleshoot Instrument - Check for leaks - Clean ion source - Calibrate MS system_ok->system_not_ok No check_sample_prep Investigate Sample Preparation system_ok->check_sample_prep Yes recovery_issue Low/Inconsistent Recovery? check_sample_prep->recovery_issue optimize_extraction Optimize Extraction - Solvent choice - pH, time, temperature recovery_issue->optimize_extraction Yes peak_shape_issue Poor Peak Shape? recovery_issue->peak_shape_issue No optimize_cleanup Optimize Cleanup - SPE sorbent - Elution volume check_injection Check Injection Solvent & Sample Concentration peak_shape_issue->check_injection Yes matrix_effects High Matrix Effects? peak_shape_issue->matrix_effects No check_column Check Column Health check_injection->check_column use_is Use Stable Isotope-Labeled Internal Standard matrix_effects->use_is Yes matrix_matched Use Matrix-Matched Calibration use_is->matrix_matched

References

Technical Support Center: Resolution of (-)-Altenuene from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification and resolution of (-)-Altenuene. This guide is designed for researchers, scientists, and professionals in drug development who are working with Altenuene and its related isomers. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in achieving high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound that I might encounter?

A1: The most common isomer you are likely to encounter is Isoaltenuene. It is a diastereomer of Altenuene, meaning it has a different spatial arrangement of atoms at one or more, but not all, of its chiral centers. Specifically, Isoaltenuene has an inverted configuration at the C-2' position compared to Altenuene.[1][2] Both compounds can be produced by the fungus Alternaria alternata and may be present in extracts.[2]

Q2: What is the fundamental difference between separating enantiomers and diastereomers?

A2: Enantiomers are non-superimposable mirror images of each other and have identical physical properties (e.g., boiling point, solubility) in an achiral environment. Their separation requires a chiral environment, such as a chiral stationary phase (CSP) in HPLC. Diastereomers, on the other hand, have different physical properties and can be separated by standard chromatographic techniques like HPLC or even crystallization under achiral conditions.[3]

Q3: Why is it crucial to separate this compound from its isomers?

A3: The biological activity of chiral molecules is often highly specific to one stereoisomer. Isoaltenuene and other isomers may have different potencies, toxicities, or metabolic pathways compared to this compound.[1] For accurate pharmacological studies and drug development, it is essential to work with a single, well-characterized stereoisomer to ensure that the observed effects are attributable to the compound of interest.

Q4: What are the main techniques for resolving this compound from its isomers?

A4: The two primary methods applicable to resolving this compound from its isomers are High-Performance Liquid Chromatography (HPLC) and Diastereomeric Salt Resolution.

  • HPLC: This is the most direct and common method, especially for separating diastereomers like Isoaltenuene. It can be performed with either a standard (achiral) or a chiral stationary phase (CSP) column. Polysaccharide-based CSPs are particularly versatile for separating a wide range of chiral compounds, including lactones.

  • Diastereomeric Salt Resolution: This classical method involves reacting the mixture of isomers, which must have an acidic or basic functional group, with a pure chiral resolving agent to form diastereomeric salts. These salts have different solubilities and can be separated by crystallization. Since Altenuene has acidic phenolic hydroxyl groups, it could potentially be resolved using a chiral base.

Troubleshooting Guide for HPLC Resolution

This guide addresses common issues encountered during the HPLC-based separation of this compound from its isomers.

Issue Question Possible Causes & Solutions
Poor Resolution Q: My chromatogram shows overlapping peaks or a single broad peak for Altenuene and Isoaltenuene. What should I do?A: Poor resolution is often due to a suboptimal mobile phase or an inappropriate stationary phase. Solutions: 1. Optimize Mobile Phase: Adjust the ratio of your solvents. For normal-phase chromatography, vary the concentration of the alcohol modifier (e.g., isopropanol, ethanol). For reversed-phase, adjust the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase. 2. Change Flow Rate: Chiral and diastereomeric separations can be sensitive to flow rate. Try reducing the flow rate, as this often increases the interaction time with the stationary phase and can improve resolution. 3. Adjust Temperature: Temperature affects the thermodynamics of the separation. Using a column oven, test temperatures both above and below ambient, as the effect can be unpredictable but significant. 4. Select a Different Column: If optimization fails, the selectivity of your current column may be insufficient. Polysaccharide-based chiral columns (e.g., Chiralpak® series) are highly effective for a wide range of isomers.
Peak Tailing Q: The peaks for my isomers are asymmetrical with a distinct "tail". How can I fix this?A: Peak tailing is typically caused by unwanted secondary interactions between your compound and the stationary phase or by column contamination. Solutions: 1. Add a Mobile Phase Modifier: For acidic compounds like Altenuene, tailing can occur due to interactions with residual silanols on silica-based columns. Adding a small amount of an acidic modifier, like trifluoroacetic acid (TFA), to the mobile phase can suppress these interactions and improve peak shape. 2. Check for Column Contamination: Strongly retained impurities from previous injections can create active sites that cause tailing. Flush the column with a strong solvent (as recommended by the manufacturer) to clean it. 3. Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and lead to broadened, tailing peaks. Try reducing the injection volume or the sample concentration.
Inconsistent Retention Times Q: The retention times for my peaks are shifting between runs. What is causing this?A: Drifting retention times usually point to an unstable chromatographic system. Solutions: 1. Ensure Proper Column Equilibration: Chiral and polar columns may require longer equilibration times with the mobile phase before they yield stable retention times. Ensure the column is fully equilibrated before starting your analysis. 2. Maintain a Stable Temperature: Small fluctuations in ambient temperature can affect retention. Use a column oven to maintain a constant temperature for reproducible results. 3. Check for Mobile Phase Changes: Ensure your mobile phase is prepared consistently for each run and that it is not evaporating over time, which would change its composition.
High Backpressure Q: The pressure in my HPLC system has suddenly increased. What should I do?A: A sudden increase in backpressure is often due to a blockage in the system, typically at the column inlet frit. Solutions: 1. Filter Your Samples: Ensure all samples are filtered through a 0.22 µm or 0.45 µm filter before injection to remove particulate matter. 2. Use a Guard Column: A guard column installed before your analytical column can catch contaminants and is much cheaper to replace. 3. Reverse Flush the Column: As a last resort, you can try back-flushing the column (disconnect it from the detector first) with a compatible solvent to dislodge any blockage from the inlet frit. Always check the column's instruction manual before doing this.

Experimental Protocols

Protocol 1: HPLC-Based Separation of this compound and Isoaltenuene

This protocol is a hypothetical but representative method based on common practices for separating diastereomers of phenolic lactones.

1. Objective: To separate this compound from its diastereomer, Isoaltenuene, using High-Performance Liquid Chromatography.

2. Materials:

  • Sample: A mixture of Altenuene and Isoaltenuene dissolved in mobile phase or a compatible solvent.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) column, such as a Chiralpak® AD-H or similar amylose-based column (e.g., 250 x 4.6 mm, 5 µm). These columns are known for their broad selectivity for diastereomers and enantiomers.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).

  • Acidic Modifier (optional): Trifluoroacetic acid (TFA).

3. Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and IPA in the desired ratio (e.g., 90:10). If peak tailing is observed, add 0.1% TFA to the mobile phase. Degas the mobile phase thoroughly before use.

  • System Equilibration: Install the column and equilibrate the system by pumping the mobile phase through it at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Detection: Monitor the elution profile at a wavelength where both isomers have strong absorbance, typically around 254 nm or 340 nm.

  • Data Analysis: Identify the peaks corresponding to this compound and Isoaltenuene. Since they are diastereomers, they should have different retention times. The resolution factor (Rs) between the two peaks should be calculated. An Rs value > 1.5 indicates baseline separation.

4. Optimization:

  • If resolution is poor, systematically vary the mobile phase composition (e.g., change the Hexane:IPA ratio to 80:20 or 95:5).

  • Adjust the flow rate (e.g., decrease to 0.8 mL/min or 0.5 mL/min) to see if it improves separation.

  • If available, use a column oven to test different temperatures (e.g., 25°C, 30°C, 40°C).

Quantitative Data Summary (Hypothetical)

The table below presents hypothetical data from an optimized HPLC separation to serve as a benchmark.

Compound Retention Time (min) Peak Area (%) Resolution (Rs)
Isoaltenuene12.548.2-
This compound15.251.81.85
HPLC Conditions: Chiralpak AD-H column; Mobile Phase: n-Hexane:IPA (90:10) + 0.1% TFA; Flow Rate: 1.0 mL/min; Temperature: 25°C; Detection: 254 nm.

Visualizations

Workflow for HPLC Method Development

HPLC_Workflow start Start: Isomer Mixture col_select Select Column (e.g., Chiral Polysaccharide) start->col_select mp_select Select Initial Mobile Phase (e.g., Hexane:IPA 90:10) col_select->mp_select run_initial Perform Initial HPLC Run mp_select->run_initial eval Evaluate Resolution (Rs) run_initial->eval good_res Resolution Acceptable? (Rs > 1.5) eval->good_res Rs < 1.5 end Final Method: Separated Isomers eval->end Rs >= 1.5 opt_mp Optimize Mobile Phase (Adjust Solvent Ratio) opt_mp->run_initial Re-run opt_flow Optimize Flow Rate (e.g., Decrease Flow) opt_flow->run_initial Re-run opt_temp Optimize Temperature (Use Column Oven) opt_temp->run_initial Re-run good_res->opt_mp No good_res->opt_flow Still No good_res->opt_temp Still No good_res->end Yes

Caption: Workflow for developing an HPLC method to separate isomers.

Logical Flow of Diastereomeric Salt Resolution

Salt_Resolution start Racemic Mixture (e.g., Altenuene Isomers) add_agent Add Chiral Resolving Agent (e.g., Chiral Amine) start->add_agent form_salts Formation of Diastereomeric Salts (Salt A, Salt B) add_agent->form_salts crystallize Selective Crystallization (Based on Solubility Difference) form_salts->crystallize separate Separate Crystals (e.g., Filtration) (Insoluble Salt A) crystallize->separate liberate Liberate Free Acid (Add Strong Acid) separate->liberate end Pure Enantiomer/ Diastereomer liberate->end

Caption: Logical steps for chiral resolution via diastereomeric salt formation.

References

Technical Support Center: Simultaneous Analysis of (-)-Altenuene and Other Mycotoxins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on method development for the simultaneous analysis of (-)-Altenuene and other mycotoxins, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) techniques.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workflow.

Sample Preparation

  • Question: Why am I experiencing low recoveries for my target mycotoxins?

    • Answer: Low recoveries can stem from several factors. Inadequate extraction is a common issue; ensure that the chosen solvent is appropriate for the polarity of all target mycotoxins and that the extraction time and agitation are sufficient. For complex matrices, a more rigorous extraction method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be necessary.[1][2] Another factor could be the sample preparation cleanup step. If using Solid Phase Extraction (SPE), ensure the cartridge type is suitable for your analytes and that the elution solvent is strong enough to recover all compounds of interest. For immunoaffinity columns, ensure the column has not exceeded its capacity. Finally, inconsistent grinding of solid samples can lead to incomplete toxin extraction, as mycotoxins are often concentrated in the outer layers of kernels.[3]

  • Question: My results are inconsistent between samples. What could be the cause?

    • Answer: Inconsistent results often point to a lack of homogeneity in the sample. Mycotoxins can be present in highly localized "hot spots" within a larger batch.[3] It is crucial to properly homogenize a representative sample before taking a subsample for analysis. Additionally, ensure precise and consistent execution of each step in the sample preparation protocol, including accurate volume measurements and consistent timing, especially during incubation or centrifugation steps.[3]

Chromatography (LC)

  • Question: I am observing peak tailing or splitting in my chromatogram. How can I resolve this?

    • Answer: Peak tailing or splitting can be caused by several factors related to the LC system or method.

      • Column Contamination: Contamination of the column inlet frit with sample matrix components can lead to peak distortion. An in-line filter can help prevent this, and flushing the column may resolve the issue.

      • Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak splitting and broadening. Ensure your sample is dissolved in a solvent compatible with the mobile phase.

      • Secondary Interactions: Some analytes may exhibit secondary interactions with the stationary phase, leading to tailing. Adjusting the mobile phase pH or using a different column chemistry may be necessary.

      • Column Void: A void in the column packing material can also cause split peaks. This may occur over time due to silica (B1680970) dissolution, especially with high pH mobile phases.

  • Question: My retention times are shifting between runs. What is the problem?

    • Answer: Retention time shifts are a common issue in LC analysis. Potential causes include:

      • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Ensure accurate measurement of solvents and additives.

      • Column Temperature: Fluctuations in the column oven temperature will affect retention times. Ensure the column compartment is maintaining a stable temperature.

      • Column Equilibration: Insufficient column equilibration time between injections, especially with gradient elution, can cause retention time drift.

      • Pump Performance: Issues with the LC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and retention time shifts.

Mass Spectrometry (MS)

  • Question: I am seeing a weak signal or no signal for my analytes. What should I check?

    • Answer: A weak or absent signal in the mass spectrometer can be due to several factors.

      • Ion Source Contamination: The ion source is prone to contamination from sample matrix and mobile phase components, which can suppress the signal. Regular cleaning of the ion source is crucial.

      • Matrix Effects: Co-eluting matrix components can suppress the ionization of the target analytes, leading to a reduced signal. This is a significant challenge in multi-mycotoxin analysis. Strategies to mitigate matrix effects include the use of matrix-matched standards or stable isotope-labeled internal standards.

      • Incorrect MS Parameters: Verify that the correct mass transitions (precursor and product ions) and collision energies are being used for each analyte.

      • Analyte Instability: Some mycotoxins may be unstable in the ion source. Optimizing source parameters like temperature may be necessary.

  • Question: I am observing high background noise in my mass spectra. What is the cause?

    • Answer: High background noise can interfere with the detection of low-level analytes. Common sources include:

      • Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents to minimize background noise.

      • Sample Matrix: Complex sample matrices can introduce a significant amount of background ions. Improving the sample clean-up procedure can help reduce this.

      • System Contamination: Contamination can build up in the LC system and be slowly released, causing a high background. Flushing the system thoroughly may be required.

Frequently Asked Questions (FAQs)

  • Question: What are mycotoxins and why is their simultaneous analysis important?

    • Answer: Mycotoxins are toxic secondary metabolites produced by fungi (molds) that can contaminate a wide range of agricultural commodities. They pose significant health risks to humans and animals, with effects ranging from acute toxicity to chronic conditions like cancer and immune suppression. The simultaneous analysis of multiple mycotoxins is crucial because a single commodity can be contaminated with several different mycotoxins, and their co-occurrence can lead to synergistic or additive toxic effects.

  • Question: What are the most common analytical techniques for the simultaneous analysis of mycotoxins?

    • Answer: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the simultaneous determination of mycotoxins. This method offers high sensitivity, selectivity, and the ability to analyze a wide range of compounds in a single run. Other methods include high-performance liquid chromatography (HPLC) with UV or fluorescence detection and enzyme-linked immunosorbent assays (ELISA).

  • Question: What is the "matrix effect" in LC-MS/MS analysis of mycotoxins?

    • Answer: The matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or enhancement (increased signal), resulting in inaccurate quantification. Matrix effects are a major challenge in mycotoxin analysis, especially in complex food and feed matrices.

  • Question: How can I compensate for matrix effects?

    • Answer: Several strategies can be employed to compensate for matrix effects:

      • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the target analytes. This helps to mimic the matrix effects seen in the actual samples.

      • Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the most effective approach. A known amount of a labeled version of the analyte is added to the sample before extraction. The SIL-IS co-elutes with the native analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.

      • Standard Addition: This method involves adding known amounts of the analytical standard to aliquots of the sample extract and then extrapolating to determine the initial concentration.

  • Question: What are the key steps in developing a multi-mycotoxin analysis method?

    • Answer: The key steps include:

      • Selection of Target Mycotoxins: Based on relevance to the sample type and potential health risks.

      • Sample Preparation: Developing an efficient extraction and clean-up procedure to isolate the mycotoxins from the matrix.

      • Chromatographic Separation: Optimizing the LC conditions (column, mobile phase, gradient) to achieve good separation of all target analytes.

      • Mass Spectrometric Detection: Optimizing the MS parameters (ionization mode, precursor/product ions, collision energy) for each mycotoxin to ensure high sensitivity and selectivity.

      • Method Validation: A thorough validation of the method for parameters such as linearity, accuracy (recovery), precision, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the LC-MS/MS analysis of this compound and other Alternaria toxins in various matrices. Please note that these values can vary depending on the specific instrumentation, method, and matrix.

MycotoxinMatrixLOQ (µg/kg)Recovery (%)Reference
This compound (ALT)Tomato1.2 - 3.785 - 103
Barley and Malt8.7584 - 112
Fruit & Vegetable Juices0.7 - 5.787.0 - 110.6
Alternariol (AOH)Tomato1.2 - 3.785 - 103
Barley and Malt0.1696 - 107
Fruit & Vegetable Juices0.7 - 5.787.0 - 110.6
Alternariol monomethyl ether (AME)Tomato1.2 - 3.785 - 103
Barley and Malt0.1696 - 107
Fruit & Vegetable Juices0.7 - 5.787.0 - 110.6
Tenuazonic acid (TeA)Tomato9.4 - 18.485 - 103
Barley and MaltN/A (analyzed separately)96 - 107
Tentoxin (TEN)TomatoN/A85 - 103
Fruit & Vegetable Juices0.7 - 5.787.0 - 110.6
Altertoxin-I (ATX-I)TomatoN/A85 - 103
Fruit & Vegetable Juices0.7 - 5.787.0 - 110.6

Experimental Protocols

Detailed Methodology for Simultaneous Analysis of Alternaria Toxins in Cereals

This protocol is a synthesized example based on common practices for the analysis of Alternaria toxins, including this compound, in a cereal matrix.

1. Sample Preparation and Extraction

  • Homogenization: Mill a representative sample of the cereal to a fine powder (e.g., to pass a 1 mm sieve).

  • Weighing: Accurately weigh 1 g of the homogenized sample into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate volume of a working solution containing stable isotope-labeled internal standards for the target mycotoxins (e.g., [²H₄]-AOH, [²H₄]-AME, [¹³C₆,¹⁵N]-TeA).

  • Extraction:

    • Add 10 mL of an extraction solvent mixture, typically acetonitrile (B52724)/water (e.g., 84/16, v/v) or acetonitrile/water/acetic acid (e.g., 79:20:1, v/v/v).

    • Vortex briefly to disperse the sample.

    • Extract by shaking on a horizontal shaker for 60 minutes.

  • Centrifugation: Centrifuge the sample at a specified g-force (e.g., 4000 x g) for 10 minutes to separate the solid material.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

2. Sample Clean-up (QuEChERS-based)

  • Partitioning: To a defined volume of the supernatant, add partitioning salts (e.g., MgSO₄ and NaCl).

  • Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge to achieve phase separation.

  • Dispersive SPE (d-SPE): Transfer an aliquot of the upper organic layer to a d-SPE tube containing a sorbent material (e.g., PSA - primary secondary amine) to remove interferences.

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge.

  • Final Extract Preparation: Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable volume of the initial mobile phase. Filter through a 0.22 µm syringe filter before injection.

3. LC-MS/MS Analysis

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used (e.g., Waters BEH C18, 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the mycotoxins, followed by a wash and re-equilibration step.

  • MS System: A tandem quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI), often operated in both positive and negative switching mode to cover a wide range of mycotoxins.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Two transitions (a quantifier and a qualifier) should be monitored for each analyte for confident identification.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis Homogenization Sample Homogenization Weighing Weighing & Spiking Homogenization->Weighing Extraction Solvent Extraction Weighing->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Partitioning Partitioning (QuEChERS) Centrifugation1->Partitioning Supernatant dSPE Dispersive SPE Partitioning->dSPE Evaporation Evaporation & Reconstitution dSPE->Evaporation LC_Separation LC Separation Evaporation->LC_Separation Final Extract MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for mycotoxin analysis.

Troubleshooting_Tree Problem Analytical Problem LowRecovery Low Recovery? Problem->LowRecovery PeakShape Poor Peak Shape? Problem->PeakShape WeakSignal Weak/No Signal? Problem->WeakSignal LowRecovery->PeakShape No CheckExtraction Check Extraction (Solvent, Time) LowRecovery->CheckExtraction Yes PeakShape->WeakSignal No CheckColumn Check Column (Contamination, Void) PeakShape->CheckColumn Yes CleanIonSource Clean Ion Source WeakSignal->CleanIonSource Yes CheckCleanup Check Clean-up (SPE, IAC) CheckExtraction->CheckCleanup CheckInjectionSolvent Check Injection Solvent CheckColumn->CheckInjectionSolvent CheckMatrixEffects Evaluate Matrix Effects CleanIonSource->CheckMatrixEffects CheckMSParams Verify MS Parameters CheckMatrixEffects->CheckMSParams

Caption: Troubleshooting decision tree for mycotoxin analysis.

References

Technical Support Center: Enhancing Analytical Methods for (-)-Altenuene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (-)-Altenuene. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on enhancing the sensitivity of analytical methods and to offer solutions for common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and sensitive method for the detection and quantification of this compound?

A1: The most prevalent and sensitive method for analyzing this compound, particularly in complex matrices like food, is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers high selectivity and sensitivity, making it the preferred choice for trace analysis of mycotoxins.[3]

Q2: Why is an internal standard important for the accurate quantification of this compound?

A2: An internal standard is crucial for accurate quantification, especially when using LC-MS/MS. A stable isotope-labeled internal standard, such as this compound-D3, is ideal.[3][4] This is because it behaves almost identically to the analyte during sample preparation and ionization, effectively compensating for matrix effects and variations in instrument response. This approach, known as a stable isotope dilution assay (SIDA), is considered a high-level metrological method for its accuracy and precision.

Q3: What are "matrix effects" and how do they impact the analysis of this compound?

A3: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix. In the context of this compound analysis, components of the food or biological sample can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification. These effects are a significant challenge, especially in complex matrices.

Q4: How can I minimize matrix effects in my this compound analysis?

A4: To minimize matrix effects, several strategies can be employed:

  • Effective Sample Preparation: Use a robust sample clean-up method like Solid-Phase Extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol to remove interfering compounds.

  • Use of an Isotope-Labeled Internal Standard: As mentioned in Q2, this is a highly effective way to compensate for matrix effects.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.

Troubleshooting Guide

Low Sensitivity or Poor Signal-to-Noise Ratio
Potential Cause Troubleshooting Steps
Suboptimal MS/MS parameters Optimize the precursor and product ion selection, collision energy, and other MS parameters for this compound.
Inefficient Ionization Ensure the mobile phase composition and pH are optimal for the ionization of this compound. The use of volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) can be beneficial.
Sample Loss During Preparation Evaluate the efficiency of your extraction and clean-up steps. Consider using a different SPE sorbent or modifying the QuEChERS protocol.
Matrix-induced Ion Suppression Implement strategies to mitigate matrix effects as described in the FAQ section.
Poor Peak Shape or Resolution
Potential Cause Troubleshooting Steps
Inappropriate HPLC Column Ensure the column chemistry (e.g., C18) and dimensions are suitable for the separation.
Mobile Phase Issues Check for proper mobile phase preparation, including degassing and correct pH. Ensure the solvents are HPLC or LC-MS grade.
Injection Volume Too Large Injecting a large volume of a sample dissolved in a strong solvent can lead to peak distortion. Reduce the injection volume or use a weaker solvent for sample reconstitution.
Column Contamination Flush the column with a strong solvent or consider replacing it if performance does not improve.
Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Steps
Variability in Sample Preparation Ensure consistent and precise execution of all sample preparation steps. Automation can help improve reproducibility.
Instrument Instability Check for fluctuations in pump pressure, column temperature, and MS detector performance.
Degradation of Analyte Investigate the stability of this compound in your samples and standard solutions. Store them appropriately, typically at low temperatures.
Lack of Internal Standard The use of a suitable internal standard, preferably isotope-labeled, is highly recommended to improve reproducibility.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of this compound using LC-MS/MS in various food matrices.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound

MatrixLODLOQReference
Tomato Sauce0.03 - 9 ng/g0.6 - 18 ng/g
Sunflower Seed Oil0.03 - 9 ng/g0.6 - 18 ng/g
Wheat Flour0.03 - 9 ng/g0.6 - 18 ng/g
Grapes0.05 - 2 µg/kg2 - 5 µg/kg
Tomato ProductsNot specified0.7 - 5.7 µg/kg
Fruit and Vegetable JuicesNot specified0.7 - 5.7 µg/kg
Chrysanthemum Petals0.023 µg/mL0.077 µg/mL

Table 2: Recovery Rates for this compound

MatrixRecovery Rate (%)Reference
Tomato Sauce75 - 100%
Sunflower Seed Oil75 - 100%
Wheat Flour< 70% (but stable and reproducible)
Grapes72.0 - 107.4%
Tomato Products87.0 - 110.6%
Fruit and Vegetable Juices87.0 - 110.6%
Tomato Puree97% (average)
Wheat97% (average)
Sunflower Seeds97% (average)
Chrysanthemum Petals86.65 - 96.78%

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound

This protocol is a generalized procedure based on common practices for mycotoxin analysis.

1. Sample Preparation (QuEChERS-based)

  • Homogenization: Homogenize a representative portion of the sample (e.g., 5 g of tomato puree).

  • Extraction:

    • Add 10 mL of extraction solvent (e.g., acetonitrile/water/acetic acid, 79/20/1, v/v/v).

    • Add internal standard solution (e.g., this compound-D3).

    • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Clean-up (Dispersive SPE):

    • Take a 1 mL aliquot of the supernatant.

    • Add d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Preparation:

    • Take the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Conditions

  • HPLC System: A UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase:

    • A: Water with 5 mM ammonium acetate and 0.1% formic acid.

    • B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI), typically in negative mode for this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions (quantifier and qualifier) for each analyte for confident identification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample 1. Sample Homogenization extraction 2. Extraction with Solvent and QuEChERS Salts sample->extraction Add internal standard cleanup 3. Dispersive SPE Clean-up extraction->cleanup Supernatant reconstitution 4. Evaporation and Reconstitution cleanup->reconstitution Cleaned Extract injection 5. HPLC Injection reconstitution->injection separation 6. Chromatographic Separation (C18 Column) injection->separation detection 7. MS/MS Detection (MRM Mode) separation->detection quantification 8. Quantification using Internal Standard detection->quantification reporting 9. Result Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions start Low Sensitivity or Poor Signal check_ms Optimize MS/MS Parameters start->check_ms check_mobile_phase Verify Mobile Phase Composition and pH start->check_mobile_phase check_sample_prep Evaluate Sample Preparation Efficiency start->check_sample_prep check_matrix_effects Investigate Matrix Effects start->check_matrix_effects solution_ms Adjust Collision Energy and Ion Transitions check_ms->solution_ms solution_mobile_phase Use High-Purity Solvents and Additives check_mobile_phase->solution_mobile_phase solution_sample_prep Improve Clean-up Step (e.g., SPE) check_sample_prep->solution_sample_prep solution_matrix_effects Use Isotope-Labeled Standard or Matrix-Matched Calibration check_matrix_effects->solution_matrix_effects

Caption: Troubleshooting logic for low sensitivity issues.

References

Validation & Comparative

Comparative Toxicological Profile: (-)-Altenuene vs. Alternariol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic and genotoxic effects of two prominent Alternaria mycotoxins, (-)-Altenuene and Alternariol, for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the toxicological properties of this compound (ALT) and Alternariol (AOH), two mycotoxins produced by fungi of the Alternaria genus. While both are common food contaminants, the extent of toxicological research on these compounds differs significantly, with a wealth of data available for AOH and comparatively limited information for ALT. This document summarizes the existing experimental data on their cytotoxicity and genotoxicity, details the relevant experimental methodologies, and visualizes the known signaling pathways involved in their toxic mechanisms.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the cytotoxic effects of this compound and Alternariol on various human cell lines. It is important to note that a direct comparison is challenging as the data are derived from different studies with varying experimental conditions.

Table 1: Cytotoxicity of this compound (ALT)

Cell LineAssayEndpointResult
A549 (Lung Carcinoma)Not specifiedCytotoxic ActivityReported, but no IC50 value available[1]
MDA-MB-231 (Breast Cancer)Not specifiedCytotoxic ActivityReported, but no IC50 value available[1]
PANC-1 (Pancreatic Cancer)Not specifiedCytotoxic ActivityReported, but no IC50 value available[1]
HT29 (Colon Carcinoma)Comet AssayDNA IntegrityNo effect up to 100 µM
A431 (Skin Carcinoma)Comet AssayDNA IntegrityNo effect up to 100 µM

Table 2: Cytotoxicity of Alternariol (AOH)

Cell LineAssayIncubation TimeIC50 / EC50
HepG2 (Hepatocellular Carcinoma)Flow Cytometry24 h11.68 ± 4.05 µg/mL[2]
Caco-2 (Colorectal Adenocarcinoma)Flow Cytometry24 h18.71 µg/mL[2]
HCT116 (Colorectal Carcinoma)Flow Cytometry24 h31 µg/mL
HT-29 (Colon Carcinoma)Flow Cytometry24 h18 µg/mL
KB / KBv200 (Epidermoid Carcinoma)Not specifiedNot specified3.12 - 3.17 µg/mL
IPEC-1 (Porcine Intestinal Epithelial)MTT Assay24 h43.2 µM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and critical evaluation of the presented data.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound or Alternariol) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Following treatment, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for the detection of DNA damage in individual cells.

  • Cell Preparation: After treatment with the test compound, harvest the cells and resuspend them in low melting point agarose (B213101) at 37°C.

  • Slide Preparation: Layer the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose and cover with a coverslip. Allow the agarose to solidify at 4°C.

  • Lysis: Remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA. This step is typically performed overnight at 4°C in the dark.

  • Alkaline Unwinding and Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with a high pH electrophoresis buffer to unwind the DNA. Apply an electric field to separate the damaged DNA fragments from the nucleus.

  • Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).

  • Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage. Quantify the DNA damage using specialized image analysis software.

Signaling Pathways and Mechanisms of Toxicity

The known signaling pathways affected by Alternariol are significantly more elucidated than those for this compound, reflecting the disparity in research focus.

Alternariol (AOH): A Topoisomerase Poison

Alternariol is a known genotoxic agent that primarily exerts its toxicity by acting as a topoisomerase I and II poison. This inhibition leads to the stabilization of the topoisomerase-DNA cleavage complex, resulting in DNA strand breaks. This DNA damage triggers a cascade of cellular responses, including the activation of DNA damage response pathways, cell cycle arrest (often in the G2/M phase), and in some cases, apoptosis.

Alternariol_Toxicity_Pathway AOH Alternariol (AOH) Topoisomerase Topoisomerase I & II AOH->Topoisomerase Inhibition DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Stabilization of Cleavage Complex DDR DNA Damage Response (ATM/ATR, Chk1/Chk2) DNA_Damage->DDR p53 p53 Activation DDR->p53 CellCycleArrest G2/M Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Altenuene_Toxicity_Pathway ALT This compound (ALT) Cellular_Targets Unknown Cellular Targets ALT->Cellular_Targets Cytotoxicity Cytotoxicity (in specific cancer cells) Cellular_Targets->Cytotoxicity

References

Limited Cross-Reactivity of (-)-Altenuene in Alternaria Toxin Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of available data indicates that (-)-Altenuene, a mycotoxin produced by Alternaria fungi, exhibits minimal to no cross-reactivity in immunoassays designed for the detection of other major Alternaria toxins, particularly Alternariol (AOH) and Alternariol Monomethyl Ether (AME). This low cross-reactivity is a crucial factor for researchers and drug development professionals, ensuring the specificity and accuracy of these diagnostic tools in complex sample matrices.

This compound (ALT) shares a dibenzopyranone core structure with AOH and AME, which theoretically could lead to antibody cross-reactivity in immunoassays. However, experimental data from multiple studies demonstrate a high degree of specificity of antibodies generated against AOH and AME, with negligible binding to ALT.

Comparative Analysis of Cross-Reactivity

A comprehensive review of published data reveals a consistent pattern of low cross-reactivity for this compound in immunoassays targeting other Alternaria toxins. The following table summarizes the available quantitative data:

Immunoassay TargetAssay TypeThis compound Cross-Reactivity (%)Other Cross-Reactants (%)Reference
Alternariol (AOH)Indirect Competitive ELISA (ic-ELISA)No cross-reactivity observedAlternariol monomethyl ether: No cross-reactivityAltertoxin: No cross-reactivityTentoxin: No cross-reactivityTenuazonic acid: No cross-reactivity[1]
Alternariol monomethyl ether (AME)Immunochromatographic Strip TestNo significant cross-reactivityAlternariol (AOH): 2.1%Tenuazonic acid (TeA): No significant cross-reactivity[2]

Note: "No cross-reactivity observed" or "No significant cross-reactivity" indicates that the level of cross-reactivity was below the detection limit of the assay as reported by the respective studies.

Experimental Methodologies

The determination of mycotoxin immunoassay cross-reactivity is a critical step in the validation of any new assay. The general principle involves testing the response of the assay to a range of compounds that are structurally similar to the target analyte.

Indirect Competitive ELISA (ic-ELISA) for Alternariol (AOH)

The following protocol is a generalized representation of the methodology used to determine cross-reactivity in an indirect competitive ELISA for AOH, based on the principles described in the cited literature.

  • Coating: Microtiter plates are coated with a conjugate of AOH linked to a protein (e.g., bovine serum albumin, BSA) and incubated overnight.

  • Washing: The plates are washed to remove any unbound AOH-BSA conjugate.

  • Blocking: A blocking buffer is added to the wells to prevent non-specific binding of antibodies.

  • Competition: A mixture of a fixed concentration of the primary antibody against AOH and varying concentrations of either the AOH standard or the potential cross-reactant (e.g., this compound) is added to the wells. The free mycotoxin and the coated AOH-BSA compete for binding to the limited amount of primary antibody.

  • Washing: The plates are washed to remove unbound antibodies and mycotoxins.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody is added to the wells.

  • Washing: The plates are washed to remove any unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Signal Measurement: The absorbance of the wells is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the mycotoxin in the sample.

  • Calculation of Cross-Reactivity: The 50% inhibitory concentration (IC50) is determined for both the target mycotoxin (AOH) and the tested cross-reactant (this compound). The percent cross-reactivity is then calculated using the following formula:

    % Cross-Reactivity = (IC50 of AOH / IC50 of this compound) x 100

Experimental Workflow and Logical Relationships

The workflow for a typical competitive immunoassay to determine cross-reactivity can be visualized as follows:

Immunoassay_Workflow cluster_preparation Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection cluster_analysis Data Analysis p1 Coat Plate with Mycotoxin-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 c1 Add Primary Antibody & Mycotoxin Standard/Sample p3->c1 c2 Incubate c1->c2 d1 Wash Plate c2->d1 d2 Add Enzyme-conjugated Secondary Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add Substrate d3->d4 d5 Measure Signal d4->d5 a1 Calculate IC50 Values d5->a1 a2 Determine % Cross-Reactivity a1->a2

Fig. 1: Workflow of a competitive immunoassay for cross-reactivity assessment.

The logical relationship in a competitive immunoassay is based on the principle of competition for a limited number of antibody binding sites.

Competitive_Immunoassay_Principle cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Analyte_H Analyte in Sample (e.g., this compound) Antibody_H Antibody Analyte_H->Antibody_H Binds Labeled_Analyte_H Labeled Analyte (e.g., AOH-Enzyme) Labeled_Analyte_H->Antibody_H Less Binding Result_H Low Signal Analyte_L Analyte in Sample (e.g., this compound) Antibody_L Antibody Analyte_L->Antibody_L Less Binding Labeled_Analyte_L Labeled Analyte (e.g., AOH-Enzyme) Labeled_Analyte_L->Antibody_L Binds Result_L High Signal

Fig. 2: Principle of a competitive immunoassay.

References

Inter-laboratory comparison of (-)-Altenuene quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of mycotoxins such as (-)-Altenuene is critical for ensuring food safety and for research purposes. This guide provides an objective comparison of commonly employed analytical methods for the quantification of this compound, supported by experimental data from various studies.

This compound is a mycotoxin produced by fungi of the Alternaria species, which can contaminate a wide range of agricultural products[1]. Its potential health risks necessitate reliable and precise detection methods[1]. The most prevalent and validated methods for this compound quantification are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Inter-laboratory Performance of Analytical Methods

Proficiency testing provides a valuable external assessment of a laboratory's analytical performance. A 2020 proficiency test conducted by the German National Reference Laboratory for Mycotoxins and Plant Toxins involved the analysis of this compound in tomato products[2]. All participating laboratories utilized High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for detection. The performance of the laboratories was evaluated using z-scores, which compare a laboratory's result to the consensus value from all participants[2][3]. A z-score between -2.0 and +2.0 is generally considered satisfactory. In this proficiency test, over 80% of the submitted results for all analyzed Alternaria toxins were deemed sufficiently precise, falling within this acceptable z-score range. This highlights the general reliability of HPLC-MS/MS for this compound quantification in inter-laboratory settings.

Comparison of LC-MS/MS Method Performance

Various studies have developed and validated LC-MS/MS and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the quantification of this compound in different food matrices. The performance of these methods is typically assessed based on key validation parameters such as the Limit of Detection (LOD), Limit of Quantification (LOQ), recovery rates, and precision (expressed as Relative Standard Deviation, RSD).

Below is a summary of quantitative data from several studies, showcasing the performance of different LC-MS/MS-based methods for this compound determination.

MethodMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Precision (RSD %)Reference
UHPLC-MS/MSGrapes0.03 - 0.21--≤ 12.9
LC-MS/MSTomato sauce, sunflower seed oil, wheat flour0.03 - 90.6 - 1875 - 1009 - 44
UPLC-MS/MSTomato products, fruit and vegetable juices-0.7 - 5.787.0 - 110.6< 15.7 (repeatability), < 17.9 (reproducibility)
HPLC-MS/MSTomatoes-1.2 - 3.7 (AOH & AME), 9.4 - 18.4 (TeA)85 - 103< 15 (intraday repeatability)

Note: Some studies report a range for LOD and LOQ for a group of Alternaria toxins, including this compound. AOH (Alternariol), AME (Alternariol monomethyl ether), and TeA (Tenuazonic acid) are other common Alternaria toxins often analyzed alongside this compound.

Experimental Protocols

The general workflow for the quantification of this compound by LC-MS/MS involves sample preparation (extraction and clean-up) followed by instrumental analysis.

A commonly used sample preparation method is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

G cluster_extraction Extraction cluster_cleanup Clean-up (Dispersive SPE) cluster_analysis Analysis Sample Homogenized Sample (e.g., Grapes) Solvent Add Extraction Solvent (e.g., Acetonitrile with Formic Acid) Sample->Solvent Vortex Vortex/Shake Solvent->Vortex Salts Add QuEChERS Salts (e.g., MgSO4, NaCl) Vortex->Salts Centrifuge1 Centrifuge Salts->Centrifuge1 Extract Collect Supernatant Centrifuge1->Extract dSPE Add dSPE Sorbent (e.g., PSA, C18) Extract->dSPE Vortex2 Vortex dSPE->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 FinalExtract Collect Final Extract Centrifuge2->FinalExtract Evaporation Evaporate and Reconstitute FinalExtract->Evaporation LCMS Inject into LC-MS/MS Evaporation->LCMS G cluster_LC Liquid Chromatography (LC) cluster_MS Tandem Mass Spectrometry (MS/MS) Injector Autosampler Column Chromatographic Column (e.g., C18) Injector->Column IonSource Ion Source (e.g., ESI) Column->IonSource Eluent MobilePhase Mobile Phase Gradient MobilePhase->Column Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Detector Detector Q3->Detector

References

Comparative analysis of (-)-Altenuene production by different Alternaria strains

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of (-)-Altenuene Production by Diverse Alternaria Strains

For researchers and professionals in drug development and mycotoxin studies, understanding the production capabilities of various fungal strains is paramount. This guide provides a comparative analysis of this compound production across different strains of the genus Alternaria, a group of fungi known for producing a wide array of secondary metabolites. The data presented herein, supported by detailed experimental protocols, offers a quantitative look into the biosynthetic potential of these microorganisms.

Quantitative Production of this compound

The production of this compound varies significantly among different species and strains of Alternaria. The following table summarizes the quantitative yields of this compound as reported in various studies, providing a baseline for strain selection and fermentation optimization.

Alternaria Species/StrainCulture MediumIncubation ConditionsThis compound YieldReference
Alternaria alternata F16Richard Medium20 days0.90 µg/mL[1][2][3]
Alternaria alternata F20Richard Medium20 days0.28 µg/mL[1][2][3]
Alternaria citriNot SpecifiedNot Specified1.35 µg/mL[4]
Various Alternaria spp. (from rocket & cabbage)Modified Czapek-DoxNot Specified47.2 to 30,800 µg/kg[5]

Note: The significant range in this compound production by various Alternaria species from rocket and cabbage highlights the metabolic diversity within the genus and the influence of the host plant on mycotoxin biosynthesis.

Experimental Protocols

The following sections detail the methodologies employed for the cultivation of Alternaria strains and the subsequent extraction and quantification of this compound.

Fungal Strains and Culture Conditions

Alternaria strains were isolated from various sources, such as infected plant tissues. For instance, A. alternata strains F16 and F20 were isolated from Chrysanthemum morifolium 'Fubai' exhibiting black spot disease.[1][2][3]

For mycotoxin production, strains are typically cultured in a liquid medium conducive to secondary metabolite synthesis. A common medium used is Richard medium. Cultures are generally incubated for a period of 20 days to allow for sufficient biomass and mycotoxin accumulation.[1][2][3] Another medium that has been utilized is a modified Czapek-Dox medium.[5]

Extraction of this compound

Following incubation, the fungal biomass is separated from the culture filtrate. The filtrate, containing the secreted mycotoxins, is then subjected to an extraction process. A widely used method involves liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate. The organic phase is then evaporated to dryness, and the residue containing the crude mycotoxin extract is redissolved in a solvent compatible with the subsequent analytical method (e.g., methanol).

Quantification of this compound

The quantification of this compound is typically performed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[1][2][3]

  • Chromatographic Separation: The redissolved extract is injected into the chromatograph. A C18 column is commonly used for the separation of Alternaria mycotoxins. The mobile phase composition and gradient are optimized to achieve good resolution of this compound from other co-extracted compounds.

  • Detection and Quantification: For HPLC analysis, a UV detector can be used. For more sensitive and specific quantification, MS/MS detection is employed. The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. Quantification is achieved by constructing a calibration curve using known concentrations of the standard. The limit of detection (LOD) and limit of quantification (LOQ) for this compound have been reported to be as low as 0.023 µg/mL and 0.077 µg/mL, respectively, using UPLC.[1]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comparative analysis of this compound production by different Alternaria strains.

Experimental Workflow for this compound Analysis cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Analysis cluster_3 Data Comparison strain_isolation Isolation of Alternaria Strains culture Liquid Culture (e.g., Richard Medium) strain_isolation->culture incubation Incubation (e.g., 20 days) culture->incubation filtration Filtration to separate biomass incubation->filtration extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) filtration->extraction concentration Evaporation and Reconstitution extraction->concentration hplc HPLC or UPLC-MS/MS Analysis concentration->hplc quantification Quantification against Standard hplc->quantification comparison Comparative Analysis of Yields quantification->comparison

References

Validating (-)-Altenuene as a Biomarker for Alternaria Contamination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (-)-Altenuene (ALT) as a biomarker for Alternaria contamination against other major Alternaria mycotoxins. The following sections detail quantitative comparisons, experimental protocols, and the toxicological significance of these fungal metabolites.

Alternaria species are ubiquitous fungi that contaminate a wide range of agricultural commodities, leading to spoilage and the production of a diverse array of mycotoxins. The presence of these toxins in food and feed poses a significant risk to human and animal health. Accurate and reliable biomarkers are crucial for monitoring Alternaria contamination and ensuring food safety. This guide focuses on the validation of this compound (ALT) as a specific biomarker and compares its performance with other key Alternaria toxins such as alternariol (B1665735) (AOH), alternariol monomethyl ether (AME), and tenuazonic acid (TeA).

Quantitative Comparison of Alternaria Mycotoxins

The suitability of a mycotoxin as a biomarker is determined by its prevalence, concentration in contaminated samples, and correlation with fungal biomass. The following tables summarize the occurrence and concentration levels of major Alternaria toxins in various food matrices, providing a basis for comparing their potential as biomarkers.

Table 1: Occurrence and Concentration of Alternaria Toxins in Tomato and Tomato Products

MycotoxinFrequency of Detection (%)Concentration Range (µg/kg)Mean Concentration (µg/kg)Reference
This compound (ALT)5 - 10.7nd - 61.759.8 (in one study)[1][2]
Alternariol (AOH)21 - 94.3nd - 56342075 (in one study)[3][4]
Alternariol monomethyl ether (AME)29 - 94.3nd - 160064761 (in one study)[3]
Tenuazonic acid (TeA)50 - 1008 - 114221290 (in one study)
nd: not detected

Table 2: Occurrence and Concentration of Alternaria Toxins in Cereals and Cereal-Based Products

MycotoxinFrequency of Detection (%)Concentration Range (µg/kg)Mean Concentration (µg/kg)Reference
This compound (ALT)9nd - 61.7-
Alternariol (AOH)34 - 90.9nd - 335-
Alternariol monomethyl ether (AME)39 - 95.5nd - 184-
Tenuazonic acid (TeA)60.3 - 100nd - 4310243.0

Table 3: Performance Characteristics of an LC-MS/MS Method for Alternaria Toxin Analysis

MycotoxinLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)
This compound (ALT)2.458.7596 - 107
Alternariol (AOH)0.050.1696 - 107
Alternariol monomethyl ether (AME)0.050.1696 - 107
Tenuazonic acid (TeA)---
Data from a multi-mycotoxin method for barley and malt.

While TeA, AOH, and AME are generally found more frequently and at higher concentrations, ALT is also consistently detected in contaminated samples. The co-occurrence of these mycotoxins is common, with studies showing a positive correlation between the presence of Alternaria DNA and the detection of its mycotoxins. The choice of the most suitable biomarker may, therefore, depend on the specific food matrix and the analytical method employed.

Experimental Protocols

Accurate quantification of Alternaria mycotoxins is essential for biomarker validation. The following is a detailed protocol for the analysis of this compound and other Alternaria toxins in food matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely accepted method for its high sensitivity and selectivity.

Sample Preparation (QuEChERS-based Extraction)

  • Homogenization: Homogenize 5 g of the solid or liquid sample.

  • Extraction:

    • Add 10 mL of water and 10 mL of acetonitrile (B52724) with 1% formic acid.

    • Add the QuEChERS salt pouch (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take 1 mL of the acetonitrile supernatant.

    • Add to a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA (primary secondary amine), and 50 mg C18.

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm filter.

    • The extract is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

    • Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.

    • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, gradually increasing to elute the analytes of interest.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to cover a wide range of mycotoxins. This compound is often detected in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each mycotoxin are monitored.

    • Ion Source Parameters: Optimized for each instrument, including capillary voltage, source temperature, and gas flows.

Visualization of Key Processes

To better understand the context of this compound as a biomarker, the following diagrams illustrate the validation workflow and the potential toxicological pathways of Alternaria mycotoxins.

Biomarker_Validation_Workflow cluster_discovery Biomarker Discovery cluster_validation Analytical Validation cluster_clinical Clinical/Field Validation A Hypothesis Generation (e.g., ALT as a marker for Alternaria) B Analytical Method Development (LC-MS/MS) A->B C Initial Screening in Contaminated Samples B->C D Determination of Performance Characteristics (LOD, LOQ, Linearity, Accuracy, Precision) C->D E Matrix Effect Evaluation D->E F Correlation with Fungal Biomass/ Contamination Level E->F G Assessment of Specificity and Sensitivity F->G H Stability Studies (Processing and Storage) G->H I Regulatory Acceptance and Routine Monitoring H->I

Caption: A generalized workflow for the validation of a chemical biomarker for food contamination.

Alternaria_Toxin_Signaling cluster_toxins Alternaria Mycotoxins cluster_cellular_effects Cellular Effects cluster_outcomes Toxicological Outcomes ALT This compound OS Oxidative Stress ALT->OS AOH Alternariol DA DNA Damage AOH->DA CK2 Casein Kinase 2 Inhibition AOH->CK2 ER Estrogen Receptor Modulation AOH->ER AME Alternariol Monomethyl Ether AME->DA AME->ER TeA Tenuazonic Acid PS Inhibition of Protein Synthesis TeA->PS NT Neurotoxicity TeA->NT CT Cytotoxicity OS->CT GT Genotoxicity DA->GT PS->CT ED Endocrine Disruption CK2->ED ER->ED

Caption: Putative signaling pathways affected by major Alternaria mycotoxins.

Stability of this compound

The stability of a biomarker under various conditions is a critical factor in its validation. Studies on the stability of this compound have shown that it is less stable than AOH and AME during dry baking processes. In one study, significant degradation of ALT was observed during dry baking, with its stability decreasing in the order of AME > AOH > ALT. However, during wet baking conditions, which are more representative of many food processing methods, Alternaria mycotoxins, including ALT, are barely degraded. Further research is needed to fully understand the stability of ALT under a wider range of food processing and storage conditions.

Conclusion

This compound is a consistently detected mycotoxin in Alternaria-contaminated food products and serves as a potential biomarker for assessing contamination. While other mycotoxins like AOH, AME, and TeA are often found at higher concentrations, the presence of ALT can provide a more complete picture of the mycotoxin profile. The choice of the most appropriate biomarker will depend on the specific food matrix, the analytical capabilities, and the regulatory framework. The development of multi-mycotoxin analytical methods, such as the LC-MS/MS protocol detailed in this guide, allows for the simultaneous monitoring of this compound and other key Alternaria toxins, providing a robust approach to ensuring food safety. Further studies directly comparing the correlation of different Alternaria mycotoxins with fungal load and their stability in various food processing scenarios will further solidify the validation of this compound as a reliable biomarker.

References

A Comparative Guide to HPLC-UV and LC-MS/MS for the Analysis of (-)-Altenuene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of mycotoxins such as (-)-Altenuene is critical for safety and quality assessment. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these two methods, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for this compound analysis.

Method Performance Comparison

The choice between HPLC-UV and LC-MS/MS for this compound analysis hinges on the specific requirements of the study, particularly the need for sensitivity, selectivity, and the complexity of the sample matrix. While LC-MS/MS is generally superior in terms of sensitivity and specificity, HPLC-UV can be a viable and more accessible alternative for certain applications.

ParameterHPLC-UV (Representative Values)LC-MS/MS (Reported Values for this compound)
Limit of Detection (LOD) 1 - 50 µg/kg0.05 - 0.7 µg/kg[1]
Limit of Quantification (LOQ) 5 - 150 µg/kg0.1 - 5.7 µg/kg[1]
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 80 - 110%87.0 - 110.6%[1]
Precision (% RSD) < 15%< 15.7% (Repeatability)[1]
Selectivity Moderate to GoodExcellent
Matrix Effects Less susceptibleMore susceptible
Cost & Complexity LowerHigher

Experimental Protocols

Representative HPLC-UV Method for this compound Analysis

While specific validated HPLC-UV methods for this compound are not widely documented, a representative protocol can be established based on methods for other Alternaria toxins.

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV-Vis detector, a binary pump, and an autosampler.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of formic or acetic acid to improve peak shape). For example, a starting condition of 10% acetonitrile, increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength of 254 nm or 280 nm, where this compound is expected to have significant absorbance.

  • Sample Preparation: Extraction from the sample matrix using a suitable solvent mixture (e.g., acetonitrile/water), followed by a clean-up step using solid-phase extraction (SPE) to remove interfering compounds.

Validated LC-MS/MS Method for this compound Analysis
  • Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate (B1210297) (A) and methanol (B129727) with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray ionization in both positive and negative modes (ESI+/ESI-), as this compound can be detected in both.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound would be monitored for quantification and confirmation. For example, in negative mode, a precursor ion of m/z 291.1 could fragment to product ions of m/z 231.1 and m/z 147.0.

  • Sample Preparation: A "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) based extraction method is commonly employed, followed by a clean-up step.

Workflow Diagrams

Analytical_Workflow Analytical Workflow Comparison cluster_hplcuv HPLC-UV Workflow cluster_lcmsms LC-MS/MS Workflow H_Sample Sample Preparation (Extraction & SPE Cleanup) H_HPLC HPLC Separation (C18 Column) H_Sample->H_HPLC H_UV UV Detection H_HPLC->H_UV H_Data Data Analysis (Chromatogram) H_UV->H_Data L_Sample Sample Preparation (QuEChERS & Cleanup) L_LC UPLC Separation (C18 Column) L_Sample->L_LC L_MS MS/MS Detection (ESI & MRM) L_LC->L_MS L_Data Data Analysis (Mass Spectra) L_MS->L_Data

References

A Comparative Guide to the In Vitro Metabolism of (-)-Altenuene and Isoaltenuene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro metabolism of two prominent Alternaria mycotoxins, (-)-altenuene (ALT) and isoaltenuene (B162127) (iALT). The information presented is based on available experimental data to facilitate a deeper understanding of their biotransformation, which is crucial for risk assessment and toxicological studies.

Executive Summary

This compound and its stereoisomer, isoaltenuene, are mycotoxins produced by fungi of the Alternaria genus, commonly found as contaminants in various food and feed items. Understanding their metabolic fate in mammals is essential for evaluating their potential toxicity. In vitro studies using liver microsomes from various species, including humans, have demonstrated that both this compound and isoaltenuene undergo similar phase I oxidative metabolism. The primary metabolic pathway for both compounds is hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. This process yields a single major metabolite and three minor metabolites. Notably, the metabolic pattern is qualitatively identical for both ALT and iALT across the species tested.

Comparative Analysis of In Vitro Metabolites

Experimental data from in vitro incubations with rat, pig, and human liver microsomes in the presence of an NADPH-generating system revealed that both this compound and isoaltenuene are metabolized to the same set of hydroxylated products[1][2]. The biotransformation results in the formation of one major and three minor metabolites for each compound.

Table 1: Comparison of In Vitro Metabolites of this compound and Isoaltenuene

Parent CompoundMetabolite TypeMetabolite Identity
This compound Major8-Hydroxy-(-)-altenuene
Minor10-Hydroxy-(-)-altenuene
Minor4-Hydroxy-(-)-altenuene (Stereoisomer 1)
Minor4-Hydroxy-(-)-altenuene (Stereoisomer 2)
Isoaltenuene Major8-Hydroxy-isoaltenuene
Minor10-Hydroxy-isoaltenuene
Minor4-Hydroxy-isoaltenuene (Stereoisomer 1)
Minor4-Hydroxy-isoaltenuene (Stereoisomer 2)

Data sourced from Pfeiffer et al., 2009.[1][2]

Metabolic Pathway

The in vitro metabolism of both this compound and isoaltenuene is initiated by the cytochrome P450 monooxygenase system. This enzymatic reaction introduces a hydroxyl group onto the parent molecule, increasing its polarity and facilitating potential subsequent phase II conjugation reactions and excretion. While the specific CYP450 isoforms responsible for the metabolism of this compound and isoaltenuene have not been definitively identified, studies on related Alternaria mycotoxins like alternariol (B1665735) (AOH) and alternariol-9-methyl ether (AME) have implicated the involvement of CYP1A1[3]. It is plausible that similar isoforms are involved in the hydroxylation of ALT and iALT.

G cluster_0 Phase I Metabolism cluster_1 Hydroxylated Metabolites parent This compound / Isoaltenuene cyp Cytochrome P450 Enzymes (e.g., CYP1A1 - putative) parent->cyp Substrate major 8-Hydroxy Metabolite (Major) cyp->major Hydroxylation minor1 10-Hydroxy Metabolite (Minor) cyp->minor1 minor2 4-Hydroxy Metabolites (2 Stereoisomers, Minor) cyp->minor2 nadph NADPH nadph->cyp o2 O2 o2->cyp

Caption: Proposed metabolic pathway for this compound and isoaltenuene.

Experimental Protocols

The following is a generalized protocol for the in vitro metabolism of this compound and isoaltenuene using liver microsomes, based on methodologies reported for mycotoxin metabolism studies.

Objective: To determine the metabolic profile of this compound and isoaltenuene upon incubation with liver microsomes.

Materials:

  • This compound and Isoaltenuene standards

  • Pooled liver microsomes (e.g., human, rat, pig)

  • NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination and extraction

  • High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS) or UV detector

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the mycotoxin substrate (this compound or isoaltenuene) dissolved in a suitable solvent (e.g., DMSO, ensuring the final concentration is non-inhibitory, typically <1%).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH-regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding a volume of ice-cold acetonitrile. This will precipitate the proteins.

  • Protein Precipitation: Centrifuge the mixture to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an HPLC vial for analysis. Separate the parent compound and its metabolites using a suitable HPLC column and mobile phase gradient. Detect and identify the metabolites using mass spectrometry and by comparing with synthesized standards if available.

G start Start prep Prepare Incubation Mixture (Microsomes + Substrate) start->prep preincubate Pre-incubate at 37°C prep->preincubate initiate Add NADPH-regenerating system preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate with Acetonitrile incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze Analyze Supernatant (HPLC-MS) centrifuge->analyze end End analyze->end

Caption: Experimental workflow for in vitro metabolism assay.

Conclusion

The in vitro metabolism of this compound and isoaltenuene is characterized by a consistent pattern of oxidative hydroxylation across different mammalian species, leading to the formation of identical metabolites. The primary difference between the two compounds lies in their stereochemistry, which does not appear to alter the qualitative metabolic fate under the experimental conditions reported so far. Future research focusing on the reaction kinetics would be invaluable to determine if there are quantitative differences in their rates of metabolism, which could have implications for their relative toxicities. Furthermore, identification of the specific cytochrome P450 isoforms involved would provide a more complete picture of their biotransformation and potential for drug-mycotoxin interactions.

References

Safety Operating Guide

Safe Disposal of (-)-Altenuene: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties of (-)-Altenuene

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. This data, summarized in the table below, has been compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₆O₆[1][2][3]
Molecular Weight 292.3 g/mol [1][2][3][4]
CAS Number 889101-41-1[1][2]
Appearance Solid[1][5]
Purity ≥98%[1][2][5]
Solubility 10 mg/mL in Acetone[1][2][5]
Storage -20°C[1][2][5]
Stability ≥ 4 years at -20°C[1][5]

Hazard Assessment and Safety Precautions

This compound is classified as a highly toxic substance. Safety Data Sheets (SDS) indicate that it is fatal if swallowed, in contact with skin, or if inhaled, and may cause damage to fertility or an unborn child.[6]

GHS Hazard Statements:

  • H300: Fatal if swallowed.[2][6]

  • H310: Fatal in contact with skin.[2][6]

  • H330: Fatal if inhaled.[2][6]

  • H360: May damage fertility or the unborn child.[2][6]

Due to these significant health risks, all handling and disposal procedures must be conducted with strict adherence to safety protocols, including the use of appropriate Personal Protective Equipment (PPE) such as chemical-resistant gloves, a lab coat, and eye protection. All work with solid this compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation.[7]

Procedural Steps for Disposal

The following step-by-step guide outlines the recommended procedure for the disposal of this compound waste. This procedure is based on general best practices for hazardous chemical waste disposal.[8][9][10]

1. Waste Segregation:

  • Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weighing paper, pipette tips), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions of this compound in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8] Given its solubility in acetone, waste containers suitable for flammable organic solvents should be used.

  • Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "HAZARDOUS WASTE ".[8]

  • The label must also include the full chemical name: "this compound".

  • For solutions, list all components, including the solvent(s) and the estimated concentration of this compound.

  • Include the date of waste accumulation.

3. Storage of Waste:

  • Hazardous waste containers must be kept tightly sealed at all times, except when adding waste.[8]

  • Store the waste containers in a designated, secure satellite accumulation area that is away from general laboratory traffic.

  • Ensure that the storage area is well-ventilated.

4. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[7]

  • Do not attempt to dispose of this compound down the drain or in the regular trash. This is both unsafe and a violation of environmental regulations.[9][11]

Experimental Protocols

While no specific experimental protocol for the chemical neutralization or degradation of this compound for disposal purposes is available in the reviewed literature, one study investigated its degradation under bread baking conditions. The study found that this compound's stability decreased with dry baking, though specific degradation products were not identified.[12][13] This suggests that thermal decomposition may be a potential disposal method, but this should only be carried out by a licensed hazardous waste disposal facility with the appropriate high-temperature incineration capabilities.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal A Solid Waste (Pure compound, contaminated labware) C Dedicated Solid Hazardous Waste Container A->C B Liquid Waste (Solutions in solvents) D Dedicated Liquid Hazardous Waste Container B->D E Label Container: 'HAZARDOUS WASTE' 'this compound' Contents & Date C->E D->E F Store in Secure Satellite Accumulation Area E->F G Contact Institutional EHS for Waste Pickup F->G H Professional Disposal (e.g., Incineration) G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of (-)-Altenuene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling the mycotoxin (-)-Altenuene. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

This compound is a mycotoxin that requires careful handling to prevent exposure.[1][2] While some studies indicate it does not display the same toxicity as other mycotoxins in certain assays, it should be treated as hazardous until more comprehensive toxicological data is available.[1][2] Safety data sheets (SDS) classify it with severe hazard warnings, including "Fatal if swallowed," "Fatal in contact with skin," and "Fatal if inhaled."[3] Therefore, a comprehensive safety plan is not just recommended, but imperative.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound in solid form or in solution. This multi-layered approach is designed to minimize all potential routes of exposure.

PPE CategoryItemSpecification
Respiratory Protection RespiratorA full-face respirator with cartridges for particles and organic vapors is recommended to prevent inhalation of the solid powder or aerosols from solutions.[4] At a minimum, a half-mask respirator with the same cartridge types should be used.[4]
Hand Protection GlovesChemical-resistant gloves, such as nitrile gloves, are essential. Consider double-gloving for added protection.[5][6]
Body Protection Lab Coat/CoverallsA dedicated lab coat, preferably disposable coveralls, should be worn to protect the skin and personal clothing from contamination.[7][8]
Eye Protection Safety Goggles/Face ShieldChemical splash goggles are required to protect the eyes from dust particles and splashes.[6] A full-face respirator provides integrated eye protection.[7]

Experimental Protocols: A Step-by-Step Guide to Safe Handling

This section details the procedural steps for the safe handling of this compound, from preparation to post-experiment cleanup.

Work Area Preparation
  • Ventilation: All work with this compound, especially the handling of the solid powder, must be conducted in a certified chemical fume hood to prevent inhalation exposure.[5]

  • Surface Protection: Line the work surface of the fume hood with absorbent, disposable bench paper to contain any spills.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible. Have a chemical spill kit nearby.[7]

Handling the Solid Compound
  • Weighing: When weighing the solid this compound, do so within the chemical fume hood. Use a dedicated, labeled weighing boat.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory where this compound is handled.[5]

  • Cross-Contamination: Avoid creating dust. After handling the solid, carefully wipe down the spatula and any other equipment with a damp cloth, which should then be disposed of as hazardous waste.

Solution Preparation
  • Solvent Handling: this compound is soluble in acetone.[1] Handle all solvents within the fume hood.

  • Inert Gas: When preparing a stock solution, it is recommended to purge the solvent with an inert gas.[1]

  • Labeling: Clearly label all containers with the name of the compound, concentration, solvent, date, and appropriate hazard warnings.

Decontamination
  • Work Surfaces: After each procedure, decontaminate all work surfaces within the fume hood. A solution of bleach followed by a rinse with 70% ethanol (B145695) is a common practice for deactivating mycotoxins. However, verify compatibility with your work surfaces.

  • Equipment: Decontaminate all non-disposable equipment that has come into contact with this compound using the same procedure.

Disposal Plan

The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, bench paper, pipette tips, and weighing boats, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous waste container for halogenated or non-halogenated solvent waste, as appropriate.[9] Do not pour any this compound waste down the drain.[9]

  • Regulatory Compliance: All hazardous waste must be disposed of in accordance with local, regional, national, and international regulations.[5][10] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Safe Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_solid Weigh Solid prep_hood->handle_solid handle_solution Prepare Solution handle_solid->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment cleanup_decon Decontaminate Surfaces & Equipment handle_experiment->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.